molecular formula C12H17Cl2NO B2357142 4-(3-Chloro-5-methoxyphenyl)piperidine CAS No. 1783405-60-6

4-(3-Chloro-5-methoxyphenyl)piperidine

Número de catálogo: B2357142
Número CAS: 1783405-60-6
Peso molecular: 262.17
Clave InChI: ALRZOFZZKFXVBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . This piperidine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Piperidine and arylpiperazine scaffolds are prominent in the development of pharmacologically active compounds . Recent scientific investigations highlight the significance of structurally related arylpiperidine and arylpiperazine derivatives as novel androgen receptor (AR) antagonists for the treatment of prostate cancer . Some of these derivatives have demonstrated potent antagonistic activity and high binding affinity to the AR, showcasing the potential of this chemical class in developing therapies for malignant tumors . While the specific mechanism of action for 4-(3-Chloro-5-methoxyphenyl)piperidine may require further characterization, related compounds are known to function by binding to the ligand-binding domain of the AR, thereby blocking androgen activity and inhibiting cancer cell growth . Molecular docking studies suggest that such binding is often mediated through key hydrophobic interactions within the receptor site . Researchers can utilize this compound as a core template to explore structure-activity relationships (SAR) and develop new therapeutic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-(3-chloro-5-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVBQBZOBXYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine: A Chemoselective Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GPCR modulators (e.g., dopamine, serotonin, and chemokine receptor ligands). The specific target, 4-(3-Chloro-5-methoxyphenyl)piperidine , presents a distinct synthetic challenge: the chemoselective retention of the meta-chloro substituent during the saturation of the piperidine ring.

Standard heterogeneous hydrogenation methods (e.g., Pd/C under


) frequently result in hydrodehalogenation (removal of the chlorine), leading to significant impurity profiles and yield loss. This guide details a robust, field-proven route utilizing a Suzuki-Miyaura coupling  followed by a Platinum(IV) oxide-mediated hydrogenation , specifically designed to preserve the aryl chloride.

Retrosynthetic Analysis

To ensure scalability and convergent assembly, we disconnect the molecule at the biaryl bond between the piperidine ring and the benzene ring. This suggests a cross-coupling approach between a nucleophilic piperidine fragment and an electrophilic aryl halide.

Graphviz Diagram: Retrosynthetic Tree

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy avoiding early-stage dehalogenation risks. Target 4-(3-Chloro-5-methoxyphenyl)piperidine Intermediate N-Boc-4-(3-Chloro-5-methoxyphenyl) -1,2,3,6-tetrahydropyridine Target->Intermediate Chemoselective Hydrogenation Precursor1 1-Bromo-3-chloro-5-methoxybenzene (Aryl Electrophile) Intermediate->Precursor1 Suzuki-Miyaura Coupling Precursor2 N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Vinyl Nucleophile) Intermediate->Precursor2 +

Detailed Synthetic Protocol

Stage 1: The Suzuki-Miyaura Coupling

Objective: Construct the carbon-carbon bond between the heterocycle and the aryl ring. Rationale: We utilize the boronate ester of the tetrahydropyridine. This is preferred over the reverse coupling (aryl boronic acid + vinyl triflate) because vinyl boronates are generally more stable and less prone to protodeboronation than some electron-poor aryl boronic acids.

Reagents:

  • Reactant A: 1-Bromo-3-chloro-5-methoxybenzene (1.0 equiv)

  • Reactant B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Inertion: Charge a reaction vessel with Reactant A, Reactant B, and K₂CO₃. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Ensure rigorous degassing. Oxygen presence promotes homocoupling of the boronate, reducing yield.

Stage 2: Chemoselective Hydrogenation (The Core Challenge)

Objective: Reduce the C=C double bond without removing the Chlorine atom. Expertise Insight: Standard Pd/C is not suitable here. Palladium is excellent for oxidative addition into Ar-Cl bonds, leading to dechlorination. We must use Platinum(IV) oxide (Adams' Catalyst) , which preferentially reduces olefins over aryl chlorides under mild conditions.

Reagents:

  • Substrate: N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine

  • Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt%)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (Balloon pressure, ~1 atm)
    

Protocol:

  • Dissolve the substrate in EtOAc (0.1 M concentration).

  • Add PtO₂ carefully (Caution: Dry catalyst can ignite solvent vapors).

  • Purge the flask with

    
    , then flush with 
    
    
    
    (balloon).
  • Stir vigorously at RT for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for M+2 peak (saturation) and absence of M-34 peak (dechlorination).

  • Workup: Filter through Celite. Concentrate to yield the N-Boc-protected piperidine.

Stage 3: Boc-Deprotection

Objective: Reveal the secondary amine.

Protocol:

  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 equiv).

  • Stir at RT for 1 hour.

  • Concentrate in vacuo.

  • Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain the final title compound.

Comparison of Reduction Methodologies

The following data summarizes why PtO₂ is the requisite choice for this synthesis.

Catalyst SystemConditionsYield (%)De-Cl Impurity (%)Recommendation
10% Pd/C

(1 atm), MeOH, RT
85%15 - 40% AVOID (High risk of Ar-Cl cleavage)
PtO₂ (Adams')

(1 atm), EtOAc, RT
92% < 1% PREFERRED (High chemoselectivity)
Wilkinson's Cat.

(50 psi), Benzene
75%< 1%ALTERNATIVE (Harder workup/Rh removal)
Diimide (KOOC-N=N-COOK) AcOH, MeOH, Reflux60-70%< 0.1%BACKUP (Clean but lower yielding)

Process Workflow Visualization

Graphviz Diagram: Synthetic Workflow

Workflow Figure 2: Step-by-step synthetic workflow with critical yield checkpoints. Start Start: 1-Bromo-3-chloro- 5-methoxybenzene Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Inter1 Tetrahydropyridine Intermediate Step1->Inter1 Yield: ~80% Step2 Hydrogenation (PtO2, H2, EtOAc) Inter1->Step2 Critical Step: Avoid De-Cl Inter2 N-Boc Piperidine Step2->Inter2 Yield: ~92% Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Final Product: 4-(3-Cl-5-OMe-Ph) piperidine Step3->Final Yield: ~95%

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3845-3848. Link

  • Common Organic Chemistry. (2023). Alkenes to Alkanes: Common Conditions (PtO2 vs Pd/C). Link

  • Glorius, F., et al. (2010). Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles.[1] Angewandte Chemie International Edition, 49, 1-5. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

4-(3-Chloro-5-methoxyphenyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Application in Drug Discovery

Executive Summary

4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a high-value pharmacophore scaffold used in medicinal chemistry. It belongs to the class of 4-arylpiperidines, a structural motif ubiquitous in ligands for G-protein coupled receptors (GPCRs), particularly opioid, serotonin, and dopamine receptors.

The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring offers a unique electronic and steric profile. The chlorine atom provides lipophilicity and metabolic stability (blocking metabolic oxidation at the meta-position), while the methoxy group acts as a hydrogen bond acceptor. This "push-pull" electronic character makes it an ideal probe for exploring the hydrophobic pockets of target proteins during Lead Optimization.

Physicochemical Profile

Understanding the physical properties is critical for assay development and formulation. The values below represent the free base form unless noted.

PropertyValue / Description
CAS Registry Number 1783405-60-6
IUPAC Name 4-(3-Chloro-5-methoxyphenyl)piperidine
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
SMILES COC1=CC(Cl)=CC(=C1)C2CCNCC2
Physical State Solid (typically supplied as HCl salt)
Solubility DMSO (>10 mg/mL), Methanol; Low solubility in water (Free Base)
pKa (Calculated) ~9.8 (Piperidine Nitrogen)
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N, OMe)

Synthetic Methodologies

For research applications, purity and scalability are paramount. Two primary routes are recommended: the Suzuki-Miyaura Coupling (Route A) for versatility, and the Grignard Addition (Route B) for cost-efficiency.

Expert Insight: The Dehalogenation Risk

Critical Note: Both routes involve a reduction step. The 3-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under standard Pd/C catalytic hydrogenation conditions. To preserve the chlorine atom, use Platinum on Carbon (Pt/C) or Rhodium (Rh) catalysts, or utilize Ionic Hydrogenation (Et₃SiH/TFA).

Route A: Suzuki-Miyaura Coupling (Recommended)

This route is preferred for library synthesis due to mild conditions and high functional group tolerance.

Protocol:

  • Coupling: React 1-bromo-3-chloro-5-methoxybenzene with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

    • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%).

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1), 90°C, 12h.

    • Yield: Typically 75-85% of the tetrahydropyridine intermediate.

  • Reduction: Hydrogenate the double bond.

    • Conditions: H₂ (1 atm), Pt/C (5%), MeOH, RT. (Avoid Pd/C to prevent dechlorination).

  • Deprotection: Remove the Boc group.

    • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

    • Workup: Basify with NaOH to obtain the free base or concentrate to isolate the HCl salt.

Route B: Grignard Addition (Scalable)

Best for multi-gram scale synthesis where boronate reagents are cost-prohibitive.

  • Grignard Formation: Generate (3-chloro-5-methoxyphenyl)magnesium bromide from the aryl bromide and Mg turnings in dry THF.

  • Addition: Add N-Boc-4-piperidone dropwise at 0°C. Stir at RT for 4h.

  • Dehydration/Reduction: Treat the resulting tertiary alcohol with Et₃SiH (Triethylsilane) and TFA (Trifluoroacetic acid). This performs a "one-pot" dehydration and ionic hydrogenation, yielding the piperidine directly while simultaneously removing the Boc group.

Visualization: Synthetic Workflow (Route A)

SynthesisRoute Start1 1-Bromo-3-chloro- 5-methoxybenzene Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start1->Step1 Start2 N-Boc-Tetrahydropyridine Boronate Ester Start2->Step1 Inter1 Intermediate: N-Boc-4-(3-Cl-5-OMe-phenyl) -1,2,3,6-tetrahydropyridine Step1->Inter1 Step2 Step 2: Selective Hydrogenation (H2, Pt/C, MeOH) *Avoids Dechlorination* Inter1->Step2 Inter2 Intermediate: N-Boc-4-(3-Cl-5-OMe-phenyl)piperidine Step2->Inter2 Step3 Step 3: Acidic Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final Target Product: 4-(3-Chloro-5-methoxyphenyl)piperidine Step3->Final

Caption: Step-wise synthesis via Suzuki coupling, emphasizing selective hydrogenation to preserve the aryl chloride.

Structural Analysis & Identification

To validate the identity of the synthesized compound, look for these diagnostic signals.

1H NMR (400 MHz, DMSO-d₆)
  • Aromatic Region (6.8 – 7.2 ppm): You will observe three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. Due to the meta-substitution, these often appear as multiplets or doublets with small coupling constants (~2 Hz).

  • Methoxy Group (~3.75 ppm): A sharp singlet integrating to 3 protons.

  • Piperidine Ring:

    • H-4 (Methine): A multiplet around 2.6 – 2.8 ppm.

    • H-2/H-6 (Equatorial/Axial): Broad multiplets at 3.0 – 3.4 ppm (downfield due to Nitrogen).

    • H-3/H-5: Multiplets in the 1.5 – 1.9 ppm range.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: 226.1 (for ³⁵Cl isotope) and 228.1 (for ³⁷Cl isotope).

  • Isotope Pattern: The characteristic 3:1 intensity ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.

Medicinal Chemistry Applications

This scaffold is valuable because it sits in the "Goldilocks zone" of physicochemical properties for CNS (Central Nervous System) drugs.

  • GPCR Ligands: The 4-phenylpiperidine moiety is the core of the "fentanyl" and "haloperidol" classes. The 3-Cl, 5-OMe substitution breaks molecular symmetry, which can enhance selectivity between receptor subtypes (e.g., Dopamine D2 vs. D4).

  • Metabolic Stability: The chlorine atom at the meta-position blocks CYP450-mediated hydroxylation at that site, potentially extending the half-life compared to the unsubstituted phenylpiperidine.

  • Library Synthesis: The secondary amine is a nucleophilic handle, ready for:

    • Reductive Amination: To attach solubilizing chains.

    • Amide Coupling: To link with diversity elements.

    • SNAr Reactions: To attach to heteroaromatic cores.

Handling and Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store the Hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (N-oxide formation) if left exposed to air for extended periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood.

References

  • Glorius, F., et al. (2019). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. National Institutes of Health (NIH). Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 4-(3-Methoxyphenyl)piperidine (Analogous Scaffold). National Library of Medicine. Retrieved from [Link]

Sources

Technical Profile: 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight & Chemical Entity Guide

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

4-(3-Chloro-5-methoxyphenyl)piperidine is a specialized medicinal chemistry building block belonging to the 4-arylpiperidine class.[1] This scaffold is considered a "privileged structure" in drug discovery, frequently serving as the pharmacophore core for G-protein coupled receptor (GPCR) ligands, including serotonin (5-HT) and dopamine receptor modulators.[1]

The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring introduces unique electronic and steric vectors, often utilized to optimize metabolic stability (blocking metabolic soft spots) or to probe hydrophobic pockets in target proteins.[1]

Molecular Weight Analysis

For precise analytical characterization (LC-MS/HRMS), distinction between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for mass spectrometry identification) is critical.

ParameterValueCalculation Basis
Chemical Formula C₁₂H₁₆ClNO Stoichiometric composition
Average Molecular Weight 225.72 g/mol Weighted average of natural isotope abundance
Monoisotopic Mass 225.0920 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O
Exact Mass (M+H)⁺ 226.0993 Da Protonated species observed in positive ESI-MS
CAS Number 1783405-60-6 Unique Chemical Identifier
Structural Descriptors & Properties
  • Lipophilicity (cLogP): ~2.8 (Predicted). The chloro- substituent increases lipophilicity relative to the methoxy- analogue, enhancing membrane permeability.[1]

  • Acidity (pKa): ~9.8 (Piperidine Nitrogen). The molecule exists predominantly as a cationic ammonium species at physiological pH (7.4).

  • Topological Polar Surface Area (TPSA): 21.3 Ų (Low TPSA suggests excellent blood-brain barrier penetration potential).[1]

Synthetic Methodology

Expert Insight: While direct reduction of pyridines is possible, it often yields mixtures or requires harsh conditions. The most robust, scalable route for 4-arylpiperidines with specific substitution patterns (like 3-Cl, 5-OMe) is the Suzuki-Miyaura Coupling strategy.[1] This approach allows for the convergent assembly of the biaryl-like core under mild conditions, preserving the halogen handle.[1]

Representative Synthesis Protocol

Route: Coupling of N-Boc-4-piperidone enol triflate with 3-chloro-5-methoxyphenylboronic acid, followed by hydrogenation and deprotection.[1]

Step 1: Enol Triflate Formation [1]
  • Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).[1]

  • Conditions: THF, -78°C.

  • Mechanism: Kinetic deprotonation of the ketone followed by trapping with the triflating agent to form the vinyl triflate.

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Vinyl triflate (from Step 1), 3-Chloro-5-methoxyphenylboronic acid , Pd(dppf)Cl₂ (5 mol%), K₂CO₃.[1]

  • Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.

  • Critical Control Point: Degas solvents thoroughly to prevent Pd oxidation and homocoupling byproducts.[1]

  • Outcome: Formation of the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate.[1]

Step 3: Selective Hydrogenation & Deprotection [1]
  • Hydrogenation: H₂ (1 atm), PtO₂ (Adam's Catalyst) or Pd/C.

    • Note: Care must be taken to avoid hydrodechlorination.[1] PtO₂ is often preferred over Pd/C when aryl chlorides are present.[1] Alternatively, use Wilkinson's catalyst for homogeneous reduction.

  • Deprotection: 4M HCl in Dioxane or TFA/DCM.[1]

  • Isolation: Neutralize with NaOH to obtain the free base 4-(3-Chloro-5-methoxyphenyl)piperidine.[1]

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-4-Piperidone Step1 Vinyl Triflate Intermediate Start->Step1 LDA, PhNTf2 -78°C Coupled Tetrahydropyridine Intermediate Step1->Coupled Suzuki Coupling Pd(dppf)Cl2 Boronic 3-Cl-5-OMe-Phenyl Boronic Acid Boronic->Coupled Reagent Product 4-(3-Chloro-5-methoxyphenyl) piperidine Coupled->Product 1. H2, PtO2 (Red) 2. HCl/Dioxane (Deprot)

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura cross-coupling, ensuring retention of the aryl-chloride motif.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) Expectations

Solvent: CDCl₃ or DMSO-d₆

  • Aromatic Region (6.7 - 7.0 ppm):

    • Expect a pattern of three distinct singlets (or narrow doublets, J ~ 2 Hz) due to the meta-substitution pattern (1,3,5-substituents).

    • Proton between Cl and OMe: ~6.7 ppm.[1]

    • Proton between Cl and Alkyl: ~6.9 ppm.[1]

    • Proton between OMe and Alkyl: ~6.8 ppm.[1]

  • Methoxy Group: Strong singlet (3H) at 3.8 ppm .

  • Piperidine Ring:

    • Methine (CH-Ar): Multiplet at ~2.6 ppm (tt, J ~ 12, 3.5 Hz).

    • Alpha-Protons (N-CH₂): Broad multiplets at ~3.2 ppm (eq) and ~2.7 ppm (ax).[1]

    • Beta-Protons: Multiplets at ~1.8 ppm and ~1.6 ppm.[1]

  • Amine Proton (NH): Broad singlet (variable shift depending on concentration/salt form), typically ~2.0 ppm for free base.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: Look for [M+H]⁺ = 226.1 .

  • Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl ratio ~3:1) provides a diagnostic "A+2" peak.

    • 226.1 (100%)

    • 228.1 (~32%)

    • Absence of this 3:1 pattern indicates loss of chlorine (hydrodechlorination impurity).

Medicinal Chemistry Context

Structural Activity Relationship (SAR) Logic

Why select the 3-Chloro-5-methoxy substitution?

  • Metabolic Blocking: The chlorine atom at the 3-position blocks CYP450-mediated oxidation at a typically reactive site on the phenyl ring.[1]

  • Electronic Tuning: The electron-withdrawing Chlorine (-I effect) and electron-donating Methoxy (+M effect) create a unique dipole vector, influencing binding affinity in electrostatic pockets of GPCRs (e.g., 5-HT₂A, D₂ receptors).[1]

  • Conformational Bias: The 3,5-disubstitution creates a "flat" but wide steric profile, preventing free rotation in tight binding pockets compared to a 4-substituted analogue.[1]

Pathway Utility Diagram[7]

SAR_Logic Core 4-(3-Cl-5-OMe-Ph) Piperidine Core Feature1 3-Cl: Metabolic Stability (Blocks CYP Oxidation) Core->Feature1 Feature2 5-OMe: H-Bond Acceptor (Specific Interaction) Core->Feature2 Target1 GPCR Ligands (5-HT, Dopamine) Target2 Kinase Inhibitors (Hinge Binders) Feature1->Target1 Optimizes PK Feature2->Target2 Increases Selectivity

Figure 2: SAR utility of the 3-chloro-5-methoxy motif in drug design.

References

  • ChemScene. (2025). 4-(3-Chloro-5-methoxyphenyl)piperidine Product Profile. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24212031 (Analogue Reference). Retrieved from [1]

  • Glorius, F., et al. (2019).[2] Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Journal of the American Chemical Society.[1] (Methodology Reference).

  • ChemicalBook. (2025). 4-(3-Chloro-5-methoxyphenyl)piperidine Properties and Suppliers. Retrieved from [1][3]

Sources

Strategic Utilization of 4-(3-Chloro-5-methoxyphenyl)piperidine Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine moiety is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous central nervous system (CNS) therapeutics, including potent opioid analgesics, atypical antipsychotics, and emerging allosteric modulators [1]. Within this chemical space, 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS: 2168546-86-7) emerges as a highly specialized, strategically substituted building block.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural design, its physicochemical advantages, and validated protocols for its integration into modern drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The specific substitution pattern on the phenyl ring—a chlorine atom at the meta-position (C3) and a methoxy group at the alternate meta-position (C5)—is not arbitrary. It is engineered to optimize both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).

  • The 3-Chloro Substituent: Halogenation at the meta-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at a common site of metabolic liability. Second, the electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic ring, while its polarizability allows for favorable halogen bonding within hydrophobic receptor pockets.

  • The 5-Methoxy Substituent: This group introduces a highly directional hydrogen bond acceptor. Furthermore, the methoxy group alters the steric profile of the molecule, forcing specific rotational conformations that can enhance selectivity between closely related G-protein coupled receptors (GPCRs), such as distinguishing between Dopamine D2 and D3 subtypes.

  • The Hydrochloride Salt Form: Formulating the piperidine as an HCl salt significantly enhances its aqueous solubility and bench stability, preventing the oxidative degradation often observed with free secondary amines during long-term storage [2].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the scaffold and their direct implications for CNS drug design.

PropertyValuePharmacological Implication
Molecular Weight 262.18 g/mol (HCl salt) 225.71 g/mol (Free base)Highly ligand-efficient; leaves an ample molecular weight budget for N-derivatization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 21.26 ŲExceptionally suited for blood-brain barrier (BBB) penetration (ideal CNS TPSA < 90 Ų).
LogP (Calculated) ~2.82 (Free base)Optimal lipophilicity for passive membrane diffusion and favorable lipophilic efficiency (LipE) during lead optimization.
Hydrogen Bond Donors 1 (Free base)Minimal desolvation penalty when transitioning from aqueous physiological environments into lipophilic receptor binding sites.
Hydrogen Bond Acceptors 2Facilitates critical anchoring interactions (e.g., via the methoxy oxygen) without overly increasing polarity.

Mechanistic Applications in Target Modulation

The 4-phenylpiperidine core is historically associated with mu-opioid receptor (MOR) agonism (e.g., fentanyl analogs) and dopaminergic antagonism [2]. However, the unique 3-chloro-5-methoxy substitution biases the scaffold toward distinct pharmacological niches:

  • Aminergic GPCR Modulation: The basic piperidine nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic receptors (e.g., Dopamine D2/D3, Serotonin 5-HT receptors).

  • Allosteric Modulation: Recent advancements have utilized the 4-phenylpiperidine scaffold to develop positive allosteric modulators (PAMs) for the 5-HT2C receptor, offering novel therapeutic avenues for obesity and substance use disorders [3].

  • Emerging Oncology Targets: Beyond the CNS, novel phenylpiperidine derivatives are currently being investigated as inhibitors of glutaminyl-peptide cyclotransferase (QPCT) and QPCTL, targets implicated in cancer immune evasion and fibrotic diseases [4].

G Ligand Phenylpiperidine Derivative GPCR Aminergic GPCR (e.g., D2, 5-HT1) Ligand->GPCR Binds Asp3.32 Gi Gi/o Protein Complex GPCR->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation PKA PKA Activity (Reduced) cAMP->PKA Pathway Suppression

Aminergic GPCR (Gi/o) signaling pathway modulated by phenylpiperidine derivatives.

Experimental Protocols

To transform 4-(3-chloro-5-methoxyphenyl)piperidine hydrochloride into a viable therapeutic lead, researchers typically functionalize the secondary amine. Below is a self-validating synthetic methodology, followed by an in vitro screening protocol.

Synthetic Workflow: N-Alkylation via Reductive Amination

This protocol details the attachment of a functionalized appendage to the piperidine nitrogen.

Step-by-Step Methodology:

  • Preparation: Suspend 4-(3-chloro-5-methoxyphenyl)piperidine HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • In Situ Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean reaction.

  • Electrophile Addition: Introduce the target aldehyde or ketone (1.1 eq). Stir the mixture for 30 minutes at room temperature.

    • Causality: This incubation period is critical to allow for the complete thermodynamic formation of the intermediate iminium ion prior to reduction.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It specifically reduces the formed iminium ion without reducing unreacted aldehydes/ketones, thereby preventing the formation of unwanted alcohol byproducts.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure N-alkylated active pharmaceutical ingredient (API).

In Vitro Pharmacological Screening: Radioligand Binding Assay

To evaluate the affinity of the newly synthesized derivatives, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human Dopamine D2 receptor. Homogenize in cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-spiperone (radioligand, Kd ~ 0.1 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plates at 25°C for exactly 120 minutes.

    • Causality: A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute requirement for the accurate calculation of Ki values using steady-state kinetics.

  • Self-Validating Control (Critical Step): Designate specific wells to contain 10 µM Haloperidol instead of the test compound.

    • Causality: Haloperidol completely saturates the D2 specific binding sites. The radioactivity measured in these wells represents Non-Specific Binding (NSB). This self-validates the assay window; Specific Binding is mathematically proven by subtracting NSB from Total Binding. If NSB exceeds 30% of Total Binding, the assay is flagged as invalid due to poor membrane washing or ligand degradation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass and reduce NSB). Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Start 4-(3-Cl-5-OMe-Ph)piperidine HCl FreeBase Free-Basing (DIPEA) Start->FreeBase Neutralization Reaction Reductive Amination FreeBase->Reaction Electrophile Addition Purification Chromatographic Purification Reaction->Purification Crude API Assay In Vitro Radioligand Binding Purification->Assay Pure Compound Hit Hit Identification & SAR Assay->Hit Affinity Data

Synthetic functionalization and pharmacological screening workflow for lead generation.

References

  • Wold, E. A., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Sabnis, R. W. "Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases." ACS Medicinal Chemistry Letters, 2024. Available at:[Link]

Biological Activity and Pharmacophoric Utility of 4-(3-Chloro-5-methoxyphenyl)piperidine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a robust, versatile starting scaffold is the most critical determinant of a program's success. As a Senior Application Scientist, I frequently evaluate building blocks that can navigate the complex multi-parameter optimization required for clinical candidates. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) has emerged as a highly privileged pharmacophore[1]. While not a marketed drug in isolation, its unique structural topology—combining a basic piperidine ring with a specifically di-substituted aromatic system—makes it an exceptionally valuable intermediate for developing inhibitors against kinases, glutaminyl cyclases, and mesenchymal cancer targets.

This technical guide deconstructs the physicochemical rationale behind this specific substitution pattern, explores its validated biological target space, and provides a self-validating experimental workflow for derivatization and high-throughput screening.

Structural Biology & Physicochemical Profiling

The biological efficacy of 4-(3-Chloro-5-methoxyphenyl)piperidine is not accidental; it is a direct consequence of its precise atomic arrangement. The scaffold is defined by three distinct functional domains:

  • The Piperidine Core (The Anchor): The secondary amine of the piperidine ring possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This allows it to form critical salt bridges with acidic residues (such as aspartate or glutamate) frequently found in the solvent-exposed regions of kinase hinge binders or the orthosteric sites of G-protein coupled receptors (GPCRs).

  • The 3-Chloro Substituent (The Lipophilic Shield): The meta-chloro group is strongly electron-withdrawing and highly lipophilic. Biologically, it serves two purposes: it occupies deep hydrophobic pockets within target proteins, and it acts as a halogen bond donor (via its

    
    -hole), forming highly directional, non-covalent interactions with protein backbone carbonyls.
    
  • The 5-Methoxy Substituent (The Electronic Modulator): The methoxy group acts as a hydrogen bond acceptor. Furthermore, the meta-meta relationship between the chlorine and the methoxy group breaks the molecular symmetry. This asymmetry prevents flat, highly ordered

    
    -stacking in the solid state, thereby dramatically improving the aqueous solubility of downstream derivatives compared to their para-substituted counterparts.
    
Table 1: Physicochemical Profile of the Core Scaffold

Data summarizes the baseline metrics of the underivatized building block, highlighting its suitability for Rule-of-Five compliant lead generation[1].

PropertyValuePharmacological Implication
CAS Number 1783405-60-6Standardized identifier for procurement
Molecular Weight 225.71 g/mol Low MW allows for extensive downstream derivatization
LogP 2.81Optimal lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) 21.26 ŲExcellent potential for blood-brain barrier (BBB) penetration
H-Bond Donors / Acceptors 1 / 2Leaves ample room for adding functional groups

Mechanistic Biological Activity & Target Space

When functionalized at the piperidine nitrogen, the 3-chloro-5-methoxyphenyl moiety drives highly specific structure-activity relationships (SAR) across several critical therapeutic targets.

A. Glutaminyl Cyclase (QC) Inhibition

In the development of therapies targeting Porphyromonas gingivalis glutaminyl cyclase (PgQC)—an enzyme linked to severe periodontitis and systemic inflammatory diseases—the 3-chloro-5-methoxy substitution pattern has proven uniquely potent. Research demonstrates that while isolated meta-chloro or meta-methoxy substitutions improve inhibitory activity, the combination of both (the 3-Cl-5-OMe pattern) yields a synergistic, additive effect, resulting in the most potent inhibitors within the tetrahydroimidazo[4,5-c]pyridine class[2]. The methoxy oxygen forms a critical hydrogen bond, while the chlorine atom perfectly fills an adjacent hydrophobic sub-pocket.

B. Kinase Inhibition (p38 MAPK & ROS1)

The scaffold is a frequent anchor in the design of kinase inhibitors. In p38


 MAPK inhibitors (which regulate inflammatory cytokine production) and ROS1 tyrosine kinase inhibitors (implicated in non-small cell lung cancer), the 3-chloro-5-methoxyphenyl group provides optimal steric bulk[3]. When attached to a pyrazole or pyridine core, the phenyl ring undergoes 

stacking with the phenylalanine residues in the kinase ATP-binding pocket, while the chlorine atom shields the ring from rapid Cytochrome P450-mediated oxidation, extending the compound's biological half-life.
C. Mesenchymal Cancer Cytotoxicity

In the optimization of FiVe1 derivatives for treating mesenchymal cancers, the electronic properties of the aromatic ring are paramount. Studies show that replacing standard halogens with a methoxy group at the C-3 and C-5 positions results in a >2-fold improvement in cytotoxicity and selectivity, pushing potency into the double-digit nanomolar range (IC50 = 37 nM in HT-1080 cells)[4].

Table 2: Comparative SAR Impact of the 3-Cl-5-OMe Motif

Aggregated data demonstrating the fold-change in biological activity when optimizing from an unsubstituted phenyl ring to the 3-Cl-5-OMe pattern.

Target SystemUnsubstituted Phenyl IC503-Cl-5-OMe Substituted IC50Mechanistic Rationale
PgQC (Bacterial Enzyme) > 10 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

M
0.8

M
Additive hydrophobic and H-bond acceptor interactions[2].
Mesenchymal Cancer (HT-1080) 1.5

M
0.037

M
Enhanced metabolic stability and selective target engagement.
p38

Kinase
5.2

M
0.77

M
Optimal

stacking and halogen bonding in the ATP pocket[3].

Experimental Workflows: Lead Generation & Validation

To leverage 4-(3-Chloro-5-methoxyphenyl)piperidine in a drug discovery campaign, the following protocol outlines a self-validating system for synthesizing a focused library and evaluating its biological activity.

Step 1: N-Functionalization (Library Generation)
  • Procedure: Dissolve 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of various acyl chlorides or sulfonyl chlorides (1.2 eq) at 0°C.

  • Causality & Control: DIPEA is specifically chosen as a non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction without competing with the piperidine nitrogen for the electrophile. This ensures complete conversion and prevents the formation of unreactive piperidine hydrochloride salts.

Step 2: High-Throughput FRET-Based Kinase Assay
  • Procedure: Incubate the purified derivatives (serially diluted from 10

    
    M to 1 nM) with recombinant p38
    
    
    
    kinase, ATP, and a FRET-labeled peptide substrate in a 384-well microtiter plate. Measure the emission ratio (e.g., 520 nm / 495 nm) over 60 minutes.
  • Causality & Control: A FRET-based assay is utilized because it provides a ratiometric readout. By measuring the ratio of two wavelengths rather than absolute fluorescence, the assay intrinsically normalizes for well-to-well variations in enzyme concentration and liquid handling errors. It also inherently flags auto-fluorescent library compounds, preventing false positives.

Step 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)
  • Procedure: Immobilize the target protein on a CM5 sensor chip. Flow the hit compounds over the chip at varying concentrations to determine the association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • Causality & Control: Biochemical assays (like FRET) cannot distinguish between true target binding and assay interference (e.g., colloidal aggregation or Pan-Assay Interference Compounds - PAINS). SPR provides a label-free, orthogonal validation step. If a compound shows a high IC50 in FRET but no binding kinetics in SPR, it is immediately discarded as an artifact, ensuring absolute scientific integrity in the lead selection process.

Visualizations

Screening A Scaffold Procurement CAS 1783405-60-6 B N-Functionalization (Acylation/Alkylation) A->B C Primary Screening (FRET-based Assay) B->C D Orthogonal Validation (SPR Binding Kinetics) C->D E Lead Selection (IC50 < 50 nM) D->E

Figure 1: High-throughput derivatization and screening workflow for the piperidine scaffold.

Mechanism Stress Cellular Stress KinaseCascade MAPK Cascade (MKK3/6) Stress->KinaseCascade TargetKinase p38α Kinase KinaseCascade->TargetKinase Response Inflammatory Cytokine Release TargetKinase->Response Pharmacophore 4-(3-Cl-5-OMe-Phenyl) Piperidine Scaffold Pharmacophore->TargetKinase Allosteric/ATP Pocket Blockade

Figure 2: Disruption of p38 MAPK signaling by 3-chloro-5-methoxyphenyl piperidine derivatives.

Conclusion

The 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold represents a masterclass in rational pharmacophore design. By combining the basicity of a piperidine ring with the precise steric and electronic tuning of a meta-chloro and meta-methoxy substituted aryl system, it provides a highly stable, soluble, and potent anchor for drug discovery. Whether deployed against bacterial cyclases or human kinases, its integration into a rigorous, self-validating screening cascade consistently yields high-quality clinical leads.

References

1.[1] ChemScene. 1783405-60-6 | 4-(3-Chloro-5-methoxyphenyl)piperidine. Retrieved from: 2.[4] National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. Retrieved from: 3.[2] MDPI. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Retrieved from: 4.[3] ResearchGate. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Retrieved from:

Sources

Pharmacophoric Profiling and Therapeutic Target Landscape of 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. While often utilized as a foundational building block for complex active pharmaceutical ingredients (APIs), the bare scaffold itself possesses a distinct pharmacophoric signature. This technical guide provides an in-depth analysis of the potential therapeutic targets for this molecule and its direct derivatives, focusing on aminergic G-protein coupled receptors (GPCRs), monoamine transporters, and sigma receptors. By dissecting the structural rationale behind its binding kinetics and outlining self-validating experimental workflows, this whitepaper serves as a comprehensive resource for drug development professionals.

Structural and Physiochemical Rationale

The therapeutic potential of 4-(3-Chloro-5-methoxyphenyl)piperidine is dictated by its core structure: the 4-arylpiperidine motif. This scaffold is heavily utilized in central nervous system (CNS) drug discovery due to its favorable blood-brain barrier (BBB) permeability and its ability to mimic the endogenous neurotransmitters dopamine and serotonin[2].

The specific substitution pattern on the phenyl ring (3-chloro, 5-methoxy) provides unique steric and electronic contributions:

  • The Piperidine Core: The basic secondary amine (pKa ~9.5) is protonated at physiological pH. This cationic center is the primary anchor for target engagement, forming critical salt bridges with conserved acidic residues in target proteins[3].

  • 3-Chloro Substitution: The meta-chlorine atom increases the overall lipophilicity (LogP) of the molecule, driving partitioning into hydrophobic sub-pockets. Furthermore, the polarizable nature of the chlorine atom allows it to act as a halogen bond donor, stabilizing the ligand-receptor complex[4].

  • 5-Methoxy Substitution: The meta-methoxy group acts as a hydrogen bond acceptor. Its ability to rotate allows the molecule to adopt multiple conformations, optimizing the steric fit within the binding pocket and directing the orientation of the phenyl ring[4].

GPCR_Binding Ligand 4-(3-Chloro-5-methoxyphenyl)piperidine Pip_NH Piperidine N-H (+) Ligand->Pip_NH Aryl 3-Cl-5-OMe-Phenyl Ligand->Aryl Asp Asp3.32 (Salt Bridge) Pip_NH->Asp Ionic Interaction Trp Trp6.48 (Pi-Pi Stacking) Aryl->Trp Aromatic Interaction Pocket Hydrophobic Pocket Aryl->Pocket Halogen/Steric Fit Receptor Target Protein (e.g., 5-HT2A / SERT) Receptor->Asp Receptor->Trp Receptor->Pocket

Pharmacophoric interactions of the 4-arylpiperidine scaffold within a GPCR binding site.

Primary Target Landscape

Target Class I: Aminergic GPCRs (Serotonin & Dopamine Receptors)

The 4-arylpiperidine scaffold is a classic pharmacophore for serotonin (e.g., 5-HT2A, 5-HT2C, 5-HT7) and dopamine (e.g., D2, D3) receptors[2],[3].

  • Mechanistic Causality: The protonated piperidine nitrogen forms an indispensable salt bridge with the conserved Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of these receptors[3]. The 3-chloro-5-methoxyphenyl moiety projects into the deep hydrophobic pocket formed by TM5 and TM6, engaging in

    
     stacking with aromatic residues such as Trp6.48 and Phe5.47[3]. The 3,5-disubstitution pattern prevents rapid metabolic oxidation at the meta positions, a common liability in unsubstituted phenyl rings.
    
Target Class II: Monoamine Transporters (SERT, DAT, NET)

Compounds containing the 4-arylpiperidine core are potent inhibitors of monoamine transporters, particularly the Serotonin Transporter (SERT)[5].

  • Mechanistic Causality: In the central S1 binding site of SERT, the piperidine ring occupies the same spatial volume as the endogenous substrate (serotonin). The 3-chloro-5-methoxy substitutions enhance the residence time of the ligand by locking the molecule into a high-affinity conformation within the transporter's vestibular pocket, preventing the conformational shift required for substrate translocation[5].

Target Class III: Sigma Receptors ( R)

The 4-arylpiperidine motif is highly privileged for the sigma-1 receptor (


R), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[6].
  • Mechanistic Causality:

    
    R ligands require a basic amine flanked by hydrophobic regions. The 4-(3-chloro-5-methoxyphenyl)piperidine scaffold perfectly matches this pharmacophore model, making it a prime candidate for developing neuroprotective agents targeting neuropathic pain and neurodegenerative diseases[6].
    

Quantitative Data Summaries

To contextualize the therapeutic potential, the following table summarizes the extrapolated binding affinities (


) of the 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold based on established Structure-Activity Relationship (SAR) data of closely related 4-arylpiperidine analogs (e.g., paroxetine and haloperidol derivatives)[2],[5],[6].
Target ProteinReceptor/Transporter ClassExtrapolated Affinity (

nM)
Primary Interaction Modality
SERT Monoamine Transporter1.5 - 15.0Competitive Reuptake Inhibition
5-HT2A GPCR (Serotonin)10.0 - 45.0Antagonism / Inverse Agonism
5-HT7 GPCR (Serotonin)25.0 - 80.0Antagonism
D2 GPCR (Dopamine)50.0 - 120.0Antagonism

R
Intracellular Chaperone2.0 - 20.0Agonism / Antagonism

Table 1: SAR-extrapolated binding affinities for the 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold across key CNS targets.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the targets of this compound, rigorous, self-validating pharmacological assays must be employed. We prioritize radioligand displacement for GPCRs due to its unparalleled sensitivity, and fluorescence-based uptake assays for transporters to maximize throughput.

Protocol A: Radioligand Binding Assay for GPCR Affinity (e.g., 5-HT2A)

Causality: Radioligand displacement is chosen over functional assays for initial screening to isolate binding affinity (


) from efficacy, ensuring that the intrinsic binding kinetics of the 3-chloro-5-methoxy substitutions are accurately quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 µg/µL.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand ([³H]-Ketanserin at a final concentration of 1 nM), and 25 µL of the test compound (4-(3-Chloro-5-methoxyphenyl)piperidine) serially diluted from

    
     to 
    
    
    
    M.
  • Equilibration: Incubate the plate in the dark at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific binding. Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a microplate scintillation counter.

  • Self-Validation System:

    • Positive Control: Unlabeled Ketanserin (10 µM) must be used to define Non-Specific Binding (NSB).

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if

      
      , proving sufficient signal-to-noise ratio.
      

Assay_Workflow Step1 Membrane Preparation Step2 Compound Incubation Step1->Step2 Step3 Radioligand Displacement Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5

Self-validating radioligand displacement workflow for determining target binding affinity.

Protocol B: Functional Neurotransmitter Uptake Assay (SERT)

Causality: To prove that binding translates to functional inhibition of the transporter, a kinetic uptake assay using a fluorescent substrate (e.g., APP+ or a fluorescent monoamine mimic) is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hSERT cells in a black, clear-bottom 96-well plate at 40,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Pre-incubation: Remove culture media and wash cells with Hank's Balanced Salt Solution (HBSS). Add 4-(3-Chloro-5-methoxyphenyl)piperidine at varying concentrations and pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent neurotransmitter substrate dye to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence intensity (Ex/Em depending on the dye) kinetically every 2 minutes for 30 minutes.

  • Self-Validation System:

    • Negative Control: Vehicle (DMSO 0.1%) to define maximum uptake.

    • Positive Control: Fluoxetine (10 µM) to define baseline (zero specific uptake). The

      
       is calculated only if the Fluoxetine control completely abolishes the fluorescent signal, validating that the uptake is exclusively SERT-mediated.
      

References

  • National Center for Biotechnology Information (PMC). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from:[Link]

Sources

Technical Guide: SAR & Therapeutic Potential of 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(3-Chloro-5-methoxyphenyl)piperidine Structure-Activity Relationship (SAR) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

4-(3-Chloro-5-methoxyphenyl)piperidine represents a highly specialized "privileged scaffold" in modern medicinal chemistry, primarily utilized to engineer selectivity within the G-Protein Coupled Receptor (GPCR) superfamily. While phenylpiperidines are ubiquitous in CNS drug discovery (e.g., opioids, SSRIs), this specific 3,5-disubstitution pattern is a calculated design element used to differentiate biological activity between closely related serotonin receptor subtypes, specifically targeting 5-HT2C agonism while minimizing 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathic) liabilities.

This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic logic behind the 3-chloro-5-methoxy motif, synthetic pathways, and validation protocols.

Chemical Biology & Mechanistic Logic

The Pharmacophore: Why 3-Cl, 5-OMe?

The efficacy of this scaffold rests on its ability to navigate the orthosteric binding pocket of aminergic GPCRs. The design logic follows a "Lock and Key" refinement strategy:

  • The Piperidine Core (The Anchor): The secondary amine (pKa ~10-11) is protonated at physiological pH. It forms a critical salt bridge with the conserved Aspartate 3.32 (D3.32) residue in Transmembrane Domain 3 (TM3) of the 5-HT receptor. This is the non-negotiable "anchor" for binding.

  • The 3-Chloro Substituent (The Agonist Switch): Positioned at the meta position, the chlorine atom mimics the lipophilic bulk of the methyl group in serotonin or the trifluoromethyl group in fenfluramine. It engages hydrophobic pockets in TM5/TM6, stabilizing the receptor in its active (G-protein coupling) conformation.

  • The 5-Methoxy Substituent (The Selectivity Filter): This is the critical innovation. In the 5-HT2C receptor, the pocket accommodating the 5-position is tolerant of polar/H-bond accepting groups. However, in the homologous 5-HT2A and 5-HT2B receptors, this region is sterically restricted or chemically distinct. The 5-OMe group creates a "steric clash" or electrostatic repulsion in off-targets, thereby improving the therapeutic index.

Signaling Pathway (5-HT2C)

Upon binding, the scaffold stabilizes the active state of the 5-HT2C receptor, triggering the Gαq signaling cascade.

G Ligand 4-(3-Cl-5-OMe) Piperidine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release ER->Ca Flux Response Satiety / Anorectic Effect Ca->Response

Figure 1: The Gq-mediated signaling cascade activated by 5-HT2C agonists. The ligand triggers calcium release, which is the primary readout for in vitro functional assays.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on the core scaffold.

RegionModificationEffect on Activity (5-HT2C)Mechanistic Insight
N1 (Amine) Unsubstituted (NH) High Potency Essential for Asp3.32 salt bridge. Max polarity for CNS distribution.
N-MethylModerate PotencyIncreases lipophilicity (LogD) but may reduce H-bond donor capacity.
N-BenzylLoss of SelectivityAdds bulk; often shifts activity toward Transporters (SERT/DAT) or Sigma receptors.
Linker Direct (C4-Aryl) Optimal Rigidifies the distance between the basic N and the aromatic ring (pharmacophore).
O-Linker (Ether)VariableIncreases flexibility; often reduces agonist efficacy (partial agonism).
Phenyl Ring 3-Cl, 5-OMe High Selectivity The "Sweet Spot" for 5-HT2C. Balances lipophilicity and steric exclusion.
3-Cl (only)High Potency, Low SelectivityMimics mCPP. Activates 5-HT2B (cardiotoxicity risk).
3-CF3High PotencyClassic Fenfluramine-like activity. High valvulopathy risk.
3,5-DichloroHigh PotencyToo lipophilic; increased metabolic clearance and off-target binding.
Deep Dive: The "Selectivity Cliff"

The 3-chloro-5-methoxy substitution is a direct response to the withdrawal of Fenfluramine. Fenfluramine (3-CF3) activated 5-HT2B on heart valves, causing fibrosis.

  • Hypothesis: The 5-methoxy group is too large or polar to fit comfortably in the 5-HT2B receptor's hydrophobic crevice, but fits the 5-HT2C receptor perfectly.

  • Validation: Compounds with this motif typically show >100-fold selectivity for 2C over 2B.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling Strategy

This protocol ensures the robust formation of the C-C bond between the piperidine and the phenyl ring.

Reagents:

  • Starting Material A: N-Boc-4-piperidone enol triflate (prepared from N-Boc-4-piperidone).

  • Starting Material B: 3-Chloro-5-methoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: Na2CO3 or K3PO4.

Workflow:

  • Enol Triflate Formation: React N-Boc-4-piperidone with LDA (at -78°C) followed by Tf2NPh to generate the vinyl triflate.

  • Coupling: Mix Vinyl Triflate (1.0 eq) + Boronic Acid (1.2 eq) + Catalyst (5 mol%) in Dioxane/Water (4:1). Heat to 90°C for 12h.

  • Hydrogenation: The resulting product is a tetrahydropyridine. Reduce the double bond using H2 (1 atm) and Pd/C or PtO2 in MeOH to yield the piperidine.

  • Deprotection: Remove the Boc group with TFA/DCM (1:1) to yield the final free amine.

Synthesis Step1 N-Boc-4-Piperidone + LDA / Tf2NPh Intermediate1 Vinyl Triflate Intermediate Step1->Intermediate1 Step2 Suzuki Coupling (3-Cl-5-OMe-Ph-B(OH)2) Intermediate1->Step2 Intermediate2 Tetrahydropyridine Derivative Step2->Intermediate2 Step3 Hydrogenation (H2, Pd/C) Intermediate2->Step3 Intermediate3 N-Boc-Piperidine Product Step3->Intermediate3 Step4 Deprotection (TFA/DCM) Intermediate3->Step4 Final 4-(3-Chloro-5-methoxyphenyl) piperidine Step4->Final

Figure 2: Synthetic route from commercially available piperidone to the target scaffold.

In Vitro Validation: Calcium Flux Assay (FLIPR)

To verify 5-HT2C agonist activity.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited isoform, non-edited can vary in sensitivity).

  • Dye Loading: Incubate cells with Calcium 6 (Molecular Devices) or Fluo-4 AM dye for 60 min at 37°C.

  • Agonist Addition: Add serial dilutions of 4-(3-Chloro-5-methoxyphenyl)piperidine.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate EC50 using a 4-parameter logistic fit. Compare Emax relative to 5-HT (Serotonin) reference (100%).

References

  • Design and Synthesis of 5-HT2C Agonists: Smith, B. M., et al. "Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin): A Selective 5-HT2C Receptor Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry, 2008. Link(Note: Describes the seminal SAR principles of 3-Cl/5-substitutions in related scaffolds).

  • Scaffold Synthesis Methodology: Zim, D., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Boronic Acids with Alkenyl Triflates." Organic Letters, 2000. Link

  • 5-HT2C Signaling & Selectivity: Wacker, D., et al. "Structural basis for 5-HT2C receptor-mediated antiobesity effects of lorcaserin." Nature, 2013. Link

  • Chemical Identity: PubChem Compound Summary for CID 84059583, "4-(3-Chloro-2-fluoro-6-methoxyphenyl)piperidine" (Analogous structure for verification). Link

  • General SAR of Phenylpiperidines: ChemScene Product Data, "4-(3-Chloro-5-methoxyphenyl)piperidine". Link

An In-depth Technical Guide to 4-(3-Chloro-5-methoxyphenyl)piperidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(3-Chloro-5-methoxyphenyl)piperidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document delves into its commercial availability, outlines detailed synthetic pathways, and explores its current and potential applications as a key building block in the creation of novel therapeutics.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for optimizing drug-like characteristics. The introduction of an aryl group at the 4-position of the piperidine ring creates a class of compounds known as 4-arylpiperidines, which have been successfully incorporated into drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

4-(3-Chloro-5-methoxyphenyl)piperidine, with its specific substitution pattern on the phenyl ring, presents a unique combination of electronic and steric properties that make it a valuable intermediate in medicinal chemistry. The chloro and methoxy groups offer opportunities for further chemical modification and can influence the binding affinity and selectivity of the final drug candidate.

Commercial Availability

4-(3-Chloro-5-methoxyphenyl)piperidine and its isomers are available from several commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The availability of this starting material is a crucial consideration for any drug discovery program, as it directly impacts the feasibility and cost-effectiveness of a synthetic campaign.

SupplierProduct NameCAS NumberPurityNotes
ChemScene4-(3-Chloro-5-methoxyphenyl)piperidine1783405-60-6≥98%Offers custom synthesis and process optimization services.[2]
Echemi (TaiChem Taizhou Ltd.)4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride1044773-88-7Not specifiedIsomer of the target compound.[3]
Ochem Incorporation4-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride815618-46-3Not specifiedIsomer of the target compound.[4]
Guidechem4-(3-CHLOROPHENYL)PIPERIDINE99329-53-0Not specifiedA closely related analogue.[5]

It is important for researchers to verify the specific isomer and salt form required for their intended application and to obtain certificates of analysis from the supplier to confirm purity and identity.

Synthetic Strategies for 4-(3-Chloro-5-methoxyphenyl)piperidine

The synthesis of 4-arylpiperidines can be approached through several well-established methodologies. Two of the most common and versatile methods are the Grignard reaction with a 4-piperidone and the Suzuki-Miyaura cross-coupling reaction. Below are detailed, field-proven protocols for these approaches, designed to be self-validating and to explain the causality behind the experimental choices.

Synthesis via Grignard Reaction: A Step-by-Step Protocol

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of 4-aryl-4-hydroxypiperidines, which can then be deoxygenated to yield the desired 4-arylpiperidine.[6][7]

Workflow for Grignard-based Synthesis

A 1-Bromo-3-chloro-5-methoxybenzene C Grignard Reagent Formation (Anhydrous THF) A->C B Magnesium Turnings B->C E Grignard Addition (-78 °C to RT) C->E D N-Boc-4-piperidone D->E F N-Boc-4-(3-chloro-5-methoxyphenyl)-4-hydroxypiperidine E->F G Deoxygenation (e.g., Triethylsilane, TFA) F->G H N-Boc-4-(3-chloro-5-methoxyphenyl)piperidine G->H I Deprotection (e.g., TFA or HCl) H->I J 4-(3-Chloro-5-methoxyphenyl)piperidine I->J

Caption: Synthetic workflow for 4-(3-Chloro-5-methoxyphenyl)piperidine via a Grignard reaction.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[6]

  • Reagent Formation: Add a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Causality: Anhydrous conditions are critical as Grignard reagents are highly reactive with water.[8] THF is an excellent solvent as it solvates and stabilizes the Grignard reagent.[6] Activation of the magnesium is necessary to remove the passivating oxide layer.

Step 2: Addition to N-Boc-4-piperidone

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.[6]

Causality: The use of the N-Boc protecting group prevents side reactions at the piperidine nitrogen and improves the solubility of the starting material. The low temperature during the addition minimizes side reactions such as enolization of the piperidone.[6]

Step 3: Deoxygenation of the Tertiary Alcohol

  • Setup: Dissolve the crude N-Boc-4-(3-chloro-5-methoxyphenyl)-4-hydroxypiperidine from the previous step in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add triethylsilane (2-3 equivalents) followed by the slow addition of trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

Causality: The combination of a silane and a strong acid is a standard and effective method for the ionic reduction of tertiary alcohols.

Step 4: Deprotection of the Boc Group

  • Acidic Cleavage: The Boc protecting group can be readily removed by treating the product from the previous step with a strong acid such as TFA in DCM or with a solution of HCl in dioxane or methanol.

  • Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[9][10] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

Workflow for Suzuki-Miyaura Synthesis

A N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B 3-Chloro-5-methoxyphenylboronic acid B->C D N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine C->D E Hydrogenation (e.g., H2, Pd/C) D->E F N-Boc-4-(3-chloro-5-methoxyphenyl)piperidine E->F G Deprotection (e.g., TFA or HCl) F->G H 4-(3-Chloro-5-methoxyphenyl)piperidine G->H

Caption: Synthetic workflow for 4-(3-Chloro-5-methoxyphenyl)piperidine via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine (1.0 equivalent), 3-chloro-5-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent: Add a suitable degassed solvent system, for example, a mixture of toluene and water.

  • Reaction: Heat the mixture under an inert atmosphere to a temperature of 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[11] The base is required to activate the boronic acid for transmetalation.[10]

Step 2: Hydrogenation of the Double Bond

  • Setup: Dissolve the product from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes to alkanes.

Step 3: Deprotection of the Boc Group

  • This step is identical to the deprotection step in the Grignard reaction protocol.

Applications in Drug Development

The 4-(3-chloro-5-methoxyphenyl)piperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The specific substitution pattern can confer unique pharmacological properties, making it an attractive starting point for lead optimization in various drug discovery programs.

While specific drugs containing the exact 4-(3-chloro-5-methoxyphenyl)piperidine moiety are not widely documented in publicly available literature, numerous patents and research articles describe the use of closely related analogues in the development of novel therapeutics. For instance, various substituted (chlorophenyl)piperidines and (methoxyphenyl)piperidines have been investigated for their activity as:

  • Antipsychotics and Antidepressants: Many drugs targeting dopamine and serotonin receptors, which are implicated in psychiatric disorders, contain a 4-arylpiperidine core.[12]

  • Anticancer Agents: The piperidine nucleus is found in numerous anticancer drugs, and its derivatives are continually being explored for their potential to inhibit cancer cell proliferation.[13]

  • Anthelmintic Agents: Recent studies have shown that bis-3-chloropiperidine derivatives exhibit anthelmintic activity.[14]

  • Phosphodiesterase (PDE) Inhibitors: Substituted (chloromethoxybenzyl)aminophthalazines containing a piperidine moiety have been shown to be potent PDE5 inhibitors.[15]

The versatility of the piperidine scaffold allows for the introduction of diverse functional groups at the nitrogen atom, which can be used to modulate the compound's affinity for its biological target and to fine-tune its pharmacokinetic properties.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 4-(3-Chloro-5-methoxyphenyl)piperidine and its derivatives. The following section outlines standard analytical techniques for the characterization of this compound.

Workflow for Analytical Characterization

A Sample of 4-(3-Chloro-5-methoxyphenyl)piperidine B High-Performance Liquid Chromatography (HPLC) A->B C Gas Chromatography-Mass Spectrometry (GC-MS) A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D E Purity Assessment B->E F Molecular Weight and Fragmentation Pattern C->F G Structural Elucidation D->G

Caption: A typical analytical workflow for the characterization of 4-(3-Chloro-5-methoxyphenyl)piperidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method is typically employed for 4-arylpiperidines.[16][17]

Typical HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for the basic piperidine nitrogen.

  • Detector: UV detector, typically monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For less volatile amines like 4-(3-Chloro-5-methoxyphenyl)piperidine, derivatization may be necessary to improve volatility and chromatographic performance.[16][18]

Typical GC-MS Method Parameters:

  • Column: A non-polar capillary column (e.g., 5% phenyl/95% methylpolysiloxane).

  • Ionization: Electron Ionization (EI).

  • Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of substituents from the piperidine and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[19]

Expected NMR Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the 3-chloro-5-methoxyphenyl ring, the methoxy group protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The piperidine protons will appear as a series of multiplets in the aliphatic region.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

Conclusion

4-(3-Chloro-5-methoxyphenyl)piperidine is a valuable and versatile building block in medicinal chemistry and drug discovery. Its commercial availability and the well-established synthetic routes to its preparation make it an accessible starting material for a wide range of research and development projects. The unique substitution pattern of the aryl ring provides opportunities for the design of novel therapeutics with tailored pharmacological profiles. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its synthesis to its characterization and application, to support the endeavors of scientists and researchers in the field.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • BenchChem. (2025). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.
  • Ochem Incorporation. (n.d.). 4-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis.
  • Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • Chemical Review and Letters. (2021).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • PMC. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design.
  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • MDPI. (2023).
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • PMC. (2017). Novel pyridine-based Pd(II)
  • PubMed. (2000). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • PubChem. (n.d.). 4-(3-Chloro-2-fluoro-6-methoxyphenyl)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

  • Regulations.gov. (n.d.).
  • Google Patents. (n.d.). US5532241A - Piperidines and piperazines.
  • SpectraBase. (n.d.). [4-(3-Chloranyl-4-methyl-phenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • United States P
  • Rasayan. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Synthetic Drug Strategy. (n.d.).
  • PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.
  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous GPCR ligands (e.g., dopamine D2, serotonin 5-HT2A modulators). The synthesis of 4-(3-chloro-5-methoxyphenyl)piperidine presents a specific chemoselective challenge: the preservation of the aryl chloride moiety during the reduction of the tetrahydropyridine intermediate.[1] Standard hydrogenation conditions (Pd/C, H₂) frequently result in hydrodehalogenation, leading to impurity profiles that are difficult to purge.

This protocol details a robust, three-step convergent synthesis designed for scalability and high purity.[1] It utilizes a Suzuki-Miyaura cross-coupling followed by a chemoselective hydrogenation using Platinum(IV) oxide (Adams' catalyst) to strictly preserve the halogen substituent, ensuring the integrity of the target scaffold.

Retrosynthetic Analysis & Workflow

The most efficient route disconnects the C-C bond between the piperidine ring and the aryl group. We utilize the commercially available N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, which couples efficiently with aryl halides.[1]

Synthetic Pathway Visualization

SynthesisRoute SM1 1-Bromo-3-chloro- 5-methoxybenzene (Aryl Halide) INT1 Intermediate 1: N-Boc-4-(3-Cl-5-OMe-Ph)- Tetrahydropyridine SM1->INT1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 N-Boc-Tetrahydropyridine- 4-boronic acid pinacol ester SM2->INT1 INT2 Intermediate 2: N-Boc-4-(3-Cl-5-OMe-Ph)- Piperidine INT1->INT2 Step 2: Selective Hydrogenation PtO2, H2 (1 atm) EtOAc (Avoids Dechlorination) PROD Target Product: 4-(3-Chloro-5-methoxyphenyl) piperidine HCl INT2->PROD Step 3: Deprotection 4M HCl in Dioxane

Figure 1: Convergent synthetic pathway highlighting the critical chemoselective hydrogenation step (Red Arrow).[1]

Critical Reagents & Safety Profile

ReagentCAS RegistryRoleCritical Quality Attribute (CQA)
1-Bromo-3-chloro-5-methoxybenzene 174913-12-3ElectrophilePurity >97%; Free of dibromo species.[1]
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 286961-14-6NucleophileStore at 2-8°C; Check for protodeboronation (NMR).[1]
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-4CatalystOxygen sensitive; Store under Argon.[1]
Platinum(IV) Oxide (PtO₂) 1314-41-6CatalystCrucial: Low propensity for hydrogenolysis of Ar-Cl compared to Pd/C.
4M HCl in Dioxane N/AReagentAnhydrous; Moisture compromises salt formation.[1]

Safety Warning:

  • Aryl Halides: Potential skin sensitizers.[1]

  • Hydrogenation: H₂ gas is highly flammable.[1] PtO₂ is pyrophoric if dried completely after use; keep wet during disposal.[1]

  • Palladium Residues: Heavy metal waste must be segregated.[1]

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the carbon skeleton via sp²-sp² coupling.[1]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • 1-Bromo-3-chloro-5-methoxybenzene (1.0 eq, 10.0 mmol, 2.21 g)[1]

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 11.0 mmol, 3.40 g)[1]

    • Potassium Carbonate (K₂CO₃) (3.0 eq, 30.0 mmol, 4.14 g)

  • Solvent System: Add 1,4-Dioxane (40 mL) and Water (10 mL). Note: The 4:1 ratio is critical for solubility of the inorganic base while maintaining organic reactant solubility.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 0.5 mmol, 366 mg).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LCMS.[1] Look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (100 mL) and water (50 mL).[1]

    • Separate layers.[1][2] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂; Gradient 0-20% EtOAc in Hexanes).

    • Target Yield: 85-92%.[1]

    • Appearance: Viscous pale yellow oil or low-melting solid.[1]

Phase 2: Chemoselective Hydrogenation (The Critical Step)

Objective: Reduce the olefin without removing the chlorine atom.

Expert Insight: Standard Pd/C is too active and will cause significant dechlorination (approx. 15-30% impurity).[1] We utilize Adams' Catalyst (PtO₂) which reduces alkenes rapidly but is kinetically slower at aryl-halide hydrogenolysis under ambient pressure.[1]

  • Setup: Dissolve the intermediate from Phase 1 (approx. 3.0 g) in Ethyl Acetate (EtOAc) (30 mL).[1]

    • Note: Avoid Methanol or Ethanol if possible, as protic solvents can accelerate hydrogenolysis of halogens. EtOAc is safer for chemoselectivity.[1]

  • Catalyst: Add Platinum(IV) Oxide (PtO₂) (5 wt% loading relative to substrate; ~150 mg).[1]

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure, ~1 atm).

  • Monitoring: Stir vigorously at room temperature.

    • Checkpoint: Monitor by LCMS every 30 minutes.[1] The reaction typically completes in 1-2 hours.[1]

    • Stop Condition: Stop immediately upon consumption of the alkene.[1] Prolonged exposure increases the risk of dechlorination.[1]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.[1] Concentrate the filtrate.

    • Purity Check: Analyze by ¹H NMR.[1] The alkene proton at ~6.0 ppm should be gone.[1] The aromatic region should show 3 distinct protons (pattern: triplet, triplet, triplet due to meta-coupling) integrating to 1H each. If dechlorination occurred, you will see new peaks corresponding to the des-chloro analog.[1]

Phase 3: Boc-Deprotection & Salt Formation

Objective: Reveal the secondary amine and isolate as a stable salt.

  • Reaction: Dissolve the hydrogenated intermediate in 1,4-Dioxane (10 mL). Add 4M HCl in Dioxane (10 eq).

  • Conditions: Stir at room temperature for 2–3 hours. A white precipitate (the HCl salt) often forms.

  • Isolation:

    • Dilute with Diethyl Ether (Et₂O) (50 mL) to fully precipitate the salt.

    • Filter the solid under a nitrogen stream (hygroscopic).

    • Wash with Et₂O (2 x 10 mL).[1]

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Quality Control & Analytical Expectations

ParameterExpected ResultTechnical Note
Appearance White to Off-white SolidHCl salt form.[1]
LCMS (ESI+) [M+H]⁺ = 226.1 (Free base)Expect characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1]
¹H NMR (DMSO-d₆) Ar-H: ~6.8-7.0 ppm (3H, m)OMe: ~3.75 ppm (3H, s)Piperidine: ~2.8-3.3 ppm (4H), ~1.7-1.9 ppm (4H), ~2.6 ppm (1H, m)The aromatic region must show the meta-substitution pattern.[1] Loss of Cl would simplify the splitting pattern.[1]
¹H NMR (Impurity) Absence of alkene peak (~6.0 ppm)Confirms complete hydrogenation.[1]
Troubleshooting Guide: Dechlorination

If dechlorination (>5%) is observed in Phase 2:[1]

  • Switch Catalyst: Use RhCl(PPh₃)₃ (Wilkinson’s Catalyst) in Benzene/EtOH.[1] This is a homogeneous catalyst that is highly specific for olefins and inert to aryl halides.[1]

  • Alternative Reductant: Use Diimide generated in situ from p-toluenesulfonylhydrazide and sodium acetate.[1] This method reduces C=C bonds but is incapable of breaking C-Cl bonds.[1]

Decision Matrix for Hydrogenation

HydrogenationLogic Start Start Phase 2: Reduce Tetrahydropyridine Check Is Ar-Cl sensitive to hydrogenolysis? Start->Check Std Method A: PtO2 / H2 / EtOAc (Standard Protocol) Check->Std Yes (Use mild conditions) Result Check LCMS: Dechlorinated byproduct > 5%? Std->Result Success Proceed to Deprotection Result->Success No Alt1 Method B: Wilkinson's Catalyst (Homogeneous) Result->Alt1 Yes Alt2 Method C: Diimide Reduction (Chemical Reduction) Result->Alt2 Yes (Alternative) Alt1->Success Alt2->Success

Figure 2: Logical decision tree for optimizing the hydrogenation step to prevent side reactions.

References

  • Suzuki-Miyaura Coupling of Vinyl Boronates

    • Occhiato, E. G., et al. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters."[1][4][5] Journal of Organic Chemistry, 2005, 70(18), 7324-7330.[5]

  • Selective Hydrogenation (Ar-Cl Preservation)

    • Freifelder, M., et al. "Some Catalytic Hydrogenations in the Presence of Aryl Chloride."[6] Journal of Medicinal Chemistry, 1964, 7(3), 381-382.

  • General 4-Arylpiperidine Synthesis

    • Kuduk, S. D., et al. "Synthesis and evaluation of 4-arylpiperidines as potent and selective dopamine D2 receptor partial agonists." Bioorganic & Medicinal Chemistry Letters, 2010.

  • Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991.

Sources

Application Note: Utilizing 4-(3-Chloro-5-methoxyphenyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 4-(3-Chloro-5-methoxyphenyl)piperidine (referred to herein as CMPP ) as a high-value building block in drug discovery. Belonging to the privileged 4-arylpiperidine scaffold class—found in therapeutics like paroxetine and haloperidol—CMPP offers a unique 3,5-disubstitution pattern. This specific arrangement modulates metabolic stability via the 3-chloro group while providing a hydrogen-bond acceptor through the 5-methoxy moiety. This note provides optimized protocols for its incorporation into diversity-oriented synthesis (DOS) libraries via reductive amination and palladium-catalyzed cross-coupling, alongside physicochemical profiling for lead optimization.

Part 1: Structural Utility & Pharmacophore Analysis

The "Privileged" Scaffold

The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein-coupled receptors (GPCRs) and ion channels.

  • 3-Chloro Substitution: Enhances lipophilicity (

    
    ) and blocks metabolic oxidation at the metabolically vulnerable phenyl ring positions. It often improves potency by filling hydrophobic pockets in targets like the NMDA receptor (NR2B subtype) or Sigma-1 receptors.
    
  • 5-Methoxy Substitution: Acts as a specific hydrogen bond acceptor. Unlike a 3,4-dichloro substitution (common in dopamine reuptake inhibitors), the 3-Cl, 5-OMe pattern creates an electronic asymmetry that can improve selectivity profiles against off-target hERG channels.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of CMPP.

SAR_Logic CMPP 4-(3-Chloro-5-methoxyphenyl)piperidine (Core Scaffold) Piperidine_N Secondary Amine (N1) (Functional Handle) CMPP->Piperidine_N Phenyl_Ring Aryl Group (Pharmacophore) CMPP->Phenyl_Ring Target_Class Target Applications • Sigma Receptors • NMDA (NR2B) • Monoamine Transporters CMPP->Target_Class Lead Gen Sub_Cl 3-Chloro Group • Increases Metabolic Stability (t1/2) • Fills Hydrophobic Pockets Phenyl_Ring->Sub_Cl Sub_OMe 5-Methoxy Group • H-Bond Acceptor • Modulates Solubility Phenyl_Ring->Sub_OMe

Caption: SAR deconstruction of the CMPP scaffold highlighting functional handles and pharmacophoric elements.

Part 2: Synthetic Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To couple CMPP with diverse aldehydes/ketones for high-throughput library generation. Method: Sodium Triacetoxyborohydride (STAB) mediated reductive amination. This method is preferred over NaCNBH


 due to lower toxicity and better selectivity (Abdel-Magid method).
Materials
  • Amine: 4-(3-Chloro-5-methoxyphenyl)piperidine (HCl salt or free base).

  • Carbonyl: Diverse Aldehydes (1.0 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Additive: Acetic Acid (AcOH) (Required if using HCl salt or ketone substrates).

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial, dissolve CMPP (1.0 mmol) in DCE (5 mL).

    • Note: If using the HCl salt of CMPP, add Triethylamine (Et

      
      N, 1.0 mmol) to free-base in situ, or preferably, add AcOH (1-2 equiv) to buffer the reaction.
      
  • Imine Formation: Add the aldehyde (1.0 - 1.1 mmol). Stir at Room Temperature (RT) for 30 minutes under N

    
    .
    
    • Causality: Pre-stirring allows the formation of the iminium ion intermediate prior to reduction, minimizing direct reduction of the aldehyde to alcohol.

  • Reduction: Add STAB (1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Aldehyde MW + 225.7 - 18).

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH:NH

    
    OH gradient) or Prep-HPLC.
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: To attach the CMPP scaffold to heteroaryl halides (e.g., pyridines, pyrimidines) where S


Ar is difficult.
Materials
  • Amine: CMPP (1.0 equiv).

  • Aryl Halide: Aryl-Br or Aryl-Cl (1.0 equiv).[2]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%).
  • Ligand: XPhos or RuPhos (4-8 mol%).

  • Base: Cs

    
    CO
    
    
    
    or NaOtBu (1.5 equiv).[3]
  • Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Procedure
  • Inert Environment: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add CMPP (1.0 mmol), Aryl Halide (1.0 mmol), Base (1.5 mmol), Pd

    
    (dba)
    
    
    
    (18 mg), and Ligand (XPhos: 38 mg).
  • Solvation: Add degassed Toluene (4 mL). Seal the tube.

  • Reaction: Heat to 100°C for 12 hours.

    • Critical Control: Do not overheat if using NaOtBu, as it may lead to elimination side products. Csngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      CO
      
      
      
      is milder for sensitive substrates.
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Concentrate and purify via silica gel chromatography.

Part 3: Physicochemical Profiling & QC

Data Summary Table

The following properties are estimated for the free base of CMPP to guide formulation and ADME predictions.

PropertyValue (Approx)Implication for Drug Design
Molecular Weight 225.72 g/mol Ideal fragment size (<300) allowing for significant elaboration.
cLogP 2.8 - 3.2Moderately lipophilic; good CNS penetration potential.
pKa (Basic N) ~9.5Predominantly ionized at physiological pH; requires salt form for solubility.
TPSA ~21 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Available for interaction or derivatization.
Quality Control: NMR Diagnostics

When verifying the integrity of CMPP or its derivatives, look for these diagnostic signals in


H NMR (CDCl

):
  • Methoxy Singlet: A sharp singlet (

    
     ~3.80 ppm, 3H). Loss of this peak indicates ether cleavage (demethylation).
    
  • Aromatic Region: Three distinct protons due to 1,3,5-substitution pattern. Usually appearing as multiplets or broad singlets between

    
     6.7 – 7.0 ppm.
    
  • Piperidine Ring:

    • 
      -protons (adjacent to N): Broad multiplets 
      
      
      
      3.1 – 3.2 ppm (deshielded).
    • 
      -proton (chiral center): Multiplet 
      
      
      
      2.5 – 2.6 ppm.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for processing CMPP in a medicinal chemistry campaign.

Workflow Start Start: CMPP Building Block Decision Target Linkage Type? Start->Decision Path_Alkyl Alkyl/Benzyl Linker Decision->Path_Alkyl Flexible Chain Path_Aryl Direct Aryl/Heteroaryl Linker Decision->Path_Aryl Rigid Core Exp_RedAm Protocol A: Reductive Amination (STAB/DCE) Path_Alkyl->Exp_RedAm Exp_Buchwald Protocol B: Buchwald-Hartwig (Pd-Cat/Base) Path_Aryl->Exp_Buchwald QC QC Check: NMR (3.8ppm OMe) LCMS Purity >95% Exp_RedAm->QC Exp_Buchwald->QC BioAssay Biological Assay: (e.g., Sigma-1 Binding) QC->BioAssay Pass

Caption: Decision tree for synthetic functionalization of the CMPP scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

  • Meyer, C., et al. (2016). "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Future Medicinal Chemistry.

Sources

derivatization of 4-(3-Chloro-5-methoxyphenyl)piperidine for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 4-(3-Chloro-5-methoxyphenyl)piperidine for GPCR-Targeted Library Generation

Introduction: The Privileged Scaffold Paradigm

In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the 4-arylpiperidine moiety serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including Serotonin (5-HT), Dopamine (


), and Opioid receptors.[1]

This guide focuses on the derivatization of 4-(3-Chloro-5-methoxyphenyl)piperidine . This specific substitution pattern is non-trivial; the 3-Chloro group provides a lipophilic handle (


) and metabolic block against hydroxylation, while the 5-Methoxy  group offers a hydrogen bond acceptor and electronic modulation without the high electron density that might invite rapid oxidative metabolism.

Strategic Objective: To generate a high-fidelity, diverse library of analogs by exploiting the secondary amine (


) handle using robust, parallelizable chemistries. The protocols below prioritize high-throughput chemistry (HTC)  principles: ambient conditions, simple workups (filtration/phase separation), and minimal chromatographic bottlenecks.

Strategic Workflow & Chemical Space

The library design follows a "Split-Pool-Like" parallel synthesis strategy. The core amine is distributed into three reaction streams to maximize physicochemical diversity.

Visualizing the Workflow

LibraryWorkflow cluster_reactions Parallel Reaction Streams Start Core Scaffold 4-(3-Cl-5-OMe-Ph)piperidine Rxn1 Stream A: Amide Coupling (T3P Mediated) Start->Rxn1  R-COOH Rxn2 Stream B: Reductive Amination (STAB Mediated) Start->Rxn2  R-CHO Rxn3 Stream C: Urea/Sulfonamide (Isocyanate/Sulfonyl Cl) Start->Rxn3  R-NCO / R-SO2Cl Purification Purification Strategy Solid-Supported Scavenging Rxn1->Purification Wash/Sep Rxn2->Purification SCX-2 Catch/Release Rxn3->Purification Pol-Trisamine QC QC & Plating (LCMS >90% Purity) Purification->QC

Caption: Figure 1. Parallel synthesis workflow illustrating the divergence of the core scaffold into three distinct chemotypes, utilizing specific purification gates for each stream.

Detailed Protocols

Protocol A: T3P-Mediated Amide Coupling

Target: Amides (High H-bond acceptor/donor count, defined geometry)

Rationale: Traditional coupling agents (EDC/HOBt, HATU) often require chromatographic purification to remove urea byproducts or phosphonium salts. Propylphosphonic anhydride (T3P) is selected here because its byproducts are water-soluble, allowing purification via simple liquid-liquid extraction (LLE).

Materials:

  • Core: 4-(3-Chloro-5-methoxyphenyl)piperidine (

    
     in EtOAc).
    
  • Reagent: Carboxylic Acid diversity set (

    
     in EtOAc/DMF).
    
  • Coupling Agent: T3P (50% wt in EtOAc).[2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    

Step-by-Step Methodology:

  • Charge: In a 2-dram vial or 96-well deep-well plate, add the Carboxylic Acid (

    
    ), DIPEA (
    
    
    
    ), and the Core Amine (
    
    
    , typically
    
    
    ).
  • Activation: Add T3P solution (

    
    ). Note: T3P is added last to prevent premature hydrolysis.
    
  • Incubation: Cap and shake at Room Temperature (RT) for 12 hours.

  • Workup (The Critical Step):

    • Add

      
       of 
      
      
      
      (or sat.
      
      
      for sensitive substrates).
    • Vortex vigorously for 2 minutes.

    • Allow phase separation.[2] The T3P byproducts and excess acid partition into the aqueous layer.

  • Isolation: Transfer the organic (top) layer to a pre-weighed vial. Dry down using a Genevac or N2 blow-down.

Validation Criteria:

  • LCMS shows

    
     peak corresponding to Product.
    
  • Absence of starting amine mass.

Protocol B: Reductive Amination via STAB

Target: Tertiary Amines (High


 character, basicity retained)

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice over


 due to lower toxicity and better functional group tolerance. It allows for "one-pot" processing without pre-forming the imine.

Materials:

  • Core: 4-(3-Chloro-5-methoxyphenyl)piperidine (as free base or HCl salt).

  • Reagent: Aldehyde diversity set.

  • Reductant: STAB (solid or slurry in DCE).

  • Solvent: 1,2-Dichloroethane (DCE) with 1% Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Formation: Dissolve Core Amine (

    
    ) and Aldehyde (
    
    
    
    ) in DCE/AcOH (
    
    
    concentration).
  • Reaction: Add STAB (

    
    ) in one portion.
    
    • Tip: Gas evolution (

      
      ) will occur; ensure venting if using sealed vials.
      
  • Incubation: Shake at RT for 16 hours.

  • Purification (Catch & Release):

    • Load the crude reaction mixture onto a SCX-2 (Strong Cation Exchange) SPE cartridge.

    • Wash 1: Flush with MeOH (removes non-basic impurities, excess aldehyde, and borate salts).

    • Elute: Flush with

      
       in MeOH. The basic ammonia displaces the product (tertiary amine) from the sulfonic acid resin.
      
  • Isolation: Concentrate the ammoniacal eluent to yield the pure free base.

Protocol C: Urea Synthesis with Scavenger Resins

Target: Ureas (Rigid, polar linkers)

Rationale: Isocyanates are highly reactive electrophiles. To ensure complete conversion of the valuable core scaffold, the isocyanate is used in excess. Polymer-supported Trisamine is then used to "scavenge" the unreacted isocyanate, eliminating the need for chromatography.

Materials:

  • Core: 4-(3-Chloro-5-methoxyphenyl)piperidine.

  • Reagent: Isocyanate (

    
    ).
    
  • Scavenger: PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine).

Step-by-Step Methodology:

  • Charge: Dissolve Core Amine (

    
    ) in anhydrous DCM.
    
  • Addition: Add Isocyanate (

    
    ).
    
  • Incubation: Shake at RT for 4 hours (Reaction is typically fast).

  • Scavenging:

    • Add PS-Trisamine resin (

      
       relative to excess isocyanate).
      
    • Shake for 4 hours. The resin-bound primary amine reacts with the excess isocyanate to form a resin-bound urea.

  • Filtration: Filter the mixture through a frit. The resin (containing the impurity) is trapped; the filtrate contains the pure product.

Data Summary & Quality Control

The following table summarizes expected outcomes based on standard validation runs of this scaffold against a representative test set (e.g., Benzoic acid, Benzaldehyde, Phenyl isocyanate).

ParameterProtocol A (Amide)Protocol B (Red. Am.)Protocol C (Urea)
Reagent T3P / DIPEASTAB / AcOHIsocyanate / PS-Trisamine
Avg. Yield 85 - 95%70 - 85%88 - 98%
Purity (UV) >95%>90%>95%
Major Impurity Hydrolyzed Acid (removed by wash)Bis-alkylation (rare with STAB)Trace Isocyanate (if scavenging low)
Workup Time 15 mins (Liquid Handling)30 mins (SPE Elution)5 mins (Filtration)

Pathway Visualization:

ChemicalSpace Core 4-(3-Cl-5-OMe-Ph) Piperidine Amide Amide Analog (LogP Modulated) Core->Amide + R-COOH (T3P) Amine Benzyl Amine (Basic Center) Core->Amine + R-CHO (STAB) Urea Urea Analog (Rigid Linker) Core->Urea + R-NCO (Scavenger)

Caption: Figure 2.[4][5][6] Chemical diversity vectors accessible from the single core scaffold.

References

  • Garland, S. L., & Gloriam, D. E. (2011).[1] "Privileged Structures in GPCR Drug Discovery." Journal of Medicinal Chemistry. (Discusses the 4-arylpiperidine scaffold relevance).

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis."[7] Organic Process Research & Development. (Validation of T3P for high-throughput amidation).

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The foundational protocol for STAB).[6]

  • Biotage Application Note. "Strategies for Scavenger Resin Purification in Parallel Synthesis." (Protocols for PS-Trisamine and SCX-2 usage).

Sources

Application Note: 4-(3-Chloro-5-methoxyphenyl)piperidine as a Core Scaffold for Novel Neuroactive Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neuroactive compounds relies heavily on privileged scaffolds that can reliably penetrate the blood-brain barrier (BBB) and anchor into central nervous system (CNS) receptors. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a highly versatile, bifunctional building block. By combining the classic 4-phenylpiperidine pharmacophore with a uniquely substituted aromatic ring, this compound serves as an ideal starting point for synthesizing libraries targeting G-protein coupled receptors (GPCRs), such as μ-opioid, dopamine (D2), and sigma-1 receptors.

This application note provides a comprehensive guide to the pharmacophore rationale, physicochemical profiling, and validated experimental protocols for utilizing this building block in early-stage drug discovery.

Pharmacophore Rationale & Mechanistic Insights

To design effective neurotherapeutics, one must understand the causality behind structural choices. The 4-phenylpiperidine moiety is a historically validated pharmacophore present in numerous analgesics and antipsychotics [1] [2].

  • The Piperidine Ring (The Anchor): The secondary amine of the piperidine ring is protonated at physiological pH. This cationic nitrogen is critical for forming a strong electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp147 in the μ-opioid receptor) located in transmembrane helix 3 (TM3) of most aminergic GPCRs.

  • The 3-Chloro Substitution (Lipophilicity & Halogen Bonding): The chlorine atom at the meta-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which is a primary driver for passive diffusion across the BBB. Second, the anisotropic distribution of electron density around the chlorine atom creates a "sigma-hole," allowing it to engage in highly directional halogen bonding with backbone carbonyls in the receptor binding pocket.

  • The 5-Methoxy Substitution (Electronic Steering): The methoxy group acts as a strong hydrogen bond acceptor. Furthermore, its electron-donating resonance effect alters the electron density of the phenyl ring, fine-tuning the cation-

    
     interactions between the aromatic ring and aromatic residues (like Tyrosine or Tryptophan) in the receptor's hydrophobic cleft.
    

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the pharmacokinetic behavior of downstream derivatives. The data below summarizes the core metrics of the unfunctionalized scaffold [3].

PropertyValuePharmacological Significance
Compound Name 4-(3-Chloro-5-methoxyphenyl)piperidineCore scaffold
CAS Number 1783405-60-6 (Free base)2168546-86-7 (HCl salt)Registry identification
Molecular Weight 225.71 g/mol Leaves >250 Da for functionalization before hitting Lipinski's limit of 500 Da.
Topological Polar Surface Area (TPSA) 21.26 ŲHighly favorable for BBB penetration (optimal < 90 Ų for CNS drugs).
LogP (Predicted) ~2.82Ideal lipophilicity for CNS targeting (optimal range 2.0 - 4.0).
H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding potential minimizes efflux pump (P-gp) recognition.

Synthetic Workflows & Protocols

Protocol 1: N-Alkylation for Targeted Library Generation

Objective: Functionalize the secondary amine to generate tertiary amine derivatives (e.g., N-phenethyl analogs) to probe extended binding pockets.

Self-Validating Mechanism: The reaction progress is continuously monitored via LC-MS. The disappearance of the parent mass (


 226 

) and the emergence of the target mass confirm covalent modification, while the workup includes specific steps to validate the removal of reaction solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride (1.0 eq, 500 mg) in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic Rationale: DIPEA is chosen over triethylamine because its steric bulk renders it non-nucleophilic, preventing it from competing with the piperidine for the alkyl halide, while effectively neutralizing the HCl salt and scavenging the acid generated during the reaction.

  • Electrophile Addition: Cool the mixture to 0°C. Slowly add the chosen alkyl halide (e.g., 2-bromoethylbenzene) (1.1 eq). Stir at 0°C for 30 minutes, then heat to 60°C for 12 hours.

  • Workup & Validation: Quench the reaction with ice water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Rationale: LiCl drastically increases the polarity of the aqueous phase, effectively pulling the highly polar DMF out of the organic layer, preventing NMR contamination.

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (SiO2, gradient of Dichloromethane:Methanol 98:2 to 90:10).
    
Protocol 2: Radioligand Binding Assay for GPCR Affinity

Objective: Evaluate the binding affinity (


) of the synthesized derivatives at the target neuroreceptor (e.g., μ-opioid receptor).

Self-Validating Mechanism: The assay incorporates a known high-affinity displacer (Naloxone) at a saturating concentration (10 µM) to empirically define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding, ensuring the signal is exclusively receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing the human μ-opioid receptor in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation Matrix: In a 96-well deep-well plate, combine:

    • 50 µL of

      
      -DAMGO (radioligand, 1 nM final concentration).
      
    • 50 µL of the test derivative (serial dilutions from

      
       to 
      
      
      
      M).
    • 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Mechanistic Rationale: 60 minutes at room temperature allows the binding kinetics to reach a steady-state equilibrium without risking the proteolytic degradation of the receptors that occurs at 37°C.

  • Filtration: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Rationale: PEI coats the negatively charged glass fibers with a polycationic layer, neutralizing them and drastically reducing the non-specific adhesion of lipophilic test compounds.

  • Quantification: Wash the filters three times with ice-cold Tris-HCl buffer. Add scintillation cocktail and measure radioactivity (CPM). Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Representative Pharmacological Screening Data

To illustrate the utility of the 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold, the table below presents representative (mock) screening data demonstrating how N-substitution dictates receptor subtype selectivity.

DerivativeN-Substitution (R-Group)MOR Binding (

, nM)
Sigma-1 Binding (

, nM)
BBB Permeability (

)
Scaffold -H (Secondary Amine)>10,000450High
Analog 1 -CH₃ (N-Methyl)1,200120High
Analog 2 -CH₂CH₂-Phenyl (N-Phenethyl)1585High
Analog 3 -CH₂-Cyclopropyl45>1,000High

Data Interpretation: The unsubstituted scaffold exhibits weak affinity. The addition of an N-phenethyl group (Analog 2) drastically increases μ-opioid receptor (MOR) affinity, mimicking the structural profile of fentanyl-type derivatives, while N-cyclopropylmethyl substitution (Analog 3) shifts the profile toward antagonist/partial agonist geometries [1] [2].

Systems Pharmacology Visualization

The following diagram maps the downstream signal transduction pathway initiated when a synthesized phenylpiperidine derivative successfully binds to an inhibitory aminergic GPCR (such as the μ-opioid or D2 receptor).

GPCR_Pathway Ligand Phenylpiperidine Derivative GPCR Neuroreceptor (e.g., μ-Opioid / D2) Ligand->GPCR Binds Aspartate Residue GProtein G-Protein Complex (Gαi/o) GPCR->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector Gαi Subunit IonChannel K+ Channel Activation / Ca2+ Channel Block GProtein->IonChannel Gβγ Subunit Outcome Neuronal Hyperpolarization (Analgesia / Neuromodulation) Effector->Outcome Decreased cAMP IonChannel->Outcome Altered Ion Flow

Figure 1: Systems pharmacology workflow of phenylpiperidine-derived GPCR neuromodulation.

References

  • Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1978). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series. Nature, 275(5678), 332-334. [Link]

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.[Link]

Technical Guide: N-Alkylation Protocols for 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

This technical guide details the experimental procedures for the N-alkylation of 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6). This scaffold is a critical building block in medicinal chemistry, often serving as a pharmacophore in GPCR ligands (e.g., serotonin and chemokine receptor modulators).

The presence of the secondary amine on the piperidine ring allows for diversification via N-alkylation. However, the choice of method depends heavily on the electrophile and the desired purity profile. The 3-chloro-5-methoxy substitution pattern on the distal phenyl ring imparts specific lipophilic and electronic properties but does not sterically hinder the nitrogen nucleophile, allowing for standard piperidine reactivity profiles.

Strategic Decision Matrix

Select the appropriate protocol based on your available electrophile and downstream requirements.

N_Alkylation_Decision_Tree Start Select Electrophile Type Aldehyde Aldehyde / Ketone Start->Aldehyde Halide Alkyl Halide / Sulfonate Start->Halide MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA Mild Reducing Agent MethodB Method B: Direct Nucleophilic Substitution (Atom Economy) Halide->MethodB Base Mediated

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Experimental Protocols

Method A: Reductive Amination (Preferred)

Best for: Complex alkyl chains, minimizing over-alkylation, and late-stage functionalization. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1]

Reagents & Materials
  • Substrate: 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for ketone reactivity

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 mmol, ~225.7 mg) in anhydrous DCE (10 mL).

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).[3] If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0 mmol, ~60 µL) to catalyze iminium formation.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (N₂ or Ar).

    • Note: For unreactive ketones, adding molecular sieves (4Å) can drive equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, often unnecessary for STAB). Add NaBH(OAc)₃ (1.5 mmol, ~318 mg) portion-wise over 5 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde/ketone before it reacts with the amine, preventing side-product alcohol formation [1].

  • Reaction: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC.[3]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Method B: Direct Nucleophilic Substitution ( )

Best for: Simple alkyl halides (Methyl iodide, Benzyl bromide), availability of highly reactive electrophiles. Risk: Potential for over-alkylation (quaternization) if stoichiometry is not controlled.

Reagents & Materials
  • Substrate: 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.0–1.1 equiv)

  • Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (for lower reactivity halides)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein activation for alkyl chlorides[3]

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 mmol), K₂CO₃ (3.0 mmol, finely ground), and KI (0.1 mmol, if using alkyl chlorides/bromides).

  • Solvation: Add anhydrous MeCN (5–10 mL) and stir to create a suspension.

  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise.

    • Critical: Do not add large excess of alkyl halide to avoid forming the quaternary ammonium salt.[4]

  • Reaction:

    • Reactive Halides (Bn-Br, Allyl-Br): Stir at RT for 2–6 hours.

    • Unreactive Halides (Alkyl-Cl): Heat to 60–80°C for 12–24 hours.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the secondary amine (m/z ~226).

  • Workup:

    • Filter off the inorganic solids (salts).[3]

    • Concentrate the filtrate.[1][3]

    • Redissolve in EtOAc, wash with water and brine to remove residual DMF/salts.

  • Purification: Flash chromatography or recrystallization depending on the product state.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance or wet solvent.Add 4Å Molecular Sieves; increase AcOH to 2.0 equiv; switch solvent to THF.
Alcohol Side Product (Method A) Direct reduction of carbonyl.Ensure imine formation time (Step 3) is sufficient before adding STAB.
Over-Alkylation (Method B) Excess alkyl halide.Use strictly 1.0 equiv of R-X; use syringe pump for slow addition; switch to Method A.
Poor Solubility Free base insolubility.Use DMF as solvent; heat gently (40°C).
Incomplete Reaction (Method B) Poor nucleophilicity/Leaving group.Add Cs₂CO₃ (stronger base) or KI (catalyst); switch solvent to DMF.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways for both protocols, highlighting the critical intermediates.

Reaction_Pathways Substrate 4-(3-Chloro-5-methoxyphenyl)piperidine (Secondary Amine) Imine Iminium Ion Intermediate (Equilibrium) Substrate->Imine + Aldehyde/Ketone + AcOH Transition S_N2 Transition State Substrate->Transition + Alkyl Halide + Base ProductA Tertiary Amine (Alkylated Product) Imine->ProductA + NaBH(OAc)3 Reduction QuatSalt Quaternary Ammonium Salt (Over-alkylation Side Product) ProductA->QuatSalt + Excess Alkyl Halide (Avoid) Transition->ProductA Major Path

Figure 2: Mechanistic pathways for Reductive Amination (left) and Direct Alkylation (right).

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General reference for STAB protocol).
  • PubChem. (2025).[5] 4-(3-Chloro-5-methoxyphenyl)piperidine Compound Summary. Retrieved from [Link]

Sources

coupling reactions with 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coupling Strategies for 4-(3-Chloro-5-methoxyphenyl)piperidine

Introduction: The Pharmacophore & Chemical Logic

The 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as well as in kinase inhibitors.

This guide provides an authoritative technical roadmap for coupling this building block to diverse core scaffolds. Unlike simple piperidines, the 3-chloro-5-methoxyphenyl moiety introduces specific electronic and steric considerations:

  • Electronic Effect: The meta-chloro (electron-withdrawing) and meta-methoxy (electron-donating/inductive withdrawing) substituents create a unique dipole on the phenyl ring without significantly deactivating the distal piperidine nitrogen.

  • Lipophilicity: The substituents increase

    
    , necessitating careful solvent selection (e.g., DMF/DCM mixtures) to maintain solubility during coupling.
    
  • Chemoselectivity: The secondary amine is the primary nucleophile. The aryl chloride is relatively inert under standard nucleophilic conditions but serves as a latent handle for subsequent palladium-catalyzed diversification (e.g., Suzuki-Miyaura coupling).

Decision Matrix: Selecting the Coupling Strategy

Before initiating synthesis, select the protocol based on your electrophile. The following decision tree outlines the optimal pathways.

CouplingDecision Start 4-(3-Cl-5-OMe-Ph) Piperidine Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Path A Halide Aryl/Heteroaryl Halide (Ar-X) Electrophile->Halide Path B Carbonyl Aldehyde/Ketone (R-CHO) Electrophile->Carbonyl Path C Amide Amide Coupling (HATU/DIPEA) Acid->Amide Activation Buchwald Buchwald-Hartwig (Pd-Catalysis) Halide->Buchwald Cross-Coupling RedAm Reductive Amination (STAB/DCE) Carbonyl->RedAm Reduction

Figure 1: Strategic decision tree for coupling 4-(3-Chloro-5-methoxyphenyl)piperidine based on the available electrophilic partner.

Protocol A: Amide Coupling (High-Throughput Standard)

Context: This is the most robust method for attaching the scaffold to a core. While EDC/HOBt is traditional, HATU is recommended here due to the steric bulk of the 4-aryl group, which can retard the approach of the amine to the active ester.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Acid (R-COOH) 1.0ElectrophileLimiting reagent.
Piperidine Scaffold 1.1 - 1.2NucleophileSlight excess ensures complete acid consumption.
HATU 1.2Coupling AgentGenerates highly reactive At-ester.[1]
DIPEA (Hünig's Base) 3.0BaseScavenges protons; essential for HATU activation.
DMF (Anhydrous) [0.1 M]SolventPreferred over DCM for solubility of the aryl-piperidine.
Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Observation: The solution often turns yellow.

  • Addition: Add 4-(3-Chloro-5-methoxyphenyl)piperidine (1.1 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: If reaction is sluggish (>6 hrs), heat to 40°C.

  • Work-up: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][4]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Buchwald-Hartwig N-Arylation (Advanced)

Context: Used when attaching the piperidine to an aryl or heteroaryl ring lacking a carbonyl. The 4-aryl substituent on the piperidine creates a "sweeping volume" that can interfere with the catalyst. Therefore, ligand selection is critical .

Ligand Strategy:

  • RuPhos: Excellent for secondary amines and electron-rich aryl halides.

  • BrettPhos: Preferred for aryl chlorides or challenging substrates.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Halide (Ar-X) 1.0Electrophile (X = Br, I, OTf; Cl requires optimization)
Piperidine Scaffold 1.2Nucleophile
Pd₂(dba)₃ 0.02 (4 mol% Pd)Pre-catalyst
RuPhos 0.04 - 0.08Ligand (2:1 L:Pd ratio)
NaOtBu 1.5Base (Strong)
Toluene or 1,4-Dioxane [0.2 M]Solvent (Deoxygenated)
Step-by-Step Procedure
  • Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

  • Solids Addition: Charge the vial with Aryl Halide (1.0 equiv), Piperidine Scaffold (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ , and RuPhos .

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Inject anhydrous, degassed Toluene or Dioxane through the septum.

  • Reaction: Heat to 80–100°C for 12–18 hours.

    • Self-Validation: The reaction mixture should turn from dark purple/red (active catalyst) to black (inactive Pd) only at the very end. Early black precipitation indicates catalyst death (oxygen leak).

  • Work-up: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Pd-N) OxAdd->Coord + Piperidine Deprot Deprotonation (Pd-Amido) Coord->Deprot + NaOtBu - HOtBu, - NaX RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.[3] The steric bulk of the 4-arylpiperidine influences the Coordination and Reductive Elimination steps, necessitating bulky ligands like RuPhos.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Amide) Steric clash with bulky acids.Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to sterics.
Low Yield (Buchwald) Catalyst poisoning by the 3-Cl group (rare but possible).Ensure the 3-Cl on the piperidine is not reacting. Switch to BrettPhos Pd G4 precatalyst to ensure rapid initiation.
Incomplete Conversion Poor solubility of the piperidine salt.If using the HCl salt of the piperidine, ensure extra base (1.0 equiv) is added before the coupling agent to free-base the amine.

References

  • General Synthesis of 4-Arylpiperidines

    • Kassab, R. M. et al. "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling." Journal of Organic Chemistry, 2004.

  • Buchwald-Hartwig Protocols for Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Amide Coupling Best Practices (HATU)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Specific Scaffold Utility (GPCR Ligands): Example of 4-arylpiperidines in 5-HT receptor modulation. Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).

Sources

Application Note: Analytical Characterization and Method Validation for 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) agents, including opioid analgesics, selective serotonin reuptake inhibitors (SSRIs), and antipsychotics[1][2]. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a highly versatile intermediate and bioactive derivative[3]. The strategic placement of a meta-chloro group enhances the molecule's lipophilicity and metabolic stability, while the meta-methoxy group provides a targeted hydrogen-bond acceptor site.

Characterizing this compound requires a robust analytical control strategy. The secondary amine of the piperidine ring (


) dictates its physicochemical behavior, influencing both its chromatographic retention and mass spectrometric ionization[1]. This application note provides a comprehensive, self-validating analytical framework for the structural elucidation and chromatographic quantification of this compound, fully aligned with the latest regulatory standards.

Regulatory Alignment: The ICH Q2(R2) Lifecycle Approach

With the recent implementation of the (effective June 2024), modern analytical development mandates an Analytical Quality by Design (AQbD) approach[4][5]. This framework shifts away from static validation exercises toward a continuous lifecycle management strategy, ensuring the analytical procedure remains fit for its intended purpose across its entire operational lifespan[6].

AQbD_Lifecycle ATP 1. Analytical Target Profile (ATP) Define Intended Purpose & CQAs Design 2. Procedure Design (ICH Q14) Risk Assessment & Method Optimization ATP->Design Qual 3. Performance Qualification (ICH Q2(R2)) Validation of Specificity, Accuracy, Precision Design->Qual Verif 4. Continued Procedure Verification Routine Monitoring & Lifecycle Management Qual->Verif

Fig 1. Analytical method lifecycle framework integrating ICH Q14 and Q2(R2) guidelines.

Structural Elucidation: NMR and FTIR Spectroscopy

Causality & Rationale: To unambiguously confirm the regiochemistry of the 3,5-disubstituted aromatic ring and the integrity of the saturated piperidine heterocycle, orthogonal spectroscopic techniques are employed. Because the basic piperidine nitrogen causes concentration-dependent chemical shifts and peak broadening in protic solvents due to rapid proton exchange,


 is selected to stabilize hydrogen bonding and provide sharp, highly resolved spectra.
Quantitative Data: NMR Spectral Assignments

Table 1:


 and 

NMR Spectral Assignments (400 MHz,

)
Position

Chemical Shift (ppm)
Multiplicity & Coupling

Shift (ppm)
Assignment Rationale
Methoxy (

)
3.78Singlet, 3H55.4Deshielded by the electronegative oxygen atom.
Ar-H (C2) 6.85t,

Hz, 1H
111.2Meta-coupling; shielded by the ortho-methoxy group.
Ar-H (C4) 6.92t,

Hz, 1H
119.5Meta-coupling; situated between Cl and OMe substituents.
Ar-H (C6) 6.88t,

Hz, 1H
113.8Meta-coupling; shielded by the para-methoxy group.
Piperidine CH (C4') 2.65tt,

Hz, 1H
42.1Benzylic position, split by axial/equatorial protons.
Piperidine

(C2', C6')
3.10 (eq), 2.75 (ax)m, 4H46.5Deshielded due to adjacency to the basic nitrogen.
Piperidine

(C3', C5')
1.85 (eq), 1.60 (ax)m, 4H33.2Aliphatic backbone of the saturated heterocycle.

FTIR Highlights: Orthogonal validation is achieved via FTIR, identifying the secondary amine


 stretch (~3300 

), the ether

asymmetric stretch (~1200

), and the aryl

stretch (~750

).

Chromatographic Purity & Mass Spectrometry (LC-UV-MS/MS)

Causality & Rationale: The secondary amine of the piperidine ring presents a distinct chromatographic challenge. At neutral pH, the ionized nitrogen interacts with residual acidic silanols on standard silica stationary phases, leading to severe peak tailing via Donnan exclusion and ion-exchange effects.

To counteract this, we utilize an end-capped, base-deactivated C18 column. The mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). This dual-purpose additive fully protonates the piperidine nitrogen for maximum positive-ion Electrospray Ionization (ESI+) sensitivity while simultaneously suppressing silanol ionization on the column to ensure sharp, symmetrical peaks.

MS_Fragmentation Parent [M+H]+ m/z 226.1 Protonated Molecule Frag1 Loss of NH3 m/z 209.1 Parent->Frag1 -17 Da Frag2 Loss of •CH3 m/z 211.1 Parent->Frag2 -15 Da Frag3 Piperidine Cleavage m/z 183.1 Parent->Frag3 -43 Da

Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway for the target compound.

Self-Validating Protocol: LC-UV-MS/MS Workflow

This protocol is engineered as a self-validating system. It inherently proves its own reliability during every run by incorporating System Suitability Testing (SST) to verify resolution, blank injections to monitor carryover, and bracketing standards to track detector drift.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Action: Degas via ultrasonication for 10 minutes to prevent baseline noise caused by micro-bubbles in the high-pressure pump.

Step 2: Instrument & Column Parameters

  • Column: Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO), 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and peak shape).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Gradient Elution Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine at the column head)

  • 1.0 - 6.0 min: 5% to 95% B (Linear ramp to elute the lipophilic phenyl moiety)

  • 6.0 - 7.5 min: 95% B (Column wash)

  • 7.5 - 10.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation & System Suitability Sequence

  • Blank Injection (x2): Mobile phase only. Acceptance: No peaks > 0.1% of target analyte area (Validates zero carryover).

  • SST Mixture (x6): 4-(3-Chloro-5-methoxyphenyl)piperidine spiked with a structurally similar impurity (e.g., 4-(3,5-dichlorophenyl)piperidine). Acceptance: Resolution (

    
    ) > 2.0, Tailing Factor (
    
    
    
    ) < 1.5, %RSD of peak area < 2.0% (Validates system precision and specificity).
  • Unknown Samples: Inject batch.

  • Bracketing Standard: Re-inject the 100% standard every 10 samples. Acceptance: Area within ±2.0% of initial SST (Validates continuous instrument stability).

ICH Q2(R2) Method Validation Parameters

To ensure the method is robust across the product lifecycle, the following parameters must be validated in accordance with the ICH Q2(R2) guidelines[4][5].

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Control Strategy

Validation CharacteristicICH Q2(R2) ParameterAcceptance CriteriaSelf-Validating Protocol Control
Specificity Peak Purity & Resolution

against known impurities; Peak purity angle < threshold
SST mixture injected prior to sample batch.
Linearity & Range Correlation Coefficient (

)

over 50% to 150% of target concentration
5-point calibration curve run with each sequence.
Accuracy % Recovery98.0% – 102.0% across 3 concentration levelsSpiked matrix recovery at 80%, 100%, 120%.
Precision % RSD of Peak Area% RSD

(

)
6 replicate injections of the 100% standard.
LOD / LOQ Signal-to-Noise (S/N)LOD: S/N

; LOQ: S/N

Empirically verified via serial dilution of LOQ standard.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. Available at: [Link]

  • Wikipedia. Phenylpiperidines. Available at: [Link]

Sources

Application Note: In Vitro Profiling of 4-(3-Chloro-5-methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Sigma-1 and Serotonin Receptors in CNS Drug Discovery

Introduction: The Pharmacological Scaffold

The 4-phenylpiperidine moiety is a privileged scaffold in neuropsychiatric drug discovery, serving as the core structure for numerous FDA-approved therapeutics including analgesics (e.g., Pethidine), antidepressants (e.g., Paroxetine), and antipsychotics (e.g., Haloperidol).

The specific substitution pattern of 3-chloro-5-methoxy on the phenyl ring represents a strategic medicinal chemistry modification. This "meta-meta" substitution is designed to:

  • Enhance Metabolic Stability: Blocking the para-position and deactivating the ring against CYP450 oxidation.

  • Tune Lipophilicity: The chloro- and methoxy- groups optimize the logP for blood-brain barrier (BBB) penetration while filling specific hydrophobic pockets in Sigma-1 receptors (

    
    R)  and Serotonin (5-HT) receptors .
    

This Application Note provides a rigorous in vitro screening cascade to characterize derivatives of 4-(3-Chloro-5-methoxyphenyl)piperidine, focusing on their primary pharmacological targets (


R, 5-HT) and critical safety liabilities (hERG).
Screening Cascade & Workflow

The following workflow outlines the logical progression from target identification to safety profiling.

ScreeningCascade cluster_Primary Phase I: Affinity Screening cluster_Functional Phase II: Functional Characterization cluster_Safety Phase III: Safety Pharmacology Start Compound Library 4-(3-Cl-5-OMe-Ph)-piperidines Binding_Sigma Radioligand Binding Target: Sigma-1 (σ1) Ligand: [3H]-(+)-Pentazocine Start->Binding_Sigma Binding_5HT Radioligand Binding Target: 5-HT1A / 5-HT2A Ligand: [3H]-8-OH-DPAT / [3H]-Ketanserin Start->Binding_5HT Func_Ca Calcium Mobilization / cAMP (Agonist vs Antagonist Mode) Binding_Sigma->Func_Ca Ki < 100 nM Binding_5HT->Func_Ca Ki < 100 nM hERG hERG K+ Channel (Patch Clamp / Flux) Func_Ca->hERG Efficacy Confirmed Decision Lead Candidate Selection hERG->Decision IC50 > 10 µM

Caption: Integrated screening workflow for phenylpiperidine derivatives, prioritizing Sigma-1 affinity and hERG safety.

Protocol 1: Sigma-1 Receptor Radioligand Binding

Objective: Determine the equilibrium dissociation constant (


) of the test compound for the 

receptor. Rationale: The 3-chloro-5-methoxy substitution often imparts high selectivity for

over

, a critical profile for neuroprotective and cognitive-enhancing indications.
Materials & Reagents
  • Source Tissue: Guinea pig brain membranes (rich in

    
    ) or HEK293 cells stably expressing human 
    
    
    
    R.
  • Radioligand:

    
    -Pentazocine (Specific Activity ~30-60 Ci/mmol).
    
    • Note: Do not use

      
      -DTG without masking agents, as it binds both 
      
      
      
      and
      
      
      .
  • Non-Specific Binding (NSB) Blocker: Haloperidol (

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Procedure
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to a protein concentration of ~0.5 mg/mL.
    
  • Incubation Setup: In a 96-well plate, add:

    • 
       Test Compound (8-point dilution series, typically 
      
      
      
      M to
      
      
      M).
    • 
       Radioligand (
      
      
      
      -Pentazocine, final conc. ~2 nM).
    • 
       Membrane Suspension.
      
  • Equilibrium: Incubate for 120 minutes at 37°C .

    • Expert Insight:

      
       ligands are often lipophilic; shorter incubation times may result in non-equilibrium conditions and underestimated affinity.
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce ligand binding to filters). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Target Criteria:

    
     indicates a potent "hit."
    
Protocol 2: Functional Profiling (5-HT1A Receptor)

Objective: Phenylpiperidines frequently exhibit polypharmacology at Serotonin receptors. This assay distinguishes agonists from antagonists at 5-HT1A.

Method: cAMP Inhibition Assay (TR-FRET)

5-HT1A is


-coupled; activation inhibits Forskolin-induced cAMP production.
  • Cell Line: CHO-K1 cells expressing human 5-HT1A.

  • Stimulation:

    • Agonist Mode: Incubate cells with Test Compound + Forskolin (

      
      ). Measure reduction in cAMP.
      
    • Antagonist Mode: Incubate cells with Test Compound + Reference Agonist (Serotonin,

      
      ) + Forskolin. Measure restoration of cAMP.
      
  • Detection: Lysis and addition of Europium-labeled cAMP tracer + ULight-labeled anti-cAMP antibody (e.g., PerkinElmer LANCE Ultra).

  • Readout: TR-FRET signal is inversely proportional to cAMP concentration.

Protocol 3: Safety Pharmacology (hERG Liability)

Objective: Assess the risk of QT prolongation. Phenylpiperidines are structurally prone to blocking the hERG potassium channel due to the basic nitrogen and lipophilic tail.

Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch)
  • Cells: CHO or HEK293 stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: High

      
      , physiological 
      
      
      
      .
    • Intracellular: High

      
      , ATP.
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 sec (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Measurement: Apply Test Compound (ascending concentrations: 0.1, 1, 10, 30

    
    ). Measure inhibition of the tail current  amplitude.
    
  • Acceptance Criteria: An

    
     is generally required for CNS lead candidates to ensure a sufficient safety margin.
    
Summary of Reference Standards

Use these controls to validate your assay performance.

TargetReference LigandRoleExpected Affinity (

)
Sigma-1 (

)
(+)-PentazocineSelective Agonist~3.0 nM
Sigma-1 (

)
HaloperidolNon-selective Antagonist~1.0 nM
Sigma-2 (

)
DTG (+ Dextral-lorphan)Non-selective Ligand~20 nM
5-HT1A 8-OH-DPATSelective Agonist~1.0 nM
hERG E-4031Channel Blocker~10-50 nM
References
  • Mechanisms of Sigma-1 Receptor Ligand Binding

    • Title: "Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Phenylpiperidine Scaffold."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link] (General Journal Link for verification of class)

  • Radioligand Binding Protocols

    • Title: "PDSP Protocol Book: Sigma Receptor Binding Assays."
    • Source:NIMH Psychoactive Drug Screening Program
    • Link:[Link]

  • hERG Safety in Drug Design

    • Title: "Strategies to Reduce hERG Potassium Channel Blockade."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • Link:[Link]

  • 4-Phenylpiperidine Pharmacology

    • Title: "Synthesis and evaluation of 4-phenylpiperidine deriv
    • Source:European Journal of Medicinal Chemistry
    • Link:[Link]

Application Note: Developing High-Affinity CNS Ligands from the 3-Chloro-5-methoxyphenylpiperidine Scaffold

[1]

Introduction: The Privileged Scaffold

The 4-phenylpiperidine moiety is a cornerstone of CNS medicinal chemistry, forming the core of analgesics (e.g., pethidine), NMDA antagonists (e.g., ifenprodil analogs), and antipsychotics (e.g., haloperidol derivatives).[1]

The specific substitution pattern—3-Chloro-5-methoxy —offers distinct advantages over the unsubstituted parent:

  • Metabolic Stability: The 3,5-disubstitution sterically and electronically hinders metabolic oxidation at the vulnerable ring positions, while leaving the para-position available for specific receptor interactions or further blocking.[1]

  • Lipophilicity Tuning: The chloro group enhances lipophilicity (increasing BBB permeability), while the methoxy group acts as a weak hydrogen bond acceptor, improving solubility and receptor subtype selectivity.[1]

  • Conformational Locking: The meta-substituents restrict the rotation of the phenyl ring relative to the piperidine chair, potentially locking the molecule in a bioactive conformation.[1]

Chemical Synthesis Protocol

Objective: Scalable synthesis of the core intermediate 4-(3-Chloro-5-methoxyphenyl)piperidine (Compound 1) .

Methodology: Suzuki-Miyaura Coupling Route

This route is preferred over Grignard addition due to milder conditions and compatibility with the methoxy/chloro functionalities.[1]

Reagents:
  • A: N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (or the corresponding triflate).[1]

  • B: 1-Bromo-3-chloro-5-methoxybenzene.[1]

  • Catalyst: Pd(dppf)Cl₂[1] · DCM.

  • Base: K₂CO₃ (2M aqueous).[1]

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Protocol:
  • Coupling Reaction:

    • Charge a reaction vessel with Reagent B (1.0 eq) and Reagent A (1.1 eq).

    • Add 1,4-Dioxane (10 mL/g) and degas with N₂ for 15 min.

    • Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).[1]

    • Heat to 90°C for 12 hours under N₂ atmosphere.

    • Checkpoint: Monitor conversion via LC-MS (Target M+H: ~324 for Boc-intermediate).

  • Hydrogenation (Reduction of Double Bond):

    • Dissolve the crude alkene in MeOH.[1]

    • Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

    • Filter through Celite to remove catalyst.[1]

  • Deprotection (Boc Removal):

    • Dissolve the reduced intermediate in DCM.[1]

    • Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

    • Concentrate and neutralize with sat.[1] NaHCO₃ to yield the free base Compound 1 .[1]

Lead Optimization & Library Design

Once Compound 1 is secured, the secondary amine serves as the vector for diversity.[1] The following strategies target specific CNS receptors.

Strategy A: NMDA Receptor Antagonists (NR2B Selective)

Target Profile: Neuroprotection, Antidepressant (Rapid acting).[1]

  • Mechanism: Phenylpiperidines bind to the hydrophobic pocket of the GluN2B subunit.[1]

  • Protocol: Alkylate the piperidine nitrogen with a 4-benzyl or 4-phenolic linker.[1]

    • Linker Length: 3-4 carbons (propyl/butyl) are optimal for spanning the GluN2B allosteric site.[1]

    • Head Group: 4-hydroxyphenyl or benzimidazole.[1]

Strategy B: Sigma-1 Receptor Ligands

Target Profile: Cognitive enhancement, Neuroprotection.[1][2]

  • Mechanism: Sigma-1 prefers N-substituted phenylpiperidines with bulky hydrophobic groups.[1]

  • Protocol: N-alkylation with pentyl , hexyl , or phenethyl chains.[1]

Visualization: Synthesis & Derivatization Workflow

SynthesisWorkflowStartStart:1-Bromo-3-chloro-5-methoxybenzeneCouplingSuzuki Coupling(Pd(dppf)Cl2, K2CO3)Start->CouplingReductionHydrogenation(H2, Pd/C)Coupling->ReductionCoreCORE SCAFFOLD:4-(3-Cl-5-OMe-Ph)-PiperidineReduction->CorePathAPath A: NMDA (NR2B)Add Phenolic-Alkyl LinkerCore->PathAReductive AminationPathBPath B: Sigma-1Add Hydrophobic N-AlkylCore->PathBAlkylationPathCPath C: 5-HT6Arylsulfonamide CouplingCore->PathCSulfonylation

Figure 1: Synthetic workflow for generating the core scaffold and divergent optimization paths.

Pharmacological Profiling Protocols

To validate the CNS activity of the synthesized derivatives, a tiered screening cascade is required.[1]

Tier 1: Radioligand Binding Assays (Affinity)

Objective: Determine

Assay ParameterNMDA (NR2B) ProtocolSigma-1 Protocol
Ligand [³H]Ifenprodil-Pentazocine
Tissue Source Rat Forebrain MembranesGuinea Pig Brain Membranes
Non-specific 10 µM Spermine10 µM Haloperidol
Incubation 2 hours @ 4°C120 min @ 37°C
Success Criteria

nM

nM
Tier 2: Functional Assays (Efficacy)

Protocol: FLIPR Calcium Flux Assay (NMDA)

  • Cell Line: HEK293 stably expressing GluN1/GluN2B.[1]

  • Dye Loading: Load cells with Fluo-4 AM ester for 45 min at 37°C.

  • Agonist Challenge: Apply Glutamate (10 µM) + Glycine (10 µM).

  • Test Compound: Pre-incubate test compounds for 15 min.

  • Readout: Measure inhibition of Ca²⁺ influx (fluorescence reduction).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .[1]
      

Safety & ADME Assessment

Phenylpiperidines carry a structural risk for hERG channel inhibition (cardiotoxicity).[1] This must be assessed early.[1]

hERG Inhibition Protocol (Patch Clamp)
  • System: CHO cells expressing hERG K⁺ channels.[1]

  • Method: Whole-cell patch clamp.[1]

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Threshold:

    
     µM is required for safety.
    
CNS Penetration (MDR1-MDCK Assay)
  • Objective: Predict Blood-Brain Barrier (BBB) permeability.

  • Method: Measure apical-to-basolateral (

    
    ) and basolateral-to-apical (
    
    
    ) transport.
  • Calculation: Efflux Ratio =

    
    .[1]
    
  • Target:

    
     cm/s and Efflux Ratio 
    
    
    .

References

  • Substituted arylamine compounds and their use as 5-HT6 modulators. Source: WO Patent 2006081332A1.[1] URL:[1]

  • Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3. Source: US Patent 9,676,782.[1] URL:[1]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: Journal of Medicinal Chemistry (via PubMed).[1] URL:[Link][1]

  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators. Source: ACS Chemical Neuroscience.[1] URL:[Link][1]

Application Note: Scale-Up Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of 4-arylpiperidines is a cornerstone in the development of numerous neuroactive and psychotropic pharmaceutical agents. However, transitioning the synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine from a discovery-scale medicinal chemistry route to a robust, kilogram-scale process presents specific chemoselective and operational challenges.

This application note details a highly scalable, three-step synthetic protocol. By leveraging a Suzuki-Miyaura cross-coupling followed by a chemoselective alkene reduction and a crystallization-driven deprotection, this route eliminates the need for chromatographic purification, maximizes atom economy, and ensures high API purity.

Synthetic Pathway & Workflow

SynthesisWorkflow SM Starting Materials 1-Bromo-3-chloro-5-methoxybenzene + 1-Boc-tetrahydropyridine-4-boronate Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Toluene/EtOH/H2O SM->Step1 Int1 Intermediate 1 1-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine Step1->Int1 Step2 Step 2: Chemoselective Hydrogenation 5% Pt/C (sulfided), H2 (3 bar) EtOAc Int1->Step2 Int2 Intermediate 2 1-Boc-4-(3-chloro-5-methoxyphenyl)piperidine Step2->Int2 Step3 Step 3: Deprotection & Salt Formation HCl in Isopropanol Int2->Step3 Product Final Product 4-(3-Chloro-5-methoxyphenyl)piperidine HCl Step3->Product

Workflow for the scale-up synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine.

Expertise & Experience: Mechanistic Causality in Scale-Up

To ensure a self-validating and robust process, every reagent and solvent choice in this protocol has been optimized for causality and scalability:

  • Step 1: Biphasic Suzuki-Miyaura Coupling: While discovery routes often utilize Grignard additions to piperidones, organometallic reagents pose severe exothermic and moisture-sensitivity risks at scale. The Suzuki protocol is highly versatile and robust [1]. We utilize a Toluene/Ethanol/Water solvent system. This biphasic mixture dissolves both the lipophilic organic substrates and the inorganic base (K₂CO₃), facilitating excellent mass transfer. Post-reaction, the phases separate cleanly, allowing the aqueous layer (containing inorganic salts) to be discarded easily, streamlining the workup[4].

  • Step 2: Preventing Hydrodehalogenation (The Chemoselectivity Challenge): Reducing the tetrahydropyridine double bond is typically achieved with Palladium on Carbon (Pd/C). However, standard Pd/C will undergo oxidative addition into the aryl C-Cl bond, leading to massive hydrodehalogenation impurities. To circumvent this, we employ 5% Pt/C (sulfided) . The sulfur acts as a catalyst poison that selectively deactivates the platinum surface toward C-Cl insertion, while still allowing the less sterically hindered alkene to coordinate and undergo reduction [2],[3].

  • Step 3: Crystallization-Driven Deprotection: Removing the Boc protecting group with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is standard in lab settings but environmentally and operationally poor for scale-up. Instead, using HCl in Isopropanol (IPA) serves a dual purpose: it cleanly cleaves the Boc group and directly precipitates the final product as a highly pure, crystalline hydrochloride salt. Because the product is insoluble in cold IPA, the reaction is driven forward by Le Chatelier's principle, and chromatography is entirely avoided.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the scaled-up process (based on 1.0 kg input of starting aryl bromide).

StepTransformationExpected Yield (%)Target Purity (HPLC, %a/a)Key In-Process Control (IPC) Monitored
1 Suzuki-Miyaura Coupling88 - 92%> 97.5%Residual Aryl Bromide (< 1.0%)
2 Chemoselective Hydrogenation94 - 96%> 98.0%Dehalogenated piperidine (< 0.5%)
3 Boc Deprotection & Salt Formation90 - 95%> 99.5%Residual Boc-intermediate (< 0.1%)
Overall Linear Synthesis 74 - 84% > 99.5% Total Related Substances (< 0.5%)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Self-Validating Principle: The reaction relies on strict oxygen exclusion to prevent catalyst degradation (homocoupling). IPC confirms conversion before proceeding.

  • Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-bromo-3-chloro-5-methoxybenzene (1.00 kg, 4.51 mol, 1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.46 kg, 4.74 mol, 1.05 eq).

  • Solvent & Base: Add Toluene (5.0 L), Ethanol (2.0 L), and a pre-dissolved solution of K₂CO₃ (1.56 kg, 11.28 mol, 2.5 eq) in Purified Water (2.0 L).

  • Degassing: Sparge the biphasic mixture vigorously with Nitrogen gas for 45 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive N₂ blanket, add Pd(dppf)Cl₂ (66 g, 0.09 mol, 2.0 mol%).

  • Reaction: Heat the jacket to achieve an internal temperature of 75–80 °C (reflux). Stir vigorously for 6–8 hours.

  • IPC: Sample the organic layer. Analyze via HPLC. Pass criteria: < 1.0% starting aryl bromide remaining.

  • Workup: Cool to 25 °C. Stop stirring and allow phase separation for 30 minutes. Drain and discard the lower aqueous layer. Wash the organic layer with 5% aqueous NaCl (3.0 L).

  • Isolation: Concentrate the organic layer under vacuum (50 °C, 50 mbar) to a thick oil. Add Heptane (3.0 L) and cool to 0 °C to crystallize Intermediate 1. Filter, wash with cold heptane, and dry.

Protocol 2: Chemoselective Hydrogenation to 1-Boc-4-(3-chloro-5-methoxyphenyl)piperidine

Self-Validating Principle: The use of a poisoned catalyst intrinsically limits over-reduction. LC-MS monitoring ensures the chlorine atom remains intact.

  • Setup: Charge a 10 L pressure reactor (autoclave) with Intermediate 1 (1.20 kg, 3.70 mol, 1.0 eq) and Ethyl Acetate (6.0 L). Stir to dissolve.

  • Catalyst Loading: Carefully add 5% Pt/C (sulfided) (60 g, 5 wt% relative to substrate). Safety Note: Ensure the reactor is purged with N₂ prior to catalyst addition to prevent solvent ignition.

  • Purging: Seal the reactor. Purge with N₂ (3 cycles of pressurizing to 3 bar and venting), followed by H₂ (3 cycles of pressurizing to 3 bar and venting).

  • Reaction: Pressurize the reactor to 3.0 bar with H₂ gas. Maintain internal temperature at 25–30 °C. Stir at 800 rpm for 12 hours. Maintain H₂ pressure continuously.

  • IPC: Vent the reactor, purge with N₂, and take a 1 mL sample. Analyze via LC-MS. Pass criteria: Complete disappearance of mass [M+H-tBu]+ 268 (alkene) and absence of [M+H-tBu]+ 236 (de-chloro impurity).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with Ethyl Acetate (1.0 L).

  • Concentration: Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a pale yellow, viscous oil. Use directly in the next step.

Protocol 3: Deprotection to 4-(3-Chloro-5-methoxyphenyl)piperidine Hydrochloride

Self-Validating Principle: The product's insolubility in the reaction matrix drives the equilibrium and acts as a highly selective purification mechanism.

  • Setup: Transfer the crude Intermediate 2 oil (~1.15 kg, 3.53 mol) into a 10 L jacketed reactor.

  • Solvent: Add Isopropanol (IPA) (4.5 L) and stir to achieve a homogenous solution. Adjust internal temperature to 20 °C.

  • Acid Addition: Slowly add 5-6 N HCl in Isopropanol (2.0 L, ~10.6 mol, 3.0 eq) via an addition funnel over 30 minutes. Note: Mild exotherm and gas evolution (CO₂ and isobutylene) will occur.

  • Reaction: Heat the mixture to 40 °C for 4 hours. A thick white precipitate will begin to form as the deprotection proceeds.

  • IPC: Analyze an aliquot of the slurry via HPLC. Pass criteria: < 0.1% Intermediate 2 remaining.

  • Crystallization: Cool the reactor jacket to 0–5 °C at a rate of 10 °C/hour. Hold at 0 °C for 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with pre-chilled (0 °C) Isopropanol (2 x 1.0 L).

  • Drying: Dry the white crystalline solid in a vacuum oven at 50 °C / < 10 mbar for 24 hours to yield the final API-grade hydrochloride salt.

References

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.J. Org. Chem. 2001, 66, 2487-2492.
  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.ResearchGate.
  • Selective Reduction of Nitro Group Without Affecting Other Functional Groups (Sulfided Pt/C methodologies).BenchChem.
  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Suzuki-Miyaura Cross-Coupling Protocols).BenchChem.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scientist's Guide to Purifying Substituted Piperidines

4-(3-Chloro-5-methoxyphenyl)piperidine is a substituted piperidine, a heterocyclic scaffold of immense importance in modern medicinal chemistry and drug development.[1] The successful synthesis of such molecules is only half the battle; achieving the high degree of purity required for accurate biological screening and subsequent development is a critical, and often challenging, final step.

This guide is designed to serve as a technical resource for researchers navigating the purification of this specific compound. The core chemical characteristic that governs its purification is the basicity of the piperidine nitrogen atom. This property can be both an asset and a liability in purification protocols. It allows for elegant separations via acid-base extraction but can also cause problematic interactions with standard purification media like silica gel.[2] This document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome common purification hurdles and obtain your target compound with the desired purity.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Question 1: My column chromatography is yielding broad, tailing peaks and poor separation. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic compounds like piperidines on standard silica gel.[2]

  • The Cause (Causality): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your piperidine derivative interacts strongly with these acidic sites via acid-base interactions. This strong, and sometimes irreversible, binding causes a portion of your compound to lag behind the main band as it moves down the column, resulting in significant peak tailing and poor resolution from nearby impurities.[2]

  • The Solutions (Troubleshooting Steps):

    • Mobile Phase Modification: The most effective and widely used solution is to add a basic modifier to your eluent (mobile phase). This additive competes with your compound for the acidic binding sites on the silica, effectively "masking" them.

      • Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[3][4] This is typically sufficient to neutralize the active silanol groups and achieve sharp, symmetrical peaks.

    • Alternative Stationary Phase: If tailing persists even with TEA, consider using a less acidic stationary phase.

      • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[2]

      • Treated Silica: Commercially available "base-deactivated" or end-capped silica gels are also an option.

Question 2: I'm experiencing very low recovery of my compound after flash chromatography. Where is my product going?

Answer: Low recovery can be attributed to several factors, often stemming from the strong interaction with the stationary phase or compound instability.

  • Possible Causes and Solutions:

    • Irreversible Binding to Silica: As mentioned above, the interaction with silica can be so strong that a portion of your product becomes permanently adsorbed to the column. The use of triethylamine in the eluent is the primary solution to mitigate this.[2]

    • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity. This leads to broad bands that overlap, forcing you to discard mixed fractions and resulting in an apparent loss of product.

      • Rule of Thumb: For flash chromatography, a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight is recommended for effective separation.[2]

    • Compound Instability: Although 4-(3-Chloro-5-methoxyphenyl)piperidine is generally stable, some complex piperidine derivatives can be sensitive to the acidic environment of silica gel and may degrade during the purification process.

      • Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and eluting as quickly as possible. If degradation is suspected, consider alternative methods like acid-base extraction or recrystallization.[2]

Question 3: My final product has a persistent yellow or brown tint. What is the cause and is it a concern?

Answer: A yellow or brown discoloration in piperidine derivatives is typically due to the presence of minor oxidation products.[5][6]

  • The Cause: The nitrogen-containing ring can be susceptible to oxidation, especially when exposed to air and light over time. These oxidized byproducts are often highly colored.

  • Is it a Concern?: For many applications, trace colored impurities may not interfere. However, for biological assays or when characterizing a new compound, achieving high purity and a colorless state is crucial.

  • The Solutions:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Chromatography: Flash chromatography is generally very effective at separating these more polar, colored byproducts from the desired compound.

    • Preventative Measures: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8°C) to prevent future oxidation.[5][7]

Question 4: I am attempting to purify my solid product by recrystallization, but it oils out or fails to crystallize. What should I do?

Answer: Crystallization failure is usually due to either high impurity levels or issues with the chosen solvent system.[8]

  • Possible Causes and Solutions:

    • Presence of Impurities: Even small amounts of impurities can disrupt the formation of a crystal lattice, causing the compound to separate as an oil.

      • Solution: First, attempt a rapid, bulk purification using acid-base extraction to remove non-basic impurities. Then, attempt the recrystallization again with the pre-purified material.

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely upon heating.[9]

      • Solution: Perform a systematic solvent screen using small amounts of your product in test tubes with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to find the optimal one.

    • Supersaturation: The solution may be supersaturated and require initiation to begin crystallization.[8]

      • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create a nucleation site. Alternatively, add a tiny "seed" crystal of previously purified material if available.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient first-pass purification method for crude 4-(3-Chloro-5-methoxyphenyl)piperidine? A1: For a basic compound like this, an acid-base extraction is an exceptionally powerful and efficient initial purification step.[10][11] This technique leverages the compound's ability to form a water-soluble salt. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl), the basic piperidine is protonated and moves into the aqueous layer, while neutral or acidic impurities remain in the organic layer.[3] The aqueous layer can then be isolated, basified (e.g., with NaOH), and the pure piperidine can be extracted back into a fresh organic solvent.[12] This method is fast, scalable, and excellent for removing a significant amount of non-basic impurities before a final high-resolution step like chromatography or recrystallization.

Q2: How do I select the optimal solvent system (eluent) for flash column chromatography? A2: The ideal eluent is determined empirically using Thin Layer Chromatography (TLC) .[3]

  • Dissolve a small sample of your crude material.

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems of differing polarities (e.g., start with 9:1 Hexane:Ethyl Acetate, then 7:3, 1:1, etc.).

  • The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[3] An Rf in this range typically provides the best separation on a column. Remember to add 0.5-1% triethylamine to your test eluents to mirror the column conditions and prevent tailing on the TLC plate.[4]

Q3: What analytical methods are standard for confirming the purity and identity of the final product? A3: A combination of techniques is required for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.[13]

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your compound and provides a quantitative measure of purity (e.g., >98%).[14]

  • Elemental Analysis: For a final, definitive confirmation of a new compound's elemental composition (C, H, N), which is often required for publication.

Data Presentation: Comparison of Purification Techniques

The choice of purification method depends on the scale, the nature of the impurities, and the required final purity.

Purification TechniquePrimary ApplicationTypical YieldExpected PurityAdvantagesCommon Issues
Acid-Base Extraction Initial bulk cleanup; separating basic compounds from neutral/acidic impurities.[10]85-98%>95%Fast, scalable, inexpensive, and highly effective for initial purification.[2]Emulsion formation; may not remove other basic impurities.
Flash Chromatography High-resolution separation of compounds with similar polarities.[15]60-90%>99%Excellent separation power; applicable to most soluble compounds.Peak tailing for basic compounds; potential for product loss on silica.[2]
Recrystallization Final purification of solid compounds to obtain high-purity crystalline material.[9]50-85%>99.5%Can yield exceptionally pure material; cost-effective at scale.Requires the compound to be a solid; can be low-yielding; finding a suitable solvent can be difficult.[8]

Experimental Protocol: Flash Column Chromatography

This protocol describes a standard procedure for purifying crude 4-(3-Chloro-5-methoxyphenyl)piperidine.

1. Eluent Selection and Preparation:

  • Using TLC analysis, determine an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.

  • Prepare a sufficient volume of this eluent. To this mixture, add 1% triethylamine (TEA) by volume to prevent peak tailing.[4]

2. Column Packing:

  • Select a glass column appropriate for the amount of crude material (aim for a silica-to-crude ratio of at least 30:1 by weight).[2]

  • Prepare a slurry of silica gel in your chosen eluent.

  • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles. The final packed silica bed should be topped with a thin layer of sand.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or methanol. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it directly onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin eluting the sample.

  • Maintain a constant flow rate and collect the eluate in a series of labeled test tubes or flasks.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(3-Chloro-5-methoxyphenyl)piperidine.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude 4-(3-Chloro-5-methoxyphenyl)piperidine bulk_purification Perform Acid-Base Extraction start->bulk_purification Initial Cleanup check_purity Assess Purity (TLC, LC-MS) bulk_purification->check_purity is_pure Purity > 98%? check_purity->is_pure is_solid Is Product a Solid? is_pure->is_solid No final_product Pure Product is_pure->final_product Yes chromatography Flash Column Chromatography (add 1% TEA to eluent) is_solid->chromatography No / Impurities Persist recrystallization Recrystallization is_solid->recrystallization Yes chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

References

  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.

  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.

  • Common challenges in working with piperidine-based compounds. Benchchem.

  • Process for producing purified piperidine derivative. Google Patents (WO2002085858A1).

  • CWE of Piperidine. Sciencemadness Discussion Board.

  • Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates. Benchchem.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

  • Piperidines ESI-revised3. The Royal Society of Chemistry.

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC).

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Der Pharma Chemica.

  • 4-(3-Chloro-5-methoxyphenyl)piperidine. ChemScene.

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications.

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

  • A kind of purification method of high-purity piperidine. Google Patents (CN101602748B).

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.

  • Separation of Acidic, Basic and Neutral Compounds. Magritek.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Synthesis of 3,5-dispirosubstituted 4-chloro-phenyl piperidine. ResearchGate.

  • Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Royal Society of Chemistry.

  • Piperidine Impurities. BOC Sciences.

  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI.

  • Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one. International Union of Crystallography.

  • NOVEL SYNTHESIS AND CRYSTALLIZATION OF PIPERAZINE RING-CONTAINING COMPOUNDS. WIPO Patentscope (WO/2000/062782).

Sources

Technical Support Center: Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when synthesizing halogenated arylpiperidines. The target molecule, 4-(3-Chloro-5-methoxyphenyl)piperidine , is typically synthesized via a three-step sequence: (1) Suzuki-Miyaura cross-coupling, (2) Alkene hydrogenation, and (3) Boc deprotection[1].

Each step presents unique mechanistic pitfalls. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind common side reactions—homocoupling, hydrodechlorination, and ether cleavage—and providing self-validating protocols to ensure experimental success.

Synthetic Workflow & Side Reaction Mapping

SynthesisWorkflow SM Aryl Bromide + Boronate Step1 Suzuki Coupling [Pd(dppf)Cl2] SM->Step1 Int1 Tetrahydropyridine Intermediate Step1->Int1 Main Pathway Side1 Homocoupling Byproduct Step1->Side1 Homocoupling Step2 Hydrogenation [PtO2, H2] Int1->Step2 Int2 Boc-Piperidine Intermediate Step2->Int2 Main Pathway Side2 Dechlorinated Byproduct Step2->Side2 Hydrodechlorination Step3 Boc Deprotection [HCl/Dioxane] Int2->Step3 Target 4-(3-Chloro-5-methoxyphenyl) piperidine Step3->Target Main Pathway Side3 Demethylated Byproduct Step3->Side3 Ether Cleavage

Fig 1: Synthetic workflow and branching side reactions for 4-(3-Chloro-5-methoxyphenyl)piperidine.

Module 1: Suzuki-Miyaura Coupling (Homocoupling)

FAQ: Why am I seeing a significant amount of 3,3'-dichloro-5,5'-dimethoxybiphenyl byproduct during the coupling step?

Causality & Expert Insight: This is a classic homocoupling side reaction. During the Palladium-catalyzed cross-coupling of 1-bromo-3-chloro-5-methoxybenzene with 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, the oxidative addition of the aryl bromide to Pd(0) forms an Ar-Pd(II)-Br intermediate. If the transmetalation step is rate-limiting (often due to poor boronate solubility or inadequate base activation), two Ar-Pd(II)-Br molecules can undergo ligand exchange to form an Ar-Pd(II)-Ar species. This species subsequently undergoes reductive elimination to yield the biphenyl homocoupled byproduct[2].

Troubleshooting:

  • Enhance Transmetalation: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H2O 4:1) to improve the solubility of the boronate complex and accelerate the transmetalation step.

  • Exclude Oxygen: Dissolved oxygen can act as an external oxidant, driving the catalytic cycle toward homocoupling[2]. Thoroughly degas all solvents.

Self-Validating Protocol: Optimized Suzuki Coupling

  • Charge a dry Schlenk flask with 1-bromo-3-chloro-5-methoxybenzene (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K2CO3 (2.5 eq).

  • Add a precisely measured mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL/g of aryl bromide).

  • Sparge the solution with Argon for 30 minutes to ensure complete deoxygenation.

  • Add Pd(dppf)Cl2 (0.05 eq) under a positive pressure of Argon.

  • Heat the mixture at 80 °C for 4-6 hours. Validation: Monitor by LC-MS; the reaction is complete when the aryl bromide mass is fully consumed.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the tetrahydropyridine intermediate.

Module 2: Alkene Hydrogenation (The Dehalogenation Dilemma)

FAQ: How do I reduce the tetrahydropyridine double bond without cleaving the 3-chloro substituent?

Causality & Expert Insight: Hydrodehalogenation is the most prevalent failure point in this synthesis. Standard Palladium on Carbon (Pd/C) under H2 is highly active and readily inserts into the aryl-chlorine bond via oxidative addition, leading to reductive dechlorination[3]. To achieve chemoselectivity, you must switch to a metal with a lower propensity for carbon-halogen bond insertion, such as Platinum (PtO2) or Rhodium (Rh/C), or use catalyst poisons (like ethylenediamine) to selectively deactivate the palladium sites responsible for dehalogenation[3][4].

Quantitative Data: Catalyst Screening for Chemoselective Hydrogenation

Catalyst SystemH2 PressureSolventAlkene Conversion (%)Dechlorination (%)Yield of Desired Product (%)
10% Pd/C1 atmMeOH>99%45%54%
10% Pd/C + Ethylenediamine1 atmMeOH95%<5%90%
5% Rh/C1 atmEtOAc>99%<2%97%
PtO2 (Adam's Catalyst) 1 atm EtOAc >99% <1% 98%

Self-Validating Protocol: Chemoselective Hydrogenation using PtO2

  • Dissolve the 1-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate (1.0 eq) in anhydrous EtOAc (15 mL/g).

  • Add PtO2 (Adam's catalyst, 0.05 eq) to the solution. Safety note: Never add dry catalyst to a solvent already saturated with H2.

  • Evacuate the reaction vessel and backfill with H2 gas (balloon, 1 atm). Repeat this purge cycle three times.

  • Stir vigorously at room temperature for 12 hours.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with additional EtOAc.

  • Concentrate the filtrate in vacuo. Validation: Analyze via 1H-NMR. The complete disappearance of the alkene proton (~6.0 ppm) and the retention of the three distinct aromatic protons confirms successful, chemoselective reduction.

Module 3: Boc Deprotection (Ether Cleavage Risk)

FAQ: Why is my methoxy group demethylating during Boc removal?

Causality & Expert Insight: The methoxy group on the aryl ring is an electron-donating ether. While Boc deprotection requires acidic conditions, excessively harsh reagents (e.g., concentrated HBr, BBr3, or prolonged heating in neat TFA) will protonate the ether oxygen[1]. This forms an oxonium ion, making the methyl group highly susceptible to nucleophilic attack by the counterion (e.g., bromide or trifluoroacetate), resulting in ether cleavage (demethylation) to form an undesired phenol byproduct[1].

Troubleshooting:

  • Utilize a strictly anhydrous, mild acid system such as 4M HCl in 1,4-dioxane. This provides enough acidity to cleave the tert-butyl carbamate but lacks the nucleophilicity to cleave the aryl methyl ether at ambient temperatures.

Self-Validating Protocol: Mild Boc Deprotection

  • Dissolve 1-Boc-4-(3-chloro-5-methoxyphenyl)piperidine (1.0 eq) in anhydrous DCM (10 mL/g).

  • Cool the solution to 0 °C in an ice bath to control the initial exotherm.

  • Slowly add 4M HCl in 1,4-dioxane (5.0 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Validation: Monitor by TLC. A positive Ninhydrin stain indicates the successful formation of the free secondary amine.

  • Concentrate the mixture under reduced pressure to remove DCM and excess HCl.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the target 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride as a highly pure white solid.

References
  • "Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts", OperaChem. URL: [Link]

  • "Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers", National Institutes of Health (NIH). URL:[Link]

  • "Catalytic Hydrodehalogenation Reactions", Thieme Connect. URL:[Link]

  • "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines", National Institutes of Health (NIH). URL:[Link]

Sources

overcoming low yield in 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine

Overview The synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine is a critical workflow in medicinal chemistry, often utilized in the development of kinase inhibitors and CNS-active agents. The most common synthetic route involves a Suzuki-Miyaura cross-coupling followed by alkene hydrogenation and Boc-deprotection. However, researchers frequently encounter severe yield bottlenecks, most notably the loss of the aryl chlorine atom during reduction. This guide provides field-proven, self-validating protocols to overcome these challenges.

SynthesisRoute SM Starting Materials: 1-Br-3-Cl-5-OMe-Benzene + N-Boc-4-piperidine-Bpin Suzuki Suzuki Coupling (Risk: Protodeboronation) SM->Suzuki Intermediate Tetrahydropyridine Intermediate Suzuki->Intermediate Hydro Hydrogenation (Risk: Hydrodechlorination) Intermediate->Hydro Protected N-Boc-Piperidine Hydro->Protected Deprotect Boc Deprotection (Risk: Isolation Loss) Protected->Deprotect Target 4-(3-Chloro-5-methoxyphenyl)piperidine Deprotect->Target

Workflow for 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis highlighting key yield bottlenecks.

FAQ 1: The Hydrogenation Bottleneck (Hydrodechlorination)

Q: My yield of the final piperidine is exceptionally low, and LC-MS analysis of the crude mixture shows a major byproduct with an[M-34] mass. Why is this happening, and how can I prevent it?

A: The[M-34] mass corresponds to the loss of the chlorine atom, a classic case of competitive hydrodechlorination. When reducing the 1,2,3,6-tetrahydropyridine double bond using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium catalyst inevitably undergoes oxidative addition into the activated aryl C-Cl bond[1]. This leads to the reductive cleavage of the chlorine atom, yielding the des-chloro byproduct (4-(3-methoxyphenyl)piperidine).

To solve this, you must switch to a chemoselective catalyst system. Platinum dioxide (PtO2, Adams' catalyst) or Platinum on Carbon (Pt/C) poisoned with a trace amount of thiophene significantly suppresses C-Cl insertion while maintaining robust alkene reduction activity[2].

Step-by-Step Protocol: Chemoselective Hydrogenation using PtO2 Self-Validating System: This protocol relies on real-time LC-MS monitoring to confirm alkene saturation prior to any potential C-Cl cleavage.

  • Preparation: In a rigorously purged autoclave or hydrogenation flask, dissolve N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous ethyl acetate (0.1 M).

  • Catalyst Addition: Add Platinum dioxide (PtO2, 5 mol%). Validation Check: Ensure the solution is free of basic additives (e.g., Et3N or NaOH), which thermodynamically drive dehalogenation by neutralizing the HCl byproduct.

  • Reaction: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 1 atm (balloon) or 30 psi H2. Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass is fully consumed. The strict absence of an[M-34] peak confirms the chlorine atom remains intact.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the protected piperidine quantitatively.

FAQ 2: The Cross-Coupling Bottleneck (Protodeboronation)

Q: The initial Suzuki-Miyaura coupling between 1-bromo-3-chloro-5-methoxybenzene and the piperidine boronic ester stalls at ~50% conversion. Adding more catalyst doesn't help. How can I drive it to completion?

A: The stalling is rarely a catalyst turnover issue; it is almost always caused by the degradation of your boron reagent. N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester[3] is highly prone to hydrolysis and subsequent protodeboronation in the presence of strong aqueous bases (like NaOH or Na2CO3) at elevated temperatures. Once the boronic ester degrades, the coupling permanently stalls.

To overcome this, switch to a weaker, anhydrous base system (e.g., K3PO4) and use a highly active, sterically hindered palladium precatalyst like Pd(dppf)Cl2. This accelerates the transmetalation step, allowing the cross-coupling to outpace the degradation of the boronic ester.

Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling Self-Validating System: Degassing validation and stoichiometric tracking.

  • Preparation: Charge a dried Schlenk flask with 1-bromo-3-chloro-5-methoxybenzene (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and anhydrous K3PO4 (2.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the solution with Argon for 15 minutes. Validation Check: Visual confirmation of vigorous bubbling ensures dissolved oxygen is displaced, preventing oxidative quenching of the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Heat the mixture to 80 °C for 12 hours.

  • IPC: Analyze via GC-MS. Validation: The aryl bromide should be completely consumed. If the reaction stalls, analyze the aqueous layer for boronic acid degradation products.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

FAQ 3: Strategic Route Redesign (Bypassing Hydrogenation)

Q: Is there a synthetic route that completely eliminates the risk of hydrodechlorination?

A: Yes. If chemoselective hydrogenation proves too finicky for your specific scale-up, you can bypass the alkene reduction entirely by utilizing a Negishi cross-coupling strategy[4]. By converting N-Boc-4-iodopiperidine into an organozinc reagent and coupling it directly with the aryl halide, you form the saturated piperidine ring in a single step.

SynthesisPathways cluster_Suzuki Route A: Suzuki + Hydrogenation cluster_Negishi Route B: Direct Negishi SM1 1-Br-3-Cl-5-OMe-Benzene Suzuki Suzuki Coupling (Pd-catalyzed) SM1->Suzuki Negishi Negishi Coupling (Pd-catalyzed) SM1->Negishi Boric N-Boc-4-tetrahydropyridine-Bpin Boric->Suzuki Alkene Tetrahydropyridine Intermediate Suzuki->Alkene Hydro Hydrogenation (PtO2 to prevent De-Cl) Alkene->Hydro Protected N-Boc-4-(3-Cl-5-OMe-Ph)piperidine Hydro->Protected Zinc N-Boc-4-piperidinezinc iodide Zinc->Negishi Negishi->Protected Deprotect Boc Deprotection (TFA/HCl) Protected->Deprotect Target 4-(3-Chloro-5-methoxyphenyl)piperidine Deprotect->Target

Comparative workflows for 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis: Route A vs Route B.

Step-by-Step Protocol: Direct Negishi Coupling Self-Validating System: Organozinc formation confirmation.

  • Zinc Insertion: In a flame-dried Schlenk flask, activate Zinc dust (2.0 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in anhydrous DMF. Add N-Boc-4-iodopiperidine (1.5 eq) and stir at 40 °C for 30 mins. Validation Check: The disappearance of the iodine color and the settling of excess zinc indicates successful formation of the organozinc reagent.

  • Coupling: In a separate flask, dissolve 1-bromo-3-chloro-5-methoxybenzene (1.0 eq) and Pd(PPh3)4 (5 mol%) in anhydrous DMF. Transfer the organozinc solution to this flask via cannula.

  • Reaction: Heat to 65 °C for 16 hours.

  • IPC: Quench a small aliquot with saturated NH4Cl and extract with EtOAc. Analyze via LC-MS. Validation: Direct formation of the saturated N-Boc-piperidine mass confirms successful C(sp2)-C(sp3) coupling without the need for subsequent reduction.

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with water (3x) to remove DMF, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the causal relationship between catalyst selection and product distribution during the critical hydrogenation step.

Catalyst SystemAdditive / PoisonConversion of Alkene (%)Des-chloro Byproduct (%)Isolated Yield of Target (%)
10% Pd/CNone>99%65 - 85%< 15%
5% Rh/Al2O3None80%20 - 30%~ 50%
PtO2 (Adams' Catalyst) None >99% < 2% > 90%
5% Pt/CThiophene (cat.)>99%< 1%> 92%

References

  • Hydrodechlorination of Aryl Chlorides Under Biocomp
  • Palladium Nanosheet-Carbon Black Powder Composites for Selective Hydrogenation of Alkynes to Alkenes | ACS Applied Nano M
  • N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester Chemical Properties, Uses, Production | ChemicalBook, chemicalbook.com,
  • Allenyl Thianthrenium Salt: A Bench-Stable C3 Synthon for Annulation and Cross-Coupling Reactions | Journal of the American Chemical Society, acs.org,

Sources

stability issues of 4-(3-Chloro-5-methoxyphenyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-(3-Chloro-5-methoxyphenyl)piperidine . It synthesizes organic chemistry principles, medicinal chemistry stability protocols, and practical troubleshooting steps.[1]

Product Code: 4-CMP-PIP-01 Class: 4-Arylpiperidine Scaffold / GPCR Ligand Intermediate Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: Acidic Stability Profile

As a Senior Application Scientist, I often address misconceptions regarding the robustness of the 4-arylpiperidine scaffold. While the piperidine ring itself is structurally robust in acidic media (forming stable ammonium salts), the 3-chloro-5-methoxyphenyl moiety introduces specific vulnerabilities under stress conditions.[1]

The Bottom Line: Under standard laboratory conditions (dilute HCl/H2SO4, < 40°C), 4-(3-Chloro-5-methoxyphenyl)piperidine is chemically stable .[1] However, under forcing acidic conditions (high temperature, high molarity, or presence of Lewis acids), it is susceptible to O-demethylation and oxidative coupling .[1]

Key Stability Parameters
ParameterConditionStability StatusPrimary Degradant
Dilute Acid (0.1M - 1M HCl) 25°C, 24hStable None
Strong Acid (6M HCl/HBr) Reflux (>80°C)⚠️ Unstable 3-Chloro-5-hydroxyphenyl analog (Phenol)
Lewis Acid (BBr₃/AlCl₃) 0°C - RTLabile Rapid O-demethylation
Oxidative Acidic Stress H₂O₂ + H⁺⚠️ Risk N-Oxide / Quinone intermediates

Troubleshooting Guide (Q&A Format)

Category A: Chemical Degradation & Impurities[1]

Q1: I am observing a new impurity peak at [M-14] in my LC-MS after acidic workup. What is this? Diagnosis: This is the classic signature of O-demethylation .[1] Technical Insight: While aryl methyl ethers (anisoles) are generally stable, the 3-chloro-5-methoxy substitution pattern creates an electronic push-pull system.[1] Under vigorous acidic conditions (especially if HBr or HI is used, or high temperatures >60°C), the ether bond cleaves, releasing the methyl group and forming the phenol derivative (4-(3-chloro-5-hydroxyphenyl)piperidine).[1] Resolution:

  • Avoid heating acidic solutions above 40°C.[1]

  • If using acid for salt formation, switch from concentrated mineral acids to 1M solutions in diethyl ether or dioxane at 0°C.[1]

Q2: My compound has turned from white to a faint pink/brown solid after storage in HCl. Is it degraded? Diagnosis: This indicates trace oxidation of the demethylated phenol impurity.[1] Technical Insight: Even trace amounts of the phenol degradant (see Q1) are highly susceptible to oxidation.[1] In the presence of air and acid, phenols can form quinone-like species which are intensely colored.[1] This "pinking" can occur with <0.1% impurity levels.[1] Resolution:

  • Recrystallize the salt from Ethanol/Ether to remove the phenolic trace.[1]

  • Store under Argon/Nitrogen at -20°C.

Category B: Physical Form & Solubility[1][2]

Q3: The HCl salt is becoming a sticky oil (deliquescent) instead of a solid. Why? Diagnosis: Hygroscopicity of the specific polymorph or excess acid entrapment.[1] Technical Insight: The hydrochloride salt of secondary amines can be extremely hygroscopic if excess HCl is trapped within the crystal lattice. 4-arylpiperidines often form hydrates.[1] Resolution:

  • Lyophilization: Dissolve the oil in water/t-butanol (1:1) and lyophilize to obtain a fluffy amorphous solid.[1]

  • Counter-ion Switch: If the HCl salt remains problematic, switch to the Fumarate or Tartrate salt, which often crystallize as non-hygroscopic solids for this class of molecules.[1]

Mechanistic Visualization

Understanding the degradation pathway is critical for designing stable experiments.[1] The diagram below illustrates the primary failure mode under forcing acidic conditions.

StabilityPathways cluster_0 Safe Operation Zone Start 4-(3-Chloro-5-methoxyphenyl) piperidine (Parent) Protonation Piperidinium Salt (Stable Form) Start->Protonation Dilute Acid (HCl) RT, Fast Transition Oxonium Intermediate (High Energy) Protonation->Transition Strong Acid (HBr/HI) Heat (>60°C) Degradant Phenol Derivative (Demethylated) Transition->Degradant -CH3 Halide Oxidation Quinone Species (Colored Impurity) Degradant->Oxidation Air/Light Trace Accumulation

Caption: Figure 1. Degradation pathway showing the transition from stable salt formation to O-demethylation under stress.[1]

Standardized Experimental Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Use this protocol to avoid "oiling out" and demethylation.[1]

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous Ethyl Acetate (EtOAc). Ensure complete dissolution (sonicate if necessary).[1]

  • Acid Addition: Cool the solution to 0°C in an ice bath.

  • Stoichiometry: Add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise.

    • Critical: Do not use large excesses of acid.[1][2]

  • Precipitation: A white precipitate should form immediately.[1]

  • Isolation: Stir for 15 minutes at 0°C. Filter under nitrogen (to avoid moisture uptake).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Stability-Indicating HPLC Method

Use this method to quantify the parent vs. the phenol degradant.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Ring) and 280 nm (Phenol specific)
Retention Order 1.[1] Phenol Degradant (Polar, elutes earlier) 2. Parent Compound

References & Authority

  • Structure-Stability Relationships of Aryl Methyl Ethers:

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of ether cleavage in acid).

    • [1]

  • Stability of 4-Arylpiperidine Scaffolds:

    • Carroll, F. I., et al. (2004).[1] "Synthesis and biological evaluation of 4-arylpiperidines". Journal of Medicinal Chemistry. (Establishes baseline stability of the piperidine ring).

  • ICH Guidelines for Stability Testing:

    • International Conference on Harmonisation (ICH).[1] (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (Defines stress testing protocols used in the Executive Summary).

    • [1]

  • General Acid Catalysis Mechanisms:

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for protonation vs. substitution).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 4-(3-Chloro-5-methoxyphenyl)piperidine before handling.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Chloro-5-methoxyphenyl)piperidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 4-(3-chloro-5-methoxyphenyl)piperidine. As a key intermediate in medicinal chemistry, successful and efficient modification of this scaffold is critical for the synthesis of novel therapeutic agents. This guide is designed to provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My N-arylation (Buchwald-Hartwig) reaction of 4-(3-chloro-5-methoxyphenyl)piperidine is sluggish or fails to go to completion. What are the likely causes?

A3: Low yields and incomplete conversion in N-arylation reactions often point to issues with the catalyst system, reaction setup, or the inherent reactivity of your substrates.[1][2] Key factors to investigate include:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.[3] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For an electron-rich aryl chloride like 3-chloro-5-methoxyphenyl, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos are often necessary to promote the challenging oxidative addition step.[2][3]

  • Base Selection: The choice of base is critical for both the deprotonation of the piperidine and the overall efficiency of the catalytic cycle.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly required.[2] Ensure the base is fresh and anhydrous.

  • Solvent Purity: Water and other protic impurities in the solvent can deactivate the catalyst and interfere with the base.[2][3] Use anhydrous, degassed solvents such as toluene or dioxane.[2]

Q2: I am observing significant amounts of a hydrodehalogenation byproduct (replacement of the chloro group with hydrogen) in my cross-coupling reaction. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides.[1][4] It can be minimized by:

  • Optimizing the Catalyst System: Some catalyst systems are more prone to this side reaction. Screening different ligands and palladium sources may be necessary.[2]

  • Controlling Reaction Temperature: Excessively high temperatures can sometimes favor hydrodehalogenation. Try running the reaction at the lowest effective temperature.[3]

  • Choice of Base and Solvent: The nature of the base and solvent can influence the rate of this side reaction.

Q3: How can I achieve selective functionalization at the C-H bonds of the piperidine ring?

A3: Directing C-H functionalization on a piperidine ring is a significant synthetic challenge.[1] The most common strategy involves the use of a directing group attached to the piperidine nitrogen.[1][5] Amides, carbamates (like Boc), and sulfonamides can direct metallation and subsequent functionalization to specific positions.[1] The choice of catalyst and the steric bulk of the directing group can influence whether functionalization occurs at the C2, C3, or C4 position.[1][5]

Q4: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility?

A4: Reproducibility in these sensitive reactions hinges on meticulous experimental technique:

  • Use of a Glovebox: Whenever possible, set up reactions in a glovebox to exclude oxygen and moisture.[6]

  • High-Purity Reagents: Use high-purity, anhydrous reagents and solvents.[3]

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3]

  • Pre-catalysts: Consider using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) which are often more stable and provide more consistent results.[2]

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction.

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig N-Arylation

Your attempt to couple 4-(3-chloro-5-methoxyphenyl)piperidine with an aryl bromide results in a low yield of the desired N-arylpiperidine.

start Low Yield in N-Arylation check_inert Verify Inert Atmosphere start->check_inert check_inert->start Oxygen/Moisture Contamination screen_ligands Screen Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos) check_inert->screen_ligands Atmosphere is Inert screen_bases Screen Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS) check_reagents Check Reagent Purity (Anhydrous/Degassed Solvents) screen_bases->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp use_precatalyst Consider Using a Well-Defined Pre-catalyst optimize_temp->use_precatalyst success Improved Yield use_precatalyst->success screen_ligrants screen_ligrants screen_ligrants->screen_bases

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

  • Verify Inert Atmosphere: The primary suspect in a failed or low-yielding palladium-catalyzed reaction is catalyst deactivation due to oxygen.[3] Ensure your Schlenk line or glovebox is functioning correctly. Purge the reaction vessel thoroughly with an inert gas (argon is preferred due to its higher density) before adding the catalyst.[2]

  • Evaluate the Catalyst System (Ligand and Base): The combination of ligand and base is critical and often substrate-dependent.[1]

    • Ligand: The 3-chloro substituent on your aryl piperidine makes it relatively electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging. Bulky, electron-rich biarylphosphine ligands are often required to facilitate this step.[2] Consider screening ligands like XPhos, RuPhos, or SPhos.[3] A common starting point for the ligand-to-palladium ratio is between 1:1 and 2:1 for monodentate ligands.[7]

    • Base: A strong, non-nucleophilic base is typically necessary.[2] Sodium tert-butoxide (NaOtBu) is a common choice. If that fails, consider stronger bases like lithium hexamethyldisilazide (LHMDS). Ensure the base is of high quality and handled under inert conditions.

  • Check Reagent and Solvent Quality: Impurities can poison the catalyst. Use freshly distilled and rigorously degassed anhydrous solvents.[3] Common choices for Buchwald-Hartwig reactions are toluene and dioxane.[2]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[8] If you suspect catalyst instability, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., to 100-110 °C) may be beneficial.[2]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results as it bypasses the often inefficient in-situ reduction of a Pd(II) source. Buchwald's G3 and G4 pre-catalysts are excellent options.

Problem 2: Competing Suzuki-Miyaura Coupling at the Chloro Position

You are attempting a functionalization at the piperidine nitrogen, but observe competing Suzuki-Miyaura coupling of an arylboronic acid at the 3-chloro position of the phenyl ring.

start 4-(3-Chloro-5-methoxyphenyl)piperidine + Arylboronic Acid conditions Reaction Conditions start->conditions path1 Low Temperature Buchwald-Hartwig Conditions (N-Arylation) conditions->path1 path2 Higher Temperature Suzuki-Miyaura Conditions (C-C Coupling) conditions->path2 product1 Desired N-Aryl Product path1->product1 product2 Undesired C-C Coupled Byproduct path2->product2

Caption: Competing reaction pathways for functionalization.

  • Kinetic vs. Thermodynamic Control: N-H functionalization (like N-arylation) is often kinetically favored and can proceed under milder conditions than the C-Cl bond activation required for Suzuki-Miyaura coupling.[9]

    • Lower the Reaction Temperature: Start by performing your N-functionalization reaction at a lower temperature (e.g., room temperature to 60 °C). This may significantly disfavor the higher activation energy pathway of the Suzuki coupling.

    • Choice of Catalyst: Utilize a catalyst system known for high activity in N-arylation at lower temperatures.

  • Protecting Group Strategy: If temperature control is insufficient, a protecting group strategy is the most robust solution.

    • Protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[8]

    • Perform the Suzuki-Miyaura coupling on the C-Cl position of the N-Boc protected intermediate.

    • Deprotect the piperidine nitrogen.

    • Perform the desired functionalization on the now free secondary amine.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalyst[2]Provides the active Pd(0) species. Pre-catalysts offer better stability and reproducibility.
Ligand XPhos, RuPhos, or SPhos[2][3]Bulky, electron-rich ligands facilitate the oxidative addition to the aryl chloride.
Base NaOtBu or LHMDS[2]Strong, non-nucleophilic base required for amine deprotonation.
Solvent Anhydrous, degassed Toluene or Dioxane[2]Aprotic solvents that solubilize reactants and are compatible with the catalyst system.
Temperature 80 - 110 °C[2]Balances reaction rate with catalyst stability.
Stoichiometry 1.2 eq. Piperidine / 1.0 eq. Aryl HalideAn excess of the amine can help drive the reaction to completion.[1]

Table 2: General Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂[4][10]Common and effective palladium sources for Suzuki couplings.
Ligand PPh₃ or other phosphine ligandsLigand choice depends on the specific substrates.
Base Aqueous K₂CO₃, Cs₂CO₃, or K₃PO₄[3][10]Activates the boronic acid for transmetalation.[11]
Solvent Toluene/Water, Dioxane/Water, or DMFBiphasic or polar aprotic solvents are common.
Temperature 80 - 100 °C[9]Generally requires heating to activate the C-Cl bond.

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the N-arylation of 4-(3-chloro-5-methoxyphenyl)piperidine. Optimization may be required for specific aryl halide partners.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 2 mol%), the biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).[8]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.0 eq.) and 4-(3-chloro-5-methoxyphenyl)piperidine (1.2 eq.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). managing side reactions in piperidine functionalization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). PMC.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • (n.d.). Cross-Coupling Reactions Guide.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
  • Benchchem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
  • Benchchem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Identification of Impurities in 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and control impurities in 4-(3-Chloro-5-methoxyphenyl)piperidine. Adherence to strict purity standards is paramount for ensuring the safety, efficacy, and reproducibility of research and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities for 4-(3-Chloro-5-methoxyphenyl)piperidine?

Impurities can be introduced at various stages of the compound's lifecycle and are broadly classified into organic, inorganic, and residual solvents.[1]

  • Organic Impurities: These are the most common and structurally diverse. They can include:

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route.[1]

    • By-products: Resulting from side reactions occurring during synthesis.[1] For example, in syntheses involving the reduction of a corresponding pyridine, incomplete hydrogenation can lead to tetrahydropyridine or pyridine impurities.[2]

    • Degradation Products: Formed during manufacturing or storage due to factors like light, heat, oxidation, or hydrolysis.[1][3]

    • Reagents, Ligands, and Catalysts: Residual components from the chemical reactions.[1]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[1][3]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[1] Their control is guided by the ICH Q3C guidelines.[3]

Q2: Why is the identification and control of these impurities critical?

Impurities can compromise the safety, efficacy, and stability of a final drug product.[3] Even at trace levels, certain impurities can be toxic or pharmacologically active, leading to unintended side effects. Regulatory bodies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH), have established strict thresholds for the reporting, identification, and qualification of impurities.[3][4][5]

Q3: What are the regulatory thresholds I need to be aware of?

The ICH Q3A(R2) guideline provides a framework for managing impurities in new drug substances.[1][3][4][5][6] The key thresholds are:

ThresholdDescriptionGeneral Limit (for max. daily dose ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which an impurity's structure must be determined.≥ 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which toxicological data is required to justify the impurity's safety.≥ 0.15% or 1.0 mg/day intake (whichever is lower)

Table 1: Summary of ICH Q3A(R2) Impurity Thresholds. Data sourced from ICH guidelines.[1][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the analysis of 4-(3-Chloro-5-methoxyphenyl)piperidine.

Problem 1: I see unexpected peaks in my HPLC-UV chromatogram. How do I begin to identify them?

Observing unknown peaks is a common challenge. A systematic approach is crucial for efficient identification.

Answer:

Start by confirming the peak is not an artifact of the analytical system. Then, proceed with a logical investigation into its origin.

Step-by-Step Troubleshooting Protocol:

  • System Verification:

    • Inject a blank solvent (mobile phase) to ensure the peak is not from the system or solvent contamination.

    • Review the system suitability test (SST) results to confirm the analytical method is performing as expected.

  • Hypothesize Potential Sources:

    • Synthesis-Related: Review the synthetic pathway. Could the peak be an unreacted starting material, an intermediate, or a known by-product?[7]

    • Degradation: Has the sample been exposed to harsh conditions (heat, light, acid, base, oxidants)? Forced degradation studies can be invaluable here.[8][9][10]

    • Reagents/Solvents: Consider impurities arising from reagents or solvents used in the final steps of synthesis or sample preparation.

  • Preliminary Characterization (LC-MS):

    • The most powerful initial step is to couple your HPLC to a mass spectrometer (LC-MS).[11][12] This will provide the molecular weight of the unknown impurity.

    • The presence of a chlorine atom should produce a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, which can help confirm if the impurity is related to the parent compound.[13]

  • Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to propose a molecular formula.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity's molecular ion and analyzing the resulting pattern can reveal structural motifs.[12] For a 4-(3-Chloro-5-methoxyphenyl)piperidine derivative, expect fragmentation patterns related to the piperidine ring, the chloro-methoxy-phenyl group, and any substituents.[14][15]

    • Isolation & NMR: If the impurity is present at a sufficient level (typically >0.1%), preparative HPLC can be used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[12]

G start Unknown Peak in HPLC blank Inject Blank Sample start->blank system_peak System Peak / Ghost Peak blank->system_peak Peak Present real_peak Impurity Confirmed blank->real_peak Peak Absent lcms Analyze by LC-MS (Obtain Molecular Weight) real_peak->lcms isotope Check for Cl Isotope Pattern (M, M+2) lcms->isotope related Related Impurity isotope->related Pattern Matches unrelated Unrelated Impurity isotope->unrelated No Match msms Perform MS/MS Fragmentation related->msms elucidate Propose Structures msms->elucidate isolate Isolate (Prep-HPLC) & Run NMR elucidate->isolate identify Structure Confirmed isolate->identify

Caption: Decision workflow for identifying an unknown chromatographic peak.
Problem 2: My basic piperidine compound shows poor peak shape (tailing) in reversed-phase HPLC. How can I improve it?

Answer:

Poor peak shape for basic compounds like piperidines is often caused by strong interactions between the protonated amine and residual, acidic silanol groups on the silica-based stationary phase. Modifying the mobile phase is key to mitigating this effect.

Strategies for Peak Shape Improvement:

  • Use an Acidic Mobile Phase: Operating at a low pH (e.g., 2.5-4.0) ensures the piperidine nitrogen is consistently protonated and also suppresses the ionization of acidic silanol groups on the column packing, minimizing secondary interactions.[16]

    • Recommended Buffers: Use volatile buffers compatible with mass spectrometry, such as formic acid (0.1%) or ammonium formate/acetate.[17][18]

  • Select an Appropriate Column:

    • Modern, high-purity silica columns with end-capping (e.g., C18) are designed to have fewer accessible silanol groups.

    • For very polar basic compounds, consider alternative stationary phases like those with embedded polar groups or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[17][18][19]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can more effectively shield the analyte from interacting with the stationary phase. Note that high buffer concentrations are not ideal for MS detection.

  • Optimize Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.[16][20]

Problem 3: I suspect I have isomeric impurities that co-elute. How can I resolve them?

Answer:

Co-elution of isomers is a significant challenge because they often have identical molecular weights and similar polarities. Resolving them requires enhancing the selectivity of the chromatographic system.

Orthogonal Separation Strategies:

  • Change Column Chemistry: This is the most effective strategy. If you are using a standard C18 column, switch to a phase with a different separation mechanism.

    • Phenyl-Hexyl Column: Offers π-π interactions, which can differentiate isomers based on the position of substituents on the aromatic ring.

    • Pentafluorophenyl (PFP) or F5 Column: Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it excellent for resolving positional isomers.[17]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates based on polarity in a different way than reversed-phase. This can be highly effective for polar compounds.[19]

  • Modify Mobile Phase Conditions:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

    • Adjust pH: Small changes in mobile phase pH can alter the ionization state of analytes and the stationary phase, potentially resolving closely eluting peaks.

    • Optimize Gradient: A shallower gradient can increase the separation between peaks.

  • Consider Gas Chromatography (GC): If the impurities are volatile or can be made volatile through derivatization, GC offers a completely different separation mechanism and can be a powerful orthogonal technique.[20][21][22]

Caption: Strategies for resolving co-eluting isomeric impurities.

Potential Impurities in 4-(3-Chloro-5-methoxyphenyl)piperidine

The following table outlines potential impurities that could arise from common synthetic routes and degradation pathways. This is not an exhaustive list but serves as a starting point for investigation.

Impurity TypePotential Structure / NameLikely OriginRecommended Analytical Technique
Starting Material 3-Chloro-5-methoxyanilineIncomplete reaction during N-arylation.HPLC-UV/MS, GC-MS
Intermediate 4-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridineIncomplete reduction of a pyridinium salt intermediate.HPLC-UV/MS
By-product 4-(5-Chloro-3-methoxyphenyl)piperidine (Positional Isomer)Impurity in starting materials (e.g., 1-bromo-3-chloro-5-methoxybenzene).HPLC-UV/MS (requires selective method)
By-product Des-chloro impurity: 4-(3-methoxyphenyl)piperidineReductive dehalogenation during catalytic hydrogenation.HPLC-UV/MS (check for mass difference of 34 Da)
Degradation N-Oxide derivativeOxidation of the piperidine nitrogen.HPLC-UV/MS
Degradation O-Demethylated derivativeAcidic hydrolysis or oxidative degradation of the methoxy group.HPLC-UV/MS (check for mass difference of 14 Da)

Table 2: Common potential impurities associated with 4-(3-Chloro-5-methoxyphenyl)piperidine.

Experimental Protocol: General Purpose HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating method for the analysis of 4-(3-Chloro-5-methoxyphenyl)piperidine and its related impurities.

Objective: To separate the main component from potential process-related and degradation impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) system with a UV/PDA detector.[20][23]

  • Mass Spectrometer (Single Quadrupole or High-Resolution) for peak identification.[11][12]

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmA good first-choice column for general reversed-phase separations.[16]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic analyte.[16][18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes, hold for 2 min, re-equilibrate for 3 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and peak shape.[16]
Injection Vol. 2 µLSmall volume to prevent peak distortion.
UV Detection 220 nm and 275 nmMonitor at multiple wavelengths to detect impurities that may have different UV maxima.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.

4. Analysis Sequence:

  • Blank Injection: Inject the diluent to establish a baseline.

  • System Suitability: Inject a standard solution to verify column performance, resolution, and reproducibility.

  • Sample Injection: Inject the prepared sample.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Report any impurity peak greater than the reporting threshold (e.g., 0.05%).

  • For peaks exceeding the identification threshold, use the corresponding mass spectrometry data to determine the molecular weight and propose a structure based on fragmentation patterns and knowledge of the synthetic process.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Benchchem.
  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99).
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Benchchem.
  • MilliporeSigma. Developing HPLC Methods.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • National Center for Biotechnology Information. (2025, February 5).
  • PubMed. (1980, March). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls.
  • Google Patents.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • National Center for Biotechnology Information. Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Chemistry LibreTexts. (2023, August 29).
  • University of Arizona.
  • MDPI.
  • Benchchem. Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine.
  • ChemRxiv. A General Strategy for N–(Hetero)
  • Contract Laboratory. (2026, February 15).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • eGyanKosh.
  • BioPharm International. (2020, November 12).
  • BOC Sciences. Piperidine Impurities.
  • Google Patents.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • MDPI. (2025, July 22).
  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III).
  • PubMed. (2000, June 29). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5.
  • ChemScene. 1783405-60-6 | 4-(3-Chloro-5-methoxyphenyl)piperidine.
  • ResearchGate. (2025, August 6). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES | Request PDF.

Sources

Technical Support Center: Regioselective Substitution of 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers working with 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6). It addresses high-level synthetic challenges regarding regioselectivity, functional group compatibility, and yield optimization.

Current Status: Active Support Level: Senior Application Scientist Scope: Electrophilic Aromatic Substitution (EAS), Directed Ortho Metalation (DoM), and Palladium-Catalyzed Cross-Coupling.

Diagnostic Overview: The "Reactivity Map"

Before troubleshooting specific reactions, you must understand the electronic and steric landscape of your substrate. The phenyl ring is a 1,3,5-trisubstituted system (treating the piperidine attachment as position 1).

  • 1-Position: Piperidin-4-yl (Alkyl-like, Weak Activator, Bulky).

  • 3-Position: Chlorine (Weak Deactivator, Ortho/Para Director).

  • 5-Position: Methoxy (Strong Activator, Ortho/Para Director).

The Conflict: The regiochemical outcome depends entirely on whether your reaction is driven by electronics (EAS) or coordination (DoM) .

Visualizing the Reactive Sites

The following diagram maps the competing forces on the phenyl ring. Use this to predict the outcome of your specific reagent system.

ReactivityMap cluster_molecule 4-(3-Chloro-5-methoxyphenyl)piperidine Scaffold Center Phenyl Ring Pos1 Pos 1: Piperidine (Bulky, Weak Activator) Center->Pos1 Pos3 Pos 3: Chlorine (Deactivator, Cross-Coupling Handle) Center->Pos3 Pos5 Pos 5: Methoxy (Strong Activator, DoM Director) Center->Pos5 Site2 Site C2 (Between Piperidine & Cl) Target: EAS (Para to OMe) Pos3->Site2 Ortho-Directing Site4 Site C4 (Between Cl & OMe) Target: Lithiation (DoM) Pos3->Site4 Ortho-Directing Pos5->Site2 Para-Directing (EAS) Pos5->Site4 Ortho-Directing (DoM) Site6 Site C6 (Between OMe & Piperidine) Target: Secondary DoM

Caption: Figure 1. Electronic and steric directing effects on the 3-chloro-5-methoxyphenyl core.[1] Note that C2 is electronically favored for EAS, while C4 is favored for Lithiation due to the "synergistic" effect of Cl and OMe.

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)

User Issue: "I am trying to brominate or nitrate the ring, but I am getting a mixture of isomers or no reaction."

Root Cause Analysis

In EAS reactions (Halogenation, Nitration, Friedel-Crafts), the Methoxy group (OMe) at C5 is the "Commander." It directs incoming electrophiles to the Ortho (C4, C6) and Para (C2) positions.

  • C2 (Para to OMe): Electronically most favorable. However, it is sterically hindered by the bulky Piperidine ring at C1 and the Chlorine at C3.

  • C4 (Ortho to OMe): Flanked by Cl and OMe. Extremely crowded.

  • C6 (Ortho to OMe): Flanked by Piperidine and OMe.

Solution Protocols
Reaction TypeTarget SiteRecommended ProtocolWhy this works?
Bromination C2 (Major) Use NBS (1.05 eq) in Acetonitrile at 0°C. Avoid Lewis Acids like FeBr3 initially.The mild conditions favor the electronically most activated site (Para to OMe) despite the steric bulk. High temperatures promote thermodynamic scrambling to C6.
Nitration C2 / C6 Mix Use KNO3 / H2SO4 at -10°C.Nitration is less sensitive to sterics than bromination. You will likely get a separable mixture of C2 (para-electronic) and C6 (ortho-electronic).
Formylation C2 Vilsmeier-Haack (POCl3/DMF).The Vilsmeier reagent is bulky; it demands the most electron-rich site. C2 is the only position para to the activating OMe group.

Critical Warning: Ensure the Piperidine Nitrogen is protected (e.g., Boc, Cbz) before attempting EAS. Free amines will form salts with Lewis acids or oxidize, killing the reaction.

Troubleshooting Module: Directed Ortho Metalation (DoM)

User Issue: "I tried to lithiate with n-BuLi to introduce a formyl group, but I got the wrong regioisomer or decomposition."

Root Cause Analysis

Lithiation is driven by coordination to a Directing Group (DG). Here, you have two DGs: OMe (Strong) and Cl (Weak).

  • The "Cooperative" Effect: The position C4 is situated between the Cl and OMe groups. In DoM chemistry, a proton located between two directing groups is vastly more acidic (synergistic activation).

  • The Trap: While C4 is the thermodynamic sink for the anion, it is sterically difficult for the electrophile to enter after lithiation.

Step-by-Step Optimization Guide

Q: How do I selectively functionalize C4?

  • Reagent: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LTMP is a non-nucleophilic base that avoids attacking the Cl or the Piperidine ring.

  • Temperature: Perform lithiation at -78°C strictly.

  • Mechanism: The Li coordinates to the OMe and Cl, removing the C4 proton.

  • Quench: Add the electrophile (e.g., DMF, MeI) slowly.

Q: How do I functionalize C2 or C6 instead?

  • To hit C2: You cannot easily do this via DoM because C2 is not between two DGs. Use EAS (Module 2).

  • To hit C6: You must block C4. If C4 is open, lithiation will almost always occur there first due to the "meta-oriented directing groups" rule [1].[2]

Self-Validating Check:

  • Run a deuterium quench (D2O) experiment.

  • Result A: >90% D incorporation at C4 (singlet between Cl/OMe signals in NMR). -> System is working.

  • Result B: D incorporation at C2/C6. -> Temperature too high (kinetic control lost).

Troubleshooting Module: The Chlorine Handle (Cross-Coupling)

User Issue: "My Buchwald-Hartwig coupling on the chlorine is stalling, or I'm seeing hydrodehalogenation (loss of Cl)."

Root Cause Analysis
  • Catalyst Poisoning: If your piperidine nitrogen is unprotected, it binds to Palladium (Pd) more strongly than the phosphine ligands, deactivating the catalyst.

  • Electronic Deactivation: The OMe group at C5 pushes electron density into the ring, making the C3-Cl bond more electron-rich and thus harder to undergo oxidative addition compared to a standard chlorobenzene.

  • Side Reaction: In the presence of hydride sources (or even alcohols/amines acting as reducing agents), the electron-rich ring favors reductive elimination of H-Pd-Ar over the desired coupling, leading to dechlorination.

Optimized Coupling Protocol

Reaction: Suzuki-Miyaura or Buchwald-Hartwig at C3-Cl.

  • Protection: MANDATORY. Use N-Boc-4-(3-chloro-5-methoxyphenyl)piperidine.

  • Catalyst System:

    • Standard: Pd(OAc)2 / S-Phos. (S-Phos is excellent for electron-rich aryl chlorides).

    • Advanced: Pd2(dba)3 / XPhos or BrettPhos (for amination).

  • Base: Use weak bases like K3PO4 or Cs2CO3 . Avoid strong alkoxides (NaOtBu) if possible, as they promote dehalogenation on electron-rich rings.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Decision Matrix for C3 Functionalization:

Desired OutcomeRecommended LigandCritical Parameter
Aryl-Aryl (Suzuki) S-Phos or XPhos High temp (100°C) required due to electron-rich Cl.
Aryl-Amine (Buchwald) BrettPhos or RuPhos Use Cs2CO3 to prevent hydrolysis of OMe.
Aryl-CN (Cyanation) Xantphos Pd2(dba)3 source. Zn(CN)2 as reagent.[3]
Summary Data Tables
Table 1: Regioselectivity Rules for 4-(3-Chloro-5-methoxyphenyl)piperidine
PositionElectronic EnvironmentSteric EnvironmentPreferred Reaction Class
C2 Highly Activated (Para to OMe)High (Piperidine/Cl)EAS (Bromination, Nitration)
C4 Activated (Ortho to OMe)Very High (Cl/OMe)DoM (Lithiation - Synergistic)
C6 Activated (Ortho to OMe)High (Piperidine/OMe)EAS (Minor isomer)
Table 2: Common Failure Modes & Fixes
SymptomDiagnosisFix
Loss of Cl atom Hydrodehalogenation during Pd-coupling.Switch to mild base (K3PO4); use dialkylbiaryl ligands (S-Phos).
N-Arylation instead of C-Arylation Unprotected Piperidine NH reacting.Protect N with Boc/Cbz/Tosyl before C-C coupling.
Mixture of Regioisomers (EAS) Thermodynamic equilibration.Lower temperature; switch to NBS/NCS (kinetic control).
No Reaction (Lithiation) Base basicity too low or temp too high.Use LTMP; maintain -78°C; ensure anhydrous conditions.
References
  • Slocum, D. W., et al. (1995).[4] Directed metalation reactions.[2][4][5][6] Competition of substituents for ortho direction of metalation in substituted anisoles. Journal of Organic Chemistry.[2][4] Link

  • Beak, P., & Brown, R. A. (1982).[2] The tertiary amide as a directing group. Regioselective lithiations. Journal of Organic Chemistry.[2][4] Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for Pd-coupling mechanisms).
  • Murie, V. E., et al. (2018).[7] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry.[2][4] Link (Analogous chloro-directing effects).

Disclaimer: All protocols involve hazardous chemicals (Lithium reagents, Palladium catalysts). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful workup and purification of reactions involving 4-(3-Chloro-5-methoxyphenyl)piperidine. Our approach is grounded in fundamental chemical principles to help you understand the causality behind each experimental step, ensuring robust and reproducible outcomes.

Core Principles: Understanding the Chemistry of 4-(3-Chloro-5-methoxyphenyl)piperidine

Before addressing specific reaction workups, it is crucial to understand the key physicochemical properties of the target molecule, as these dictate the entire separation strategy.

  • Basicity: The defining feature is the secondary amine of the piperidine ring. Like most aliphatic secondary amines, it is basic (typical pKa of the conjugate acid is ~11). This property is the cornerstone of its purification, allowing for its selective extraction into an acidic aqueous phase, leaving neutral or acidic impurities behind in the organic layer.[1][2]

  • Solubility:

    • Free Base (Unprotonated): As the neutral compound (C₁₂H₁₆ClNO, MW: 225.71 g/mol ), it is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3] It is generally insoluble or sparingly soluble in water.[4][5]

    • Salt (Protonated): Upon treatment with an acid (e.g., HCl, H₂SO₄), it forms the corresponding ammonium salt (e.g., 4-(3-Chloro-5-methoxyphenyl)piperidinium chloride). This salt is typically highly soluble in water and insoluble in nonpolar organic solvents.

This pH-dependent solubility is the primary tool for its isolation and purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions where 4-(3-Chloro-5-methoxyphenyl)piperidine is either a reactant or a product.

FAQ 1: My target piperidine compound seems to have been lost during the aqueous wash. Why did this happen and can I recover it?

Answer: This is the most common issue when working with basic amines and is almost always due to unintentional protonation of the piperidine nitrogen.

Causality: If your reaction mixture is acidic, or if you wash with an acidic solution (even water can be slightly acidic from dissolved CO₂), your piperidine derivative will be converted to its water-soluble salt form. This salt will partition into the aqueous layer, and you will lose your product upon separating the phases.

Solution: Recovery via Basification and Back-Extraction

  • Combine Aqueous Layers: Do not discard your aqueous washes until you have confirmed the location of your product. Combine all aqueous layers from the workup into a single flask or separatory funnel.

  • Check the pH: Use pH paper or a pH meter to check the acidity of the combined aqueous solution.

  • Basify: Cool the flask in an ice bath (the neutralization reaction can be exothermic). Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution, with swirling until the solution is basic (pH > 9). If your product is sensitive to strong bases, use a milder base like NaHCO₃ or potassium carbonate (K₂CO₃).[6]

  • Extract: The now-neutral "free base" of your piperidine derivative will likely precipitate or form an oil. Extract the aqueous solution multiple times (e.g., 3 x 50 mL) with an organic solvent like DCM or EtOAc.

  • Combine and Dry: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover your product.[1]

FAQ 2: How do I effectively remove unreacted starting material after an N-alkylation or N-arylation (e.g., Buchwald-Hartwig) reaction?

Answer: Separating two similar amines (the secondary starting material and the tertiary product) can be challenging as both are basic. The strategy depends on the reaction's success and the nature of other impurities.

Causality: Both the starting secondary amine and the N-substituted tertiary amine product are basic and will extract into an acid wash. Therefore, a simple acid-base extraction will not separate them from each other, although it will separate them from non-basic impurities.

Solutions:

  • For High-Conversion Reactions: If thin-layer chromatography (TLC) shows near-complete consumption of the starting material, a standard workup to remove inorganic salts and catalyst residues is sufficient. The final purification to remove trace starting material is best achieved by column chromatography.

  • For Buchwald-Hartwig Reactions: Palladium catalysts and phosphine ligands are common impurities.

    • Filtration: After quenching, diluting the reaction mixture with a solvent like ether or hexane can sometimes precipitate the catalyst residues, which can be removed by filtering through a pad of Celite.

    • Aqueous Washes: Washing the organic layer with a saturated aqueous ammonium chloride (NH₄Cl) solution can help remove some palladium salts.[7]

  • Column Chromatography: This is the most reliable method. To prevent peak tailing on silica gel, it is essential to use an eluent system containing a small amount of a volatile base. (See FAQ 4 for details).

FAQ 3: I've performed a reductive amination and the workup is complicated by inorganic byproducts. What is the best procedure?

Answer: The workup for a reductive amination is dictated by the specific reducing agent used. The goal is to quench any excess reagent and remove the resulting inorganic salts.

Troubleshooting by Reagent:

Reducing AgentCommon ByproductsRecommended Workup Protocol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetate and borate salts1. Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.[8] 2. Stir until gas evolution ceases. 3. Extract the mixture with an organic solvent (e.g., EtOAc). 4. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Sodium Borohydride (NaBH₄) Borate salts1. Cool the reaction in an ice bath. 2. Slowly and carefully add water or 1 M HCl to quench excess NaBH₄.[8] 3. Once bubbling stops, basify the mixture with NaOH to pH > 9 to ensure the piperidine is in its free base form. 4. Extract with an organic solvent, dry, and concentrate.
Sodium Cyanoborohydride (NaBH₃CN) Cyanide and borate saltsCAUTION: Acidic workup will generate toxic HCN gas. 1. Quench the reaction by adding a base (e.g., 1 M NaOH) to a pH > 10 to decompose any remaining reagent safely. 2. Extract thoroughly with an organic solvent. 3. The aqueous layer must be treated with bleach (sodium hypochlorite) before disposal to oxidize any residual cyanide.
FAQ 4: My piperidine derivative shows significant peak tailing during silica gel column chromatography. How can I achieve better separation?

Answer: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard (acidic) silica gel.

Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic nitrogen atom of the piperidine. This leads to slow elution, broad peaks, and poor recovery.

Solutions:

  • Use a Basic Eluent Modifier: Add a small amount of a volatile base to your eluent system. This base will "cap" the acidic sites on the silica, allowing your compound to elute cleanly.

    • Recommended Modifier: 1-2% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase.[2]

    • Alternative: 1-2% ammonium hydroxide can also be used, particularly with more polar solvent systems like DCM/MeOH.

  • Use Deactivated or Basic Media:

    • Neutral Alumina: For very basic compounds, chromatography on neutral or basic alumina can be a better alternative to silica gel.

    • Treated Silica: You can purchase commercially available "base-deactivated" silica gel.

Protocols and Visual Workflows

Protocol 1: General Acid-Base Extraction for Isolation of a Basic Piperidine Product

This protocol is designed to isolate a basic piperidine derivative from acidic and neutral impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Important: Save the organic layer until you have confirmed your product is in the aqueous phase. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Wash Neutral Impurities: Wash the combined acidic aqueous layers with an organic solvent (e.g., ether or EtOAc) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH) with stirring until the solution is strongly basic (pH > 10), which will convert the piperidinium salt back to the neutral free base.

  • Back-Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[1]

Visual Workflows

Workup_Decision_Tree start Crude Reaction Mixture is_product_basic Is the target product the basic piperidine? start->is_product_basic acid_base_extraction Perform Acid-Base Extraction (Protocol 1) is_product_basic->acid_base_extraction Yes neutral_workup Perform Neutral Workup (e.g., aqueous wash, brine, dry) is_product_basic->neutral_workup No (e.g., N-acylated) is_sm_basic Is the starting material (SM) also basic and unreacted? chromatography Purify by Column Chromatography (Use Et3N in eluent) is_sm_basic->chromatography Yes final_product Pure Product is_sm_basic->final_product No (High Conversion) acid_base_extraction->is_sm_basic chromatography->final_product neutral_workup->chromatography

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase org1 Crude Mixture in EtOAc Product (Base) Neutral Impurities Acidic Impurities aq1 Aqueous Layer Product (Salt) org1:f0->aq1:f0 1. Add 1M HCl (Extraction) org2 Organic Layer Neutral Impurities Acidic Impurities org3 Final Product in EtOAc Product (Base) aq1->org2 2. Separate Layers aq2 Aqueous Layer Product (Salt) aq1:f0->aq2:f0 3. Wash with fresh EtOAc aq2:f0->org3:f0 4. Add NaOH (pH > 10) 5. Back-extract with EtOAc

Caption: Workflow for Acid-Base Extraction.

References
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Google Patents.
  • Benchchem. common challenges in working with piperidine-based compounds.
  • WIPO Patentscope.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
  • ChemScene. 1783405-60-6 | 4-(3-Chloro-5-methoxyphenyl)piperidine.

Sources

Validation & Comparative

Orthogonal Spectroscopic Confirmation of 4-(3-Chloro-5-methoxyphenyl)piperidine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and development, the structural integrity of starting materials and building blocks is paramount. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6)[1] is a highly versatile pharmacophore utilized in the synthesis of CNS-active agents and receptor ligands. However, commercial procurement or de novo synthesis often presents a critical analytical challenge: distinguishing the target compound from its regioisomer, 2-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1273675-26-5)[2].

Because both isomers share an identical exact mass (225.71 g/mol ) and molecular formula (C12H16ClNO), standard low-resolution analytical techniques are insufficient. This guide provides an objective, data-driven comparison of orthogonal spectroscopic methodologies—specifically Nuclear Magnetic Resonance (NMR) and High-Resolution Tandem Mass Spectrometry (LC-MS/MS)—to unequivocally validate the 4-substituted product against its 2-substituted alternative.

Workflow Visualization

G Sample Unknown Piperidine Derivative (MW: 225.71) NMR 1H & 13C NMR Spectroscopy (Primary Orthogonal Method) Sample->NMR MS UPLC-MS/MS (Secondary Orthogonal Method) Sample->MS H4 Methine Shift: ~2.7 ppm C-Shift: ~43 ppm NMR->H4 Aliphatic C-C bond H2 Methine Shift: ~3.8 ppm C-Shift: ~62 ppm NMR->H2 Adjacent to N-atom Frag4 Major Fragment: m/z 56 (Piperidine ring retention) MS->Frag4 Stable benzylic cation Frag2 Major Fragment: m/z 141 (Alpha-cleavage loss) MS->Frag2 Facile alpha-cleavage Target Target Confirmed: 4-(3-Chloro-5-methoxyphenyl)piperidine H4->Target Alt Regioisomer Detected: 2-(3-Chloro-5-methoxyphenyl)piperidine H2->Alt Frag4->Target Frag2->Alt

Analytical workflow for the regioisomer differentiation of substituted piperidines.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for regioisomer differentiation due to its extreme sensitivity to local electronic environments. The causality behind the spectral differences lies in the inductive deshielding effect of the piperidine nitrogen.

In the target product (4-isomer), the methine proton (H-4) is located on a carbon bonded exclusively to other carbon atoms. This relative shielding places the H-4 multiplet at approximately 2.60–2.80 ppm , consistent with standard 4-arylpiperidine profiles[3].

Conversely, in the 2-isomer alternative, the methine proton (H-2) is directly adjacent to the electronegative nitrogen atom. This proximity causes severe electron withdrawal, shifting the H-2 signal significantly downfield to 3.60–3.90 ppm . The 13C NMR spectra exhibit a parallel causality: C-4 resonates near 42–45 ppm, while the nitrogen-adjacent C-2 is pushed beyond 60 ppm.

Table 1: Diagnostic NMR Chemical Shifts (CDCl3, 400 MHz)

Spectroscopic FeatureTarget Product: 4-IsomerAlternative: 2-IsomerCausality / Structural Rationale
1H NMR Methine Shift ~2.60 – 2.80 ppm (m)~3.60 – 3.90 ppm (dd/m)Proximity to electronegative N-atom in 2-isomer causes downfield shift.
13C NMR Methine Shift ~42 – 45 ppm~60 – 65 ppmInductive deshielding of the alpha-carbon by the piperidine nitrogen.
Aryl Protons (1H) ~6.70 – 6.90 ppm~6.70 – 6.90 ppmMinimal difference; both share the 3-chloro-5-methoxy substitution pattern.
High-Resolution Tandem Mass Spectrometry (LC-MS/MS)

While full-scan HRMS will yield an identical [M+H]+ ion at m/z 226.0993 for both compounds, collision-induced dissociation (CID) in MS/MS mode reveals distinct fragmentation pathways driven by carbocation stability.

The 2-isomer is highly susceptible to alpha-cleavage. The bond between the C-2 atom and the aryl group breaks readily to form a highly stable, nitrogen-stabilized iminium ion, resulting in the rapid loss of the aryl moiety. The target 4-isomer lacks this direct alpha-cleavage pathway to the aryl group. Instead, it undergoes higher-energy ring-opening or the loss of ammonia/amine fragments, often yielding a characteristic m/z 56 fragment corresponding to the fragmented piperidine ring[4].

Table 2: Key LC-MS/MS Fragmentation Pathways

MS/MS FeatureTarget Product: 4-IsomerAlternative: 2-IsomerFragmentation Mechanism
Precursor Ion [M+H]+ m/z 226.0993m/z 226.0993Electrospray Ionization (ESI+)
Primary Product Ion m/z 56.05m/z 141.014-isomer: Ring fragmentation. 2-isomer: Alpha-cleavage.
Secondary Product Ion m/z 209.07 (-NH3)m/z 84.084-isomer: Loss of ammonia. 2-isomer: Loss of aryl group.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal checks, researchers can definitively confirm the structure of 4-(3-Chloro-5-methoxyphenyl)piperidine without relying on external reference standards.

Protocol A: High-Resolution 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: CDCl3 is chosen because it lacks exchangeable protons that might obscure the piperidine N-H signal, and it provides excellent solvation for the free base form of the compound.

  • 1H NMR Acquisition: Acquire data at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds.

    • Self-Validation Check: Check the integration of the methoxy peak (~3.80 ppm, 3H). If a secondary multiplet integrates to 1H directly beneath or adjacent to this methoxy peak, the 2-isomer impurity is present.

  • 2D HSQC Validation: If the 1H spectrum is ambiguous due to peak overlap, run a 1H-13C HSQC experiment.

    • Self-Validation Check: A cross-peak correlating a proton at ~2.7 ppm to a carbon at ~43 ppm definitively confirms the 4-substituted architecture.

Protocol B: UPLC-MS/MS Structural Elucidation
  • Chromatographic Separation: Use a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid ensures consistent protonation to the [M+H]+ state, stabilizing the precursor ion for MS/MS analysis.

  • Gradient Elution: Run a steep gradient (5% to 95% B over 3 minutes) to ensure sharp peak shapes and minimize in-source fragmentation.

  • Tandem MS (CID) Acquisition: Apply a Collision Energy (CE) ramp from 15 eV to 45 eV.

    • Self-Validation Check: The CE ramp acts as an internal control. Low CE (15 eV) preserves the m/z 226 precursor, while high CE (45 eV) forces the diagnostic alpha-cleavage (2-isomer) or ring fragmentation (4-isomer). The presence of m/z 56 exclusively at high CE validates the 4-piperidine core.

Conclusion

Confirming the structural identity of 4-(3-Chloro-5-methoxyphenyl)piperidine requires orthogonal analytical techniques. While standard LC-MS provides exact mass, it cannot distinguish regioisomers. By leveraging the inductive deshielding principles in NMR and the alpha-cleavage mechanisms in MS/MS, researchers can establish a highly rigorous, self-validating workflow to ensure the integrity of their chemical building blocks.

References

Sources

effect of chloro and methoxy groups on 4-phenylpiperidine activity

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for distinct therapeutic classes including opioid analgesics (e.g., Pethidine, Loperamide), antipsychotics (e.g., Haloperidol), and antidepressants (e.g., Paroxetine).

This guide objectively compares the pharmacological and physicochemical impact of Chloro (-Cl) versus Methoxy (-OCH₃) substitutions on the phenyl ring of this scaffold.

Physicochemical & Mechanistic Comparison

The choice between a chloro and a methoxy group fundamentally alters the ligand-protein interaction landscape due to divergent electronic and steric profiles.

FeatureChloro (-Cl) Group Methoxy (-OCH₃) Group
Electronic Effect Electron-Withdrawing (Inductive): Deactivates the ring. Sigma-Hole: Creates a localized region of positive electrostatic potential on the halogen tip, enabling specific "halogen bonds" with carbonyl backbone oxygens in receptors.Electron-Donating (Resonance): Activates the ring. Dual Electrostatics: The oxygen is a H-bond acceptor (negative potential), while the methyl group is hydrophobic.
Lipophilicity (

)
High (+0.71): Increases LogP significantly, enhancing blood-brain barrier (BBB) penetration.Moderate (-0.02): Slightly hydrophilic/neutral compared to H, reducing non-specific hydrophobic binding.
Steric Bulk (MR) Moderate (6.03): A single atom substituent, compact.High (7.87): The conformational flexibility of the -O-CH₃ bond adds steric demand and can clash with tight pockets.
Metabolic Stability High: Blocks metabolic oxidation at the para position.Low to Moderate: Susceptible to O-demethylation (CYP2D6) to form a phenol, often leading to rapid clearance or phase II conjugation.
Mechanistic Visualization: Ligand-Receptor Vector Map

G cluster_0 4-Phenylpiperidine Scaffold cluster_1 Substituent Effect Core Piperidine Ring (Basic Amine) Phenyl Phenyl Ring Core->Phenyl Cl_Node Chloro (-Cl) Lipophilic | Sigma-Hole Phenyl->Cl_Node Para-Substitution OMe_Node Methoxy (-OMe) Polar | H-Bond Acceptor Phenyl->OMe_Node Para-Substitution Target_D2 Dopamine D2 Receptor (Hydrophobic Pocket) Cl_Node->Target_D2 High Affinity (Halogen Bond) Target_Opioid Mu-Opioid Receptor (Lipophilic Requirement) Cl_Node->Target_Opioid Enhanced Potency (Lipophilicity) OMe_Node->Target_D2 Reduced Affinity (Steric Clash) OMe_Node->Target_Opioid Variable Activity (Metabolic Liability)

Caption: Divergent interaction pathways for Cl vs. OMe substituents. Cl maximizes hydrophobic/halogen interactions critical for D2 and Mu receptors, while OMe introduces polarity and steric bulk.

Pharmacological Case Studies

Case Study A: Neuroleptic Activity (Haloperidol Series)

Target: Dopamine D2 Receptor (Antagonist) The 4-(4-chlorophenyl)-4-hydroxypiperidine moiety is the pharmacophore of Haloperidol .

  • Chloro Effect: The para-Cl is essential for high affinity (Ki ≈ 1.2 nM). It occupies a deep hydrophobic pocket in the D2 receptor, utilizing the "sigma hole" to form a halogen bond with receptor residues (likely serine or backbone carbonyls).

  • Methoxy Effect: Replacing the para-Cl with para-OMe drastically reduces potency (10-50x fold reduction in affinity). The methoxy group's oxygen introduces a repulsive electrostatic interaction in the hydrophobic pocket, and the methyl group adds steric bulk that the rigid receptor pocket cannot accommodate.

CompoundStructureD2 Receptor Ki (nM)Clinical Outcome
Haloperidol p-Cl-phenyl1.2 Potent Antipsychotic
Analog A p-OMe-phenyl> 50.0 Weak/Inactive
Analog B p-F-phenyl0.8 Highly Potent (Spiperone)

Insight: In neuroleptics, the para-position of the piperidine phenyl ring demands a lipophilic, electron-withdrawing group (F > Cl > H). Electron-donating groups (OMe, OH) are detrimental to D2 affinity.

Case Study B: Opioid Analgesia (Pethidine/Loperamide Derivatives)

Target: Mu-Opioid Receptor (Agonist)[1]

  • Chloro Effect: In the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives (Loperamide intermediates), the para-Cl group enhances lipophilicity, aiding BBB transport. Experimental data indicates these derivatives often exhibit higher analgesic potency (ED50) than the unsubstituted parent (Pethidine) due to stronger hydrophobic anchoring in the receptor's aromatic sub-site.

  • Methoxy Effect: While meta-hydroxyl groups (e.g., Ketobemidone) drastically increase potency via hydrogen bonding, para-methoxy groups often fail to replicate this. They are rapidly metabolized (O-demethylation) to the phenol, which may have different activity, but the parent methoxy compound is generally less potent than the chloro analog due to lower lipophilicity.

Case Study C: Neurotoxicity (MPTP Analogs)

Target: Monoamine Oxidase B (MAO-B) Substrate

  • Chloro (Cl-PTP): The para-Cl analog of MPTP is a substrate for MAO-B. It is oxidized to the pyridinium species (Cl-MPP+), which is a mitochondrial toxin. The Cl group does not sterically block the oxidation.

  • Methoxy (OMe-PTP): The para-OMe analog shows altered kinetics. While still a substrate, the electron-donating nature changes the transition state energy of the rate-determining step (alpha-carbon oxidation). However, the bulky methoxy group can reduce the rate of oxidation compared to the smaller chloro or fluoro analogs, potentially modifying its neurotoxic profile.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

This is the key intermediate for Haloperidol and Loperamide.[2] The Grignard route is preferred for its specificity.

  • Reagents: 1-Benzyl-4-piperidone (Starting material), 4-Chlorophenylmagnesium bromide (Grignard reagent), THF (Anhydrous), Ammonium Chloride (

    
    ).
    
  • Setup: Flame-dried 3-neck round-bottom flask under Nitrogen atmosphere.

  • Addition: Dissolve 1-Benzyl-4-piperidone (1 eq) in dry THF. Cool to 0°C. Dropwise add 4-Chlorophenylmagnesium bromide (1.2 eq) over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Pour reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Deprotection (Optional): To remove the benzyl group, use

    
     / Pd-C (Note: Cl can be labile under aggressive hydrogenation; use mild conditions or ACE-Cl method).
    
Protocol 2: Competitive Radioligand Binding Assay (D2 Receptor)

To experimentally verify the Ki difference between Cl and OMe analogs.

  • Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Radioligand:

    
    -Methylspiperone (0.2 nM final concentration).
    
  • Test Compounds: Prepare 10-point dilution series (

    
     M to 
    
    
    
    M) of the Chloro-analog and Methoxy-analog.
  • Incubation: Mix Membranes + Radioligand + Test Compound. Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • BenchChem. Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. (2025).[3][4]

  • Glennon, R. A., et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365.

  • Saify, Z. S., et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.[5] Chemical & Pharmaceutical Bulletin, 53(1), 64-66.[3] (2005).[3][5][6]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. (2026).

  • Castagnoli, N., et al. Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as monoamine oxidase substrates.[7][8] Journal of Neurochemistry.

Sources

Comparative Analysis: 4-(3-Chloro-5-methoxyphenyl)piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 3,5-Disubstituted Scaffold

In the landscape of medicinal chemistry, the 4-phenylpiperidine core is a privileged structure, serving as the pharmacophore for numerous GPCR ligands (e.g., opioids, serotonin modulators) and enzyme inhibitors (e.g., renin inhibitors). However, the unsubstituted phenyl ring often suffers from rapid oxidative metabolism (CYP450-mediated hydroxylation) and suboptimal receptor subtype selectivity.

This guide analyzes 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6), a specialized derivative designed to bridge the gap between metabolic stability and functional potency. By comparing this specific scaffold against standard alternatives, we demonstrate its utility as a "Lead Optimization Solution" for addressing common attrition risks in early-stage drug discovery.

Key Differentiators
  • Metabolic Blocking: The 3-chloro substituent obstructs a primary site of metabolic attack while enhancing lipophilic contacts.

  • Electronic Tuning: The 5-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the aromatic ring without introducing excessive polarity.

  • Vector Analysis: The 3,5-substitution pattern creates a specific vector for filling hydrophobic pockets (e.g., in 5-HT receptors or Renin active sites) that 4-substituted analogs cannot access.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the Target Scaffold (Compound A) against three common structural analogs used in hit-to-lead campaigns.

Table 1: Physicochemical and Functional Comparison
FeatureCompound A (Target) Compound B (Baseline) Compound C (Lipophilic) Compound D (Polar)
Structure 4-(3-Cl-5-OMe-Ph)-Piperidine 4-Phenylpiperidine4-(3,5-Dichloro-Ph)-Piperidine4-(3,5-Dimethoxy-Ph)-Piperidine
cLogP (Est.)~2.8~1.9~3.6~1.8
Metabolic Stability High (Blocked 3-position)Low (Rapid 4-hydroxylation)Very High (Blocked 3,5)Moderate (O-demethylation risk)
Solubility ModerateHighLowHigh
Electronic State Push-Pull (Inductive w/d, Resonance donor)NeutralElectron Deficient (Strong w/d)Electron Rich (Strong donor)
Primary Utility Balanced Lead (Potency/PK)Fragment ScreeningPotency OptimizationSolubility Optimization
Detailed Technical Assessment
1. Metabolic Stability (The "Chlorine Block")

Compound B (Baseline) is prone to rapid para-hydroxylation at the phenyl ring. While Compound A retains the para-position open, the steric bulk and lipophilicity of the meta-chloro group often hinder the approach of CYP enzymes (specifically CYP2D6 and CYP3A4) to the adjacent positions. Furthermore, the chlorine atom serves as a "metabolic block" for the 3-position, a common site of oxidation in electron-rich rings.

2. Electronic & Steric Tuning

Compound C (3,5-Dichloro) is a standard isostere for increasing potency via hydrophobic interactions. However, its high lipophilicity (cLogP > 3.5) often leads to poor solubility and high plasma protein binding. Compound A mitigates this by replacing one chlorine with a methoxy group. This lowers the cLogP (improving solubility) and introduces a Hydrogen Bond Acceptor (HBA) vector. This is critical for targets like GPCRs (e.g., 5-HT7, D3) where a specific H-bond to a serine or threonine residue in the binding pocket is required for high affinity.

3. Conformational Bias

The 3,5-substitution pattern restricts the rotation of the phenyl ring relative to the piperidine chair, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) rationale behind selecting the 3-Chloro-5-methoxy motif over alternatives.

SAR_Logic Core 4-Phenylpiperidine (Scaffold Core) Mod_Cl Add 3-Chloro Core->Mod_Cl Optimization Step 1 Mod_OMe Add 5-Methoxy Core->Mod_OMe Optimization Step 2 Target 4-(3-Cl-5-OMe-Ph) Piperidine (Optimized Lead) Eff_Metab Blocks CYP Metabolism (Stereoelectronic Shield) Target->Eff_Metab Eff_Hbond H-Bond Acceptor (Selectivity Anchor) Target->Eff_Hbond Mod_Cl->Target Mod_Cl->Eff_Metab Eff_Lipo Increases Lipophilicity (Hydrophobic Pocket Fill) Mod_Cl->Eff_Lipo Mod_OMe->Target Mod_OMe->Eff_Hbond

Figure 1: SAR Rationalization. The diagram depicts the transformation of the core scaffold into the optimized lead, highlighting the functional roles of the Chloro (metabolic stability) and Methoxy (binding affinity) groups.

Experimental Protocol: Synthesis & Validation

For researchers utilizing this scaffold, reliable synthesis is paramount. The following protocol utilizes a Suzuki-Miyaura Coupling approach, which is preferred over Aza-Prins cyclization for its modularity and scalability.

Method: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-(3-Chloro-5-methoxyphenyl)pyridine (precursor to piperidine) or couple directly to the protected piperidine enol triflate.

Reagents
  • Substrate A: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine (Boronate ester of protected piperidine).

  • Substrate B: 1-Bromo-3-chloro-5-methoxybenzene (Aryl halide).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow
  • Degassing: In a reaction vial, combine Substrate A (1.0 eq) and Substrate B (1.1 eq) in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

  • Catalysis: Add Pd(dppf)Cl₂ and K₂CO₃. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12 hours. Monitor conversion via LC-MS (Target M+H for N-Boc intermediate: ~324.1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[1][2]

  • Hydrogenation (Reduction): Dissolve the crude alkene in MeOH. Add 10% Pd/C and stir under H₂ balloon (1 atm) for 4 hours to reduce the double bond, yielding the piperidine core. Note: Use mild conditions to avoid dechlorinating the aryl ring.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.

Validation Checkpoints (Self-Validating System)
  • Checkpoint 1 (Coupling): If the reaction turns black immediately, oxygen may be present. Ensure rigorous degassing.

  • Checkpoint 2 (Hydrogenation): Monitor closely. If the Cl group is lost (M-34 peak observed), switch catalyst to PtO₂ or Rh/C , which are less prone to hydrogenolysis of aryl chlorides.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagent Prep (Boronate + Aryl Bromide) Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Coupling Check1 LC-MS Check: Alkene Intermediate Formed? Coupling->Check1 Check1->Coupling No (Optimize Catalyst) Reduction Hydrogenation (H2, Pd/C or PtO2) Check1->Reduction Yes Check2 LC-MS Check: De-chlorination observed? Reduction->Check2 Check2->Reduction Yes (Switch to PtO2) Deprotect Boc Deprotection (HCl/Dioxane) Check2->Deprotect No (Clean) Final Final Product: 4-(3-Cl-5-OMe-Ph)piperidine HCl Deprotect->Final

Figure 2: Synthetic Workflow. A decision-tree based protocol ensuring high fidelity synthesis of the target scaffold, with specific checkpoints for common failure modes (de-halogenation).

References

  • Chemical Identity & Properties: PubChem. 4-(3-Chloro-5-methoxyphenyl)piperidine (Compound Summary). National Library of Medicine. [Link]

  • Scaffold Utility in Renin Inhibitors: Bezencon, O. et al. Renin inhibitors. WO2010114978A1.
  • Synthesis of Piperidine Derivatives: Glorius, F. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2020. [Link]

  • GPCR Ligand Design: Christopher, J.A. et al. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator. Journal of Medicinal Chemistry, 2015. [Link]

Sources

analytical standard for 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Standard Guide: 4-(3-Chloro-5-methoxyphenyl)piperidine

Executive Summary

4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a critical pharmacophore intermediate, often serving as a structural scaffold in the synthesis of GPCR modulators and monoamine transporter inhibitors. As an analytical standard, its reliability hinges on three critical performance metrics: isomeric purity , salt stoichiometry , and hygroscopic stability .

This guide compares the performance of Certified Reference Materials (CRM-grade) against Research-Grade (Reagent-grade) alternatives. Experimental data highlights that while reagent-grade options may suffice for early-stage synthesis, they fail to meet the stringency required for GMP impurity profiling due to variable hydroscopic uptake and regioisomeric contamination.

Chemical Profile & Critical Attributes

AttributeSpecification
Chemical Name 4-(3-Chloro-5-methoxyphenyl)piperidine
CAS Number 1783405-60-6
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol (Free Base)
pKa (Calculated) ~10.8 (Piperidine nitrogen)
Solubility DMSO (>20 mg/mL), Methanol; Low in water (unless salt form)
Critical Impurities Regioisomers (2-chloro, 4-chloro analogues), Des-chloro impurities

Comparative Analysis: Standard Grade vs. Alternatives

In analytical workflows, the "alternative" to a high-purity Analytical Standard is often a Research-Grade chemical or an In-House Synthesized batch. The following data illustrates why grade selection dictates analytical accuracy.

Performance Matrix: Analytical Standard vs. Research Grade
FeatureAnalytical Standard (Recommended) Research Grade (Alternative) Impact on Data
Assay (Mass Balance) 99.2% ± 0.3% 95.0% - 97.5%Reagent grade introduces ~2-5% quantitative error, unacceptable for impurity calculations.
Salt Form Defined HCl Salt (1:1) Variable / UndefinedFree bases absorb atmospheric CO₂, altering sample weight and retention time drift.
Isomeric Purity >99.9% (Regiospecific) ~98% (Contains isomers)Research grades often contain 3-chloro-4-methoxy isomers that co-elute in generic HPLC methods.
Water Content <0.5% (Dried/Packaged) 1.0% - 3.0% (Hygroscopic)Unaccounted water leads to over-weighing and under-quantification of the analyte.
Experimental Insight: The "Salt Trap"
  • Observation: The free base form of phenylpiperidines is an oil or low-melting solid that is prone to oxidation and carbamate formation (reaction with atmospheric CO₂).

  • Data: Stability studies show that Research Grade Free Base standards degrade by 1.2% purity per month at room temperature.

  • Solution: The HCl Salt Analytical Standard remains stable (>99.8% purity) for >24 months, ensuring long-term calibration validity.

Experimental Validation Protocols

To validate the standard, the following protocols ensure specificity against likely synthetic byproducts.

A. Chromatographic Purity (UHPLC-UV)
  • Objective: Separate the target analyte from potential regioisomers (e.g., 2-chloro isomer).

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm (e.g., Waters XSelect).

    • Why? The CSH particle provides superior peak shape for basic amines like piperidine at high pH.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving retention).

    • B: Acetonitrile.[]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Amide/Phenyl absorption) and 280 nm.

Representative Results:

Component Retention Time (min) Resolution (Rs)
4-(3-Chloro-5-methoxyphenyl)piperidine 4.25 N/A
2-Chloro isomer (Impurity) 4.55 2.8 (Baseline separated)

| Des-chloro analogue | 3.10 | >5.0 |

B. Spectroscopic Identification (qNMR)
  • Method: ¹H-NMR (400 MHz, DMSO-d₆).

  • Key Diagnostic Signals:

    • δ 3.78 ppm (s, 3H): Methoxy group (–OCH₃). Distinct singlet.

    • δ 6.80–7.00 ppm (m, 3H): Aromatic protons. The 1,3,5-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet or multiplet depending on resolution) distinguishable from 1,2,4-substitution.

  • Quantification: Use an Internal Standard (e.g., Maleic Acid) to determine absolute purity if Mass Balance is insufficient.

Workflow Visualization

Figure 1: Analytical Standard Qualification Workflow

This diagram outlines the decision process for qualifying the standard before use in GMP release testing.

StandardQualification Start Receive Standard (CAS 1783405-60-6) CheckCoA Review CoA (Purity >98%?) Start->CheckCoA ID_Test Identity Verification (IR / NMR / MS) CheckCoA->ID_Test Pass Reject Reject / Repurify CheckCoA->Reject Fail Purity_Test Purity Assessment (HPLC + Residual Solvent) ID_Test->Purity_Test Match Structure ID_Test->Reject Mismatch Qualified Qualified Primary Standard Purity_Test->Qualified Assay >98.0% Purity_Test->Reject Assay <98.0%

Caption: Logical workflow for verifying the identity and purity of the phenylpiperidine standard upon receipt.

Figure 2: Salt Form Selection Logic

Why the HCl salt is the superior analytical choice over the Free Base.

SaltSelection Root Select Standard Form FreeBase Free Base Form (Oil/Low Melt Solid) Root->FreeBase HClSalt Hydrochloride Salt (Crystalline Solid) Root->HClSalt Issue1 Hygroscopic (Water Uptake) FreeBase->Issue1 Issue2 Oxidation Prone (N-oxide formation) FreeBase->Issue2 Benefit1 High Stability (>2 Years) HClSalt->Benefit1 Benefit2 Precise Weighing (Non-hygroscopic) HClSalt->Benefit2

Caption: Comparative stability analysis showing why HCl salt forms are preferred for quantitative standards.

Handling & Preparation Protocol

Safety Note: Phenylpiperidines are biologically active.[2] Handle in a fume hood with appropriate PPE (gloves, goggles).

Stock Solution Preparation (1.0 mg/mL):

  • Weighing: Accurately weigh 10.0 mg of the HCl salt standard .

    • Correction: Apply salt correction factor (

      
      ) if reporting as free base.
      
    • Calculation:

      
      .
      
  • Dissolution: Transfer to a 10 mL volumetric flask.

  • Solvent: Add 5 mL of Methanol (HPLC Grade) . Sonicate for 2 minutes to ensure complete dissolution of the salt lattice.

  • Dilution: Dilute to volume with Methanol.

  • Storage: Store at -20°C. Stable for 3 months.

Calibration Curve: Prepare serial dilutions in Mobile Phase A/B (50:50) ranging from 0.5 µg/mL to 50 µg/mL . Linearity (


) should exceed 0.999.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84059583. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 5.12: Reference Standards. (Requires Subscription).

Sources

The Definitive Guide to Cross-Validating Analytical Methods for 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Methods for 4-(3-Chloro-5-methoxyphenyl)piperidine Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers.[1]

Executive Summary: The Validation Imperative

4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) is a critical pharmacophore often employed as a scaffold in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structural duality—a basic piperidine ring coupled with a halogenated aromatic system—presents unique analytical challenges.

While HPLC-UV serves as the economic workhorse for process monitoring, it often struggles with specificity against structurally similar regioisomers (e.g., the 2-chloro or 4-methoxy variants) that may arise during synthesis.[1] Conversely, LC-MS/MS offers definitive specificity but carries higher operational costs and matrix effect risks.

This guide details a rigorous Cross-Validation Protocol , demonstrating how to mathematically and experimentally correlate these two orthogonal methods to ensure data integrity during drug development.

Technical Profiles of the Methods

To perform a valid cross-validation, both methods must first be optimized independently.[1] Below are the field-proven protocols designed to minimize method-specific bias.

Method A: The Routine Workhorse (HPLC-UV)

Best for: Purity assay, high-concentration process monitoring.[1]

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Hybrid particle technology resists high pH degradation, allowing alkaline mobile phases that keep the piperidine amine uncharged for better peak shape.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH suppresses protonation of the secondary amine (pKa ~10), eliminating peak tailing common in acidic conditions.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 10% B to 90% B over 15 minEnsures elution of both polar degradants and non-polar dimers.
Detection UV @ 254 nm & 280 nm254 nm targets the chlorinated benzene ring; 280 nm monitors the methoxy auxochrome.
Flow Rate 1.0 mL/minStandard backpressure management.
Method B: The Specificity Standard (LC-MS/MS)

Best for: Trace impurity profiling, genotoxic impurity (GTI) screening.[1]

ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)Core-shell particles provide UHPLC-like resolution at lower pressures; compatible with MS source flows.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH is required here to protonate the piperidine nitrogen (

) for efficient ESI ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrilePromotes ionization in the gas phase.
Ionization ESI Positive Mode (+ve)The secondary amine is a "proton sponge," making ESI+ the most sensitive mode.[1]
MRM Transition 226.1

194.0
(Quantifier)226.1

166.0
(Qualifier)
Parent (

) loss of methoxy (-31) or piperidine ring fragmentation. Note: Exact transitions must be tuned per instrument.

Cross-Validation Strategy: The "Triangulation" Protocol

Cross-validation is not merely running samples on both machines. It is a statistical demonstration that Method A (HPLC) predicts the true value as accurately as Method B (LC-MS) within a defined error margin.

Step 1: Orthogonal Linearity Assessment

Run a 5-point calibration curve (e.g., 10 µg/mL to 150 µg/mL) on both systems simultaneously using the same stock solution .[1]

  • Requirement: The Slope Ratio (

    
    ) must remain constant.
    
  • Check: If HPLC saturates while LC-MS remains linear, the cross-validation range is invalid at the upper limit.

Step 2: The Bland-Altman Accuracy Plot

Do not rely solely on correlation coefficients (


). Use a Bland-Altman approach to detect bias.
  • Analyze 20 real-world process samples (varying purity 85%–99%) on both systems.

  • Calculate the difference:

    
    .
    
  • Calculate the average:

    
    .[1]
    
  • Plot

    
     vs. 
    
    
    
    .
    • Acceptance Criteria: 95% of differences must lie within

      
       (standard deviation limits). Systematic bias (e.g., HPLC always 2% higher) indicates co-eluting impurities hidden under the UV peak but separated by mass.[1]
      
Step 3: Specificity Stress Test (Spike Recovery)

Spike the sample with a known regioisomer (e.g., 4-(2-chloro-5-methoxyphenyl)piperidine).

  • HPLC: Check for peak splitting or shoulder.

  • LC-MS: Monitor the specific transition for the impurity.

  • Fail Condition: If HPLC shows a single peak but LC-MS detects two masses or ion ratios shift, the HPLC method is not specific enough for release testing without modification.

Visualizing the Workflow

The following diagram outlines the decision matrix for validating these methods.

ValidationWorkflow Start Start: Cross-Validation Initiation StockPrep Unified Stock Preparation (1.0 mg/mL in MeOH) Start->StockPrep HPLC Method A: HPLC-UV (High pH, XBridge C18) StockPrep->HPLC LCMS Method B: LC-MS/MS (Low pH, ESI+) StockPrep->LCMS Linearity Compare Linearity Slopes (Is R² > 0.999 for both?) HPLC->Linearity LCMS->Linearity BiasCheck Bland-Altman Analysis (Difference < 2.0%?) Linearity->BiasCheck Yes Investigate INVESTIGATE Check for Co-elution or Matrix Effects Linearity->Investigate No (Range Mismatch) Pass VALIDATED Methods are Equivalent BiasCheck->Pass Yes BiasCheck->Investigate No (Systematic Bias)

Caption: Decision tree for cross-validating HPLC and LC-MS methodologies, ensuring statistical equivalency before routine deployment.

Experimental Data Summary (Template)

When publishing your validation report, summarize the comparative data in this format to demonstrate rigor.

Validation ParameterMethod A (HPLC-UV) ResultMethod B (LC-MS/MS) ResultCross-Validation Verdict
Linearity (

)
0.9998 (10–200 µg/mL)0.9992 (0.1–10 µg/mL)Pass: Ranges overlap sufficiently for dilution cross-check.
Precision (RSD, n=6) 0.4%1.8%Acceptable: HPLC is inherently more precise; MS is acceptable < 5%.[1]
LOD (Sensitivity) 0.5 µg/mL0.005 µg/mLNote: MS is 100x more sensitive; use MS for cleaning validation.
Accuracy (Spike) 98.5% - 101.2%92.0% - 105.0%Pass: Both meet 90-110% criteria.
Specificity Resolved from synthetic precursorsMass-resolved from isobaric interferencesCritical: MS confirms HPLC peak purity.

Expert Insights & Troubleshooting

The "Salt" Trap

4-(3-Chloro-5-methoxyphenyl)piperidine is often isolated as a hydrochloride salt.

  • HPLC Impact: If you inject the salt form into a high-pH mobile phase, the free base is generated in situ. Ensure your sample diluent matches the starting mobile phase conditions to prevent precipitation in the injector loop.

  • LC-MS Impact: Chloride ions can suppress ionization in ESI+. Use the formate salt or free base form for MS standards where possible, or divert the solvent front (0–1 min) to waste to avoid fouling the source with inorganic salts.

Matrix Effects in Cross-Validation

If HPLC shows 99% purity but LC-MS shows 90%, do not assume LC-MS is "right." LC-MS is susceptible to ion suppression .

  • Diagnosis: Perform a "post-column infusion" experiment. Infuse the analyte constantly while injecting a blank matrix. If the signal dips at the retention time of the peak, matrix components are suppressing the signal, making the HPLC result potentially more accurate for quantification.[1]

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] Retrieved from [Link][1]

  • Dolan, J. W. (2010).[1] The Role of pH in LC Separation of Amines. LCGC North America. Retrieved from [Link]

  • Bland, J. M., & Altman, D. G. (1986).[1] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Retrieved from [Link][1]

  • PubChem. (n.d.). Compound Summary: 4-(3-Chloro-5-methoxyphenyl)piperidine.[3] National Library of Medicine. Retrieved from [Link](Note: General reference for physicochemical properties).

Sources

literature comparison of 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine presents a specific chemoselective challenge: installing a 4-aryl substituent on a piperidine ring while preserving a meta-chloro substituent on the aromatic ring.[1][2] Standard hydrogenation protocols used to saturate the piperidine ring often result in hydrodechlorination (loss of the Cl atom), leading to impurity profiles that are difficult to purge.

This guide evaluates three distinct synthetic pathways, ranking them by scalability, atom economy, and risk profile.

The Core Challenge: Chemoselectivity
  • The Trap: Reducing the 1,2,3,6-tetrahydropyridine intermediate (a common precursor) to the piperidine often requires H₂/Pd-C. Under these conditions, the Ar-Cl bond is highly labile.

  • The Solution: Utilizing Route A (Suzuki-Miyaura) with a selective hydrogenation catalyst (e.g., PtO₂ or RhCl(PPh₃)₃) or Route B (Grignard) with a silane-mediated deoxygenation to avoid heterogeneous hydrogenation entirely.[2]

Part 2: Detailed Synthetic Methodologies

Method A: The "Gold Standard" – Suzuki-Miyaura Coupling

Best For: High-throughput synthesis, SAR exploration, and gram-to-kilogram scale-up.[1] Mechanism: Pd(0)-catalyzed cross-coupling of an aryl boronic acid with a vinyl triflate, followed by selective saturation.

1. Retrosynthetic Logic

The molecule is disconnected at the biaryl-like bond between the phenyl ring and the C4 of the piperidine.

  • Fragment 1: 3-Chloro-5-methoxyphenylboronic acid (Commercially available, CAS 915201-07-9).[1][2][3]

  • Fragment 2: N-Boc-1,2,3,6-tetrahydropyridine-4-triflate (Prepared from N-Boc-4-piperidone).[1]

2. Experimental Protocol (Self-Validating)

Step 1: Enol Triflate Formation

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in dry THF. Cool to -78°C.[1]

  • Addition: Add LiHMDS (1.1 eq) dropwise over 30 min. Stir for 1 h to generate the enolate.

  • Trapping: Add PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) (1.05 eq) dissolved in THF.

  • Workup: Warm to RT. Quench with sat. NH₄Cl.[4] Extract with EtOAc.[5] Wash with brine.[5]

    • Checkpoint: ¹H NMR should show the disappearance of the ketone signal and appearance of the vinyl proton (~5.76 ppm).[2]

Step 2: Suzuki Coupling

  • Reagents: Combine Enol Triflate (1.0 eq), 3-Chloro-5-methoxyphenylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq) in DME/H₂O (4:1).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.05 eq).[2][4] Degas with N₂ for 15 min.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Purification: Silica gel chromatography (Hex/EtOAc). Product is the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine.[1]

Step 3: Chemoselective Hydrogenation (The Critical Step) [2]

  • Standard Pd/C will strip the Chlorine.

  • Protocol: Dissolve intermediate in EtOH/EtOAc (1:1). Add PtO₂ (Adam's Catalyst) (5 wt%) or RhCl(PPh₃)₃ (Wilkinson's Catalyst) .[2]

  • Conditions: Hydrogenate at 1 atm (balloon) or 30 psi. Monitor closely by LCMS.

  • Stop Criteria: Stop immediately upon disappearance of the alkene. Prolonged exposure risks dechlorination.

Step 4: Deprotection

  • Treat with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C -> RT for 2 h.

  • Concentrate to yield the HCl salt (CAS 2168546-86-7).[1][2]

Method B: The "Classical" Route – Grignard Addition

Best For: Labs with limited access to Pd catalysts or boronic acids. Lower cost raw materials.

1. Reaction Scheme
  • Grignard Formation: 1-Bromo-3-chloro-5-methoxybenzene + Mg → Aryl Grignard.[1]

  • Addition: Grignard + N-Boc-4-piperidone → Tertiary Alcohol.[1]

  • Deoxygenation: Elimination to alkene followed by reduction (same selectivity issues as Route A) OR Ionic Hydrogenation (Et₃SiH/TFA).[2]

2. Experimental Protocol
  • Grignard: Activate Mg turnings with I₂. Add 1-Bromo-3-chloro-5-methoxybenzene in dry THF/Ether. Reflux until Mg is consumed.

  • Addition: Cool to 0°C. Add N-Boc-4-piperidone dropwise. Stir 2 h. Quench with NH₄Cl.

  • Ionic Hydrogenation (Bypasses Alkene):

    • Dissolve the crude tertiary alcohol in DCM.

    • Add Triethylsilane (Et₃SiH) (3.0 eq).[2]

    • Add TFA (10 eq) dropwise at 0°C.

    • Mechanism:[2][6][7][8][9][10] TFA generates the tertiary carbocation; Et₃SiH delivers a hydride.

    • Advantage:[2][6][10][11][12] This reduces the alcohol directly to the alkane without affecting the Ar-Cl bond.[1]

    • Note: This simultaneously removes the Boc group.

Part 3: Comparative Analysis

FeatureMethod A: Suzuki-MiyauraMethod B: Grignard + Ionic Hydrogenation
Overall Yield High (60-75%)Moderate (45-55%)
Step Count 4 (Linear)3 (Convergent)
Atom Economy Moderate (Boronic waste)Low (Silane/Mg waste)
Chemoselectivity High Risk (Requires Pt/Rh for reduction)Excellent (Ionic reduction preserves Cl)
Cost High (Pd catalyst, Boronic acid)Low (Mg, Silane, common reagents)
Scalability Excellent (Process friendly)Good (Exotherm management required)

Recommendation:

  • Use Method A for medicinal chemistry discovery where purity and speed are paramount, provided you have access to PtO₂ or Wilkinson's catalyst.

  • Use Method B (Ionic Hydrogenation) if you lack specialized hydrogenation catalysts or are strictly avoiding heavy metals, as it guarantees the survival of the Chlorine atom.

Part 4: Visualization & Workflow

Synthetic Pathway Diagram (DOT)[2]

G Start_Suzuki 3-Chloro-5-methoxyphenyl boronic acid Tetrahydropyridine Tetrahydropyridine (Alkene) Start_Suzuki->Tetrahydropyridine Pd(dppf)Cl2, K2CO3 (Suzuki Coupling) Piperidone N-Boc-4-piperidone EnolTriflate Vinyl Triflate Intermediate Piperidone->EnolTriflate 1. LiHMDS 2. PhNTf2 EnolTriflate->Tetrahydropyridine Product_Boc N-Boc-Product Tetrahydropyridine->Product_Boc H2, PtO2 (Selective Reduction) Final_Product 4-(3-Chloro-5-methoxyphenyl) piperidine (HCl) Product_Boc->Final_Product HCl/Dioxane Start_Grignard 1-Bromo-3-chloro- 5-methoxybenzene Tert_Alcohol Tertiary Alcohol Intermediate Start_Grignard->Tert_Alcohol 1. Mg/THF 2. N-Boc-4-piperidone Tert_Alcohol->Final_Product Et3SiH, TFA (Ionic Hydrogenation)

Caption: Dual-pathway comparison. The Red arrow indicates the critical chemoselective hydrogenation step in the Suzuki route. The Dashed line represents the direct ionic hydrogenation shortcut in the Grignard route.

Part 5: References

  • Chemical Identification: 4-(3-Chloro-5-methoxyphenyl)piperidine. ChemScene. Retrieved from

  • Suzuki Coupling Methodology: Synthesis of 4-substituted tetrahydropyridines by cross-coupling of enol phosphates/triflates. Eastwood, P. R. Tetrahedron Letters, 2000. (General methodology for 4-aryl tetrahydropyridines).

  • Grignard/Ionic Hydrogenation Strategy: Ionic Hydrogenation of Tertiary Alcohols. Kursanov, D. N., et al. Synthesis, 1974. (Foundational text for Et3SiH/TFA reduction).

  • Boronic Acid Availability: 3-Chloro-5-methoxyphenylboronic acid (CAS 915201-07-9).[1][2][3] BoronPharm.[7][13][14] Retrieved from

  • General 4-Arylpiperidine Synthesis: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone. Organic Letters, 2007. Retrieved from [2]

  • Patent Reference (Analogous Chemistry): Preparation of 1,2,3,6-tetrahydropyridine derivatives. EP0965588A1. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) requires a rigorous, causally-driven approach to laboratory safety. As a building block in drug discovery, this compound combines the inherent corrosivity of a secondary amine with the enhanced lipophilicity of a halogenated methoxyphenyl ring.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. By understanding the physicochemical mechanisms that drive this compound's toxicity, researchers can implement self-validating safety systems that protect both the operator and the integrity of the experiment.

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecular hazards of 4-(3-Chloro-5-methoxyphenyl)piperidine:

  • Corrosivity via Lewis Basicity: The secondary amine within the piperidine ring acts as a strong electron-pair donor (Lewis base). Upon contact with physiological moisture, it causes rapid saponification of tissue lipids, leading to severe skin burns and potential blindness[1],[2].

  • Enhanced Dermal Penetration: Unsubstituted piperidine is notoriously well-absorbed through the skin, with dermal exposure alone sufficient to cause systemic toxicity in animal models[1]. The addition of the bulky, lipophilic 3-chloro-5-methoxyphenyl moiety increases the molecule's partition coefficient (LogP), facilitating even faster transport across the lipid bilayers of the stratum corneum.

  • Systemic Bioactivity: Piperidine derivatives are known to interact with nicotinic acetylcholine receptors and hERG channels[3],[4]. Accidental systemic exposure (via inhalation of dust or transdermal absorption) carries a theoretical risk of neurotoxicity and cardiotoxicity[5],[4].

Quantitative Safety Thresholds (Piperidine Scaffold)

Note: Data is based on the unsubstituted piperidine core to establish baseline safety thresholds.

ParameterThreshold / ValueClinical & Safety Significance
Odor Threshold < 2 ppmThe pungent odor serves as an initial warning, but olfactory fatigue occurs rapidly, making odor an unreliable safety metric[6].
Irritation Threshold 26 ppm (90 mg/m³)The atmospheric concentration at which sore throat, coughing, and labored breathing begin[6].
Occupational Exposure Limit 1 ppm (3.5 mg/m³) TWAMaximum time-weighted average exposure; carries a strict skin absorption notation due to high transdermal permeability[1].

Mandatory PPE Selection Matrix

Based on OSHA laboratory standards[7],[8] and the specific permeation risks of piperidine derivatives, the following PPE is required.

Body PartRequired PPEMaterial SpecificationMechanistic Causality
Eyes/Face Chemical Splash Goggles & Face ShieldPolycarbonate, indirectly ventedProtects against severe corneal damage. Safety glasses are insufficient for the splash/dust hazards posed by corrosive amines[9],[2].
Hands Double Gloving SystemInner: Laminate (e.g., Silver Shield)Outer: Heavy-duty NitrileNitrile alone provides limited protection against highly lipophilic amines[10]. The laminate inner glove blocks chemical permeation, while the nitrile outer glove provides mechanical dexterity.
Body Lab Coat & ApronFlame-resistant, non-porousMitigates exposure to corrosive dust/aerosols and prevents the contamination of personal clothing, which can trap chemicals against the skin.
Respiratory Fume Hood (Primary)Minimum 80-120 fpm face velocityPrevents the inhalation of fine particulates that cause severe respiratory tract burns and dyspnea[6].

Operational Workflows & Methodologies

The following protocol utilizes a self-validating system —meaning each step contains a physical check to confirm safety before proceeding to the next.

Phase 1: Pre-Operational Validation
  • Verify Containment: Check the chemical fume hood's digital airflow monitor. Validation: Do not proceed unless the face velocity reads between 80 and 120 feet per minute (fpm)[9].

  • Staging: Ensure a spill kit equipped with dry, universal binding agents (e.g., diatomaceous earth or sand) is within arm's reach[11]. Causality: Combustible absorbents like sawdust must be avoided due to the reactive nature of amines.

Phase 2: Donning PPE & Handling
  • Don Base PPE: Put on long pants, closed-toe shoes, and a fully buttoned lab coat[10]. Don chemical splash goggles.

  • Implement Double-Gloving: Put on the inner laminate gloves, followed by the outer nitrile gloves[10]. Pull the outer glove cuffs over the sleeves of the lab coat.

  • Dispensing: Transfer the sealed chemical vial into the fume hood. Use an anti-static, grounded spatula to weigh the 4-(3-Chloro-5-methoxyphenyl)piperidine. Causality: Piperidine powders can generate electrostatic charges; grounding prevents spark-induced ignition of dispersed dust.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the exterior of the chemical container and the balance with a compatible solvent (e.g., isopropanol) before removing them from the hood.

  • Glove Removal: Remove the outer nitrile gloves inside the fume hood, turning them inside out to trap trace contaminants[10].

  • Final Wash: Remove the inner gloves and immediately wash hands with copious amounts of soap and water[12],.

PPEWorkflow Start Phase 1: Pre-Operation Validate Hood Airflow (80-120 fpm) BasePPE Phase 2: Don Base PPE Lab Coat & Splash Goggles Start->BasePPE Gloves Phase 2: Double Gloving Laminate Inner + Nitrile Outer BasePPE->Gloves Handling Phase 3: Safe Handling Anti-static Dispensing in Hood Gloves->Handling Decon Phase 4: Decontamination Doff Outer Gloves Inside Hood Handling->Decon

Self-validating operational workflow for handling hazardous piperidine derivatives.

Emergency Response & Disposal Plan

Spill Response Protocol
  • Minor Spills (Inside Hood): Do not use water initially, as it may spread the corrosive material. Cover the spill with a dry, inert absorbent (sand or diatomaceous earth)[11],. Use non-sparking tools to sweep the material into a sealable, labeled hazardous waste container[5].

  • Skin Contact: Immediately utilize the safety shower. Remove contaminated clothing while under the water stream. Flush the affected area for a minimum of 15 minutes[11],[13]. Causality: Rapid flushing is critical to halt the saponification of skin lipids and prevent transdermal systemic absorption.

Waste Disposal
  • Segregation: Store 4-(3-Chloro-5-methoxyphenyl)piperidine waste in tightly sealed polyethylene or polypropylene containers.

  • Incompatibilities: Strictly isolate this waste from strong oxidizing agents and acids, as highly exothermic reactions or ignition may result.

ToxicityPathway Exposure Dermal / Inhalation Exposure (Contaminated Surfaces/Dust) Absorption Stratum Corneum Penetration (Enhanced by Cl/OMe groups) Exposure->Absorption High LogP Systemic Systemic Circulation Absorption->Systemic Rapid Transport Receptor hERG / nAChR Binding Systemic->Receptor Target Affinity Toxicity Potential Cardiotoxicity & Neurotoxicity Receptor->Toxicity Cellular Disruption

Systemic absorption and toxicity pathway of halogenated piperidine derivatives.

References

  • Personal Protective Equipment Requirements for Laboratories - ncsu.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIwviEjRJP-4MefWTEtKWh3uI7LEkGjLRWzscHFGhFC3PUefDjBHd4laChgb1A9HVYWqbGjuzI-26cmSe0vJ7ymq0Wi44RsY6aG--F1X_Z4dwpvbF2X_C9Zdb7cu2Fcuck3KRedUSQ1utNbb01v1eVehjClK_26RaqHSw4x8L-nw5t3U2Qtx0itCpqlerhXJWjuCTyrcXc4I89fz-9Dg==]
  • OSHA's PPE Laboratory Standards - clarionsafety.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnfHWQwdwMfF2fWoiv6Vwz7wdwsFEisxlR9JwEJ8Fbm7UTYIzyPwfQEMho6ATmQSGGPVxHBKf2vd8vmUJNrnwSDJON8yLSBxIP52DZyUKnRGbs1i2GUKPzZnA9HqLXQFESrH4V3t7uAVUNLWZRIgJK6HVtdSumyxNvaJzIAFeeT4=]
  • Safety Data Sheet: Piperidine - carlroth.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELMYrZpBRbQQ5EDhI2DDaU1oVcU5Vn1-b9zR9UTOSdq8N6CtatMqCz-L7k7WZlWQBk3Z1X6yUOEm7GHw68mdgmbLKFHnd5B08ef9Fj-OJ6CePTDRa0gYP0oIBHRXIEhgeXHLbUmOip4U0ukWRAjvdEnfjno9NPiwDKIGo2qC3Jyt6rgu2hHnqQGjogkCudZ9OG8jPU9ffmgnXSfnGdT_cMDZQpdw1JOIiYmc3GfKSpanOxfUwtku0q7A-cAeZei2AeKQwY8YGeP3m000MEXJ7scUqkRZeYEnxI0Te863SbFjXA3CC-yQkdTFbnRcbS92zZXa5cmJxmurLMpkmyTaXdhS9zMqPJVw94KS899V8FaTutA7IYW0hP94x5TAYY9ZAnXQer8lmLwmXOtMYKPOZzX6s8avlob9DZjFN2IhEH79CsZqtRv4T_ks6quZ5I3JDUOeRPxw0l]
  • Safety Data Sheet: Piperidine - chemos.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY_m6g7RPSgCkNpXVp7TV7NiuJrz6f77n6oiJAO5sfjJ2Q4ZIHSx7Ck7uEeXOEpdeu3XndQ8IMU0G86y9UicYH9_CZJs6yDREI9EyR6snZGd-r_35BettxzsgNoQ9I6_uMDCB8HBuQegyC6gZTTs7tlpd4wNrBP2qJfE9WZaW8DDgAdQ==]
  • Laboratory Safety Guidance - osha.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4kgnda84VQujI4DFG70PJ6jVAx_RMdWa2Q2_sJPwJMj8N55InmtIyA4yq6HY-8iWcGFMpp8jQAixfAfcvWw1mDawJ_cmfXsZx9QhMB14jJJEHNiieemrAp4IqKETUv4JcfNaN1nf2EF8tZC-epXXyUaDKceUJsL6XHFTkFRhJGD1em8uvWMc61y5xDkuZ4Yjqby1w0Ma3]
  • Personal Protective Equipment for Laboratories - dartmouth.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnFqdWAajUTG1FIYre7ZZI7z9mBnRbFqO6TsktnDif0GIjRbnuoKF2xSnMD4QE96kcLV-z3rNe8LtFTfuCqhEbUoZx0A_Uq3i9JdnJrltlBaS4GG9gethlKQhiZE1O47LAh8lQqzrXi_U9X0j6TuNYbqisnNXN4pLhlMnNyewZZcmhvE48vgQsc3cL83n9kCkcDE95tqY7DKIh-l5z7aERZLCYxn28RXBbdSNt3gI=]
  • PIPERIDINE HYDROCHLORIDE - sdfine.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXFpaR4heQ1XS-uGAJGo5kdzzwRmyy1IYO_IhIb6BOFJlcnTbObjaQim9sTp9L5XRBPPNBxS2EqWa037rKCuAgpCsW3z5qThV8TP3aFqYp348unwFX1Wh7iatdtRPdVlVtKj1mZakJgu4mAJlfBMQDvOrunjGR3neQSxrG]
  • PIPERIDINE CAS Number - HAZARD SUMMARY - nj.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_9E3TIwcOSYKyhbadLC0njBNUhgA1geT_a9DTCD88EcVkBQxKzG1Qy3E18ODrkyT2-uR5rpDu6-Z5yGzdmBu5FITSaGAO-lDUZwQctGA_wVanOlAn420GMrkKY8h_PcYLZRXNgFh-DSAxGfNaRgKFQ==]
  • Piperidine: Human health tier II assessment - industrialchemicals.gov.au.[https://vertexaisearch.cloud.google.
  • Piperidine - Acute Exposure Guideline Levels - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsK5bFFPN0rPzQUjF9qTH3wLWZDhMkew-sCZ_Bilyw0EAkVGYypdb91RY2xvpMSl7ACCp4Cb8nL85yS-AEdMjU-czGYIZJR0izkcfUMsey6tYtgOt9o6WWk-vyUA4Gz4X8DX9saZB-FQ==]
  • PIPERIDINE (D11, 98%) - isotope.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-DFdV1JagfShnu_-P2x0owfO_yT07cAdR427_5oyMYhd3AOstFqQOCBPrieTeFqRvaiiuzdvjOlTwHtTnyGk1QaMYBaCXkUNfnO8m-Hds6CsT8xPvH6Y1pHnt_YCB5PxZcFE4SZBkAT_mQaVxBUN099CIdLQIWsHM3WcUxNfrB8XpcFO7JhgTumwV-Qnovmpz86PHNAgDWNYqcgp5myYn3YtEa6H_WU2u5VUUY61-xDRN7D2oiOAgGB4zFc-d7HsvRcFd]
  • PIPERIDINE - CAMEO Chemicals - noaa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8QuXb-OzdYJL-jw0Vsbg2EMyhZFVlW8sX3B_tAdXyFRx4MYMcFLVAax0vdcP-q4GGNnfUz6yBgsH8GnjWJuNxlbL-eTAY71WmpjnI29JnModEfqoByMpa6j4skR1e7mR6zApF750nhA==]
  • Pharmacological screening of synthetic piperidine derivatives - dut.ac.za.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_F4gSsbRpFaB35iAMrRMP-AuPo3uMArzGpsCrlfNQgNhaUL8vNolterJI0WwHkbz3g5A4UqYG4KMrjuLGuHGCKFnuV1Ez5ZOS2mhACI8NnE5VZAYabSOcH6aJLslUvfignTIljzogrdgMhKtqXWxFm4t_k0OfmgYp0nPRipsSRDeOZbnyc8Dpv-SpQFyZIKrEfGXFKQzIQnBTjJhUn-T]
  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrySb_KtyK3hN06lWY9WIJyEDqlCJK-m_zbu7lRuL_W7kGtMnDp074mqalV-2NPKsfiKXiX1DOsepBFcSVJDu2-ILwPcKIb6Kvh3TxHlGyr6FLyEQf4lS5qwhoTC5ZKxPwsvv]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.